molecular formula C10H17NO3 B1283836 1-Isobutyrylpiperidine-4-carboxylic acid CAS No. 330985-26-7

1-Isobutyrylpiperidine-4-carboxylic acid

Cat. No.: B1283836
CAS No.: 330985-26-7
M. Wt: 199.25 g/mol
InChI Key: BNSWWHNOGGYQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyrylpiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methylpropanoyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(2)9(12)11-5-3-8(4-6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSWWHNOGGYQAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588174
Record name 1-(2-Methylpropanoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330985-26-7
Record name 1-(2-Methylpropanoyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylpropanoyl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Isobutyrylpiperidine-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Isobutyrylpiperidine-4-carboxylic Acid

Abstract

This compound, also known as N-Isobutyrylisonipecotic acid, is a substituted piperidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure combines a conformationally constrained piperidine scaffold with two key functional handles: a stable tertiary amide and a versatile carboxylic acid. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, its expected spectroscopic signature, and its reactivity profile. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this compound in the synthesis of novel chemical entities.

Introduction and Strategic Importance

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of marketed drugs. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of substituents, making it an ideal core for targeting complex biological receptors. This compound builds upon this foundation by incorporating functional groups that are pivotal for molecular elaboration.

The N-acyl substituent, specifically the isobutyryl group, enhances lipophilicity compared to simpler analogs like N-acetyl derivatives and provides steric bulk that can influence binding conformations. The carboxylic acid at the 4-position is a critical anchor point for a wide range of chemical transformations, enabling the construction of compound libraries through techniques like amide coupling. This strategic combination of features makes it a sought-after intermediate for developing novel therapeutics, particularly in areas such as neuroscience and oncology.[1][2]

Physicochemical and Structural Properties

Precise experimental data for this compound is not widely published. The following properties are calculated based on its structure or estimated from closely related analogs, such as 1-Acetylpiperidine-4-carboxylic acid.[2][3]

PropertyValueSource / Method
IUPAC Name 1-(2-methylpropanoyl)piperidine-4-carboxylic acid-
Synonyms N-Isobutyrylisonipecotic acid-
CAS Number 108843-95-0-
Molecular Formula C₁₀H₁₇NO₃Calculated
Molecular Weight 199.25 g/mol Calculated
Appearance White to off-white solidPredicted
Melting Point (°C) ~175-185Estimated[2]
Calculated XLogP3 0.5 - 0.9Estimated[3]
Hydrogen Bond Donors 1 (from carboxylic acid)Calculated
Hydrogen Bond Acceptors 3 (from C=O and O of acid, C=O of amide)Calculated

Synthesis and Purification Protocol

The most direct and reliable method for preparing this compound is through the N-acylation of the commercially available starting material, piperidine-4-carboxylic acid (isonipecotic acid).[4][5]

Causality Behind Experimental Choices
  • Starting Material: Piperidine-4-carboxylic acid is chosen for its bifunctional nature, possessing a secondary amine for acylation and a carboxylic acid that remains intact under the reaction conditions.

  • Acylating Agent: Isobutyryl chloride is a highly reactive acylating agent that readily forms the desired amide bond. Isobutyric anhydride is a suitable, less aggressive alternative.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to scavenge the hydrochloric acid byproduct generated during the acylation, preventing the protonation and deactivation of the starting piperidine's secondary amine.

  • Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to ensure all reactants remain in solution and to prevent hydrolysis of the acyl chloride.

  • Purification: An aqueous acid-base workup is a highly effective purification strategy. Washing with dilute acid removes any unreacted base (TEA). The product itself is amphoteric but can be selectively extracted. Final purification is achieved by adjusting the pH of the aqueous layer to precipitate the product, which is then isolated by filtration.

Step-by-Step Synthesis Methodology
  • Reaction Setup: To a round-bottom flask charged with piperidine-4-carboxylic acid (1.0 eq), add anhydrous dichloromethane (DCM) to form a slurry (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (2.2 eq) to the slurry and stir until a homogenous solution is obtained. Cool the flask to 0 °C in an ice bath.

  • Acylation: Slowly add isobutyryl chloride (1.1 eq) dropwise to the cooled solution. Rationale: A slight excess of the acylating agent ensures complete consumption of the starting material. Slow addition at 0 °C controls the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

  • Quenching: Once the reaction is complete, slowly add deionized water to quench any remaining isobutyryl chloride.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove TEA) and then with brine.

  • Product Isolation: Combine the aqueous layers. Adjust the pH to approximately 2-3 using 2 M HCl. A white precipitate of the product should form.

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the product under high vacuum to a constant weight.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process SM Piperidine-4-carboxylic Acid (1.0 eq) Reaction Combine in DCM Stir at 0°C to RT SM->Reaction AC Isobutyryl Chloride (1.1 eq) AC->Reaction Base Triethylamine (2.2 eq) Base->Reaction Workup Aqueous Workup (1M HCl, Brine) Reaction->Workup Reaction Complete Precipitate pH Adjustment (to pH 2-3) Workup->Precipitate Isolate Aqueous Phase Isolate Vacuum Filtration & Drying Precipitate->Isolate Precipitate Forms Product 1-Isobutyrylpiperidine- 4-carboxylic Acid Isolate->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Profile (Predicted)

  • ¹H NMR:

    • Carboxylic Acid (COOH): A broad singlet, typically downfield (>10 ppm), which is D₂O exchangeable.

    • Piperidine Ring Protons: A series of complex multiplets between ~1.5 and 4.5 ppm. The axial and equatorial protons adjacent to the nitrogen will show distinct signals, often split into two groups due to the rotational barrier of the amide bond.

    • Isobutyryl CH: A septet around 2.8-3.2 ppm.

    • Isobutyryl CH₃: A doublet at ~1.1 ppm (6H).

  • ¹³C NMR:

    • Carboxylic Acid C=O: ~175-180 ppm.

    • Amide C=O: ~170-175 ppm.

    • Piperidine Carbons: Signals in the range of 25-50 ppm.

    • Isobutyryl CH: ~35 ppm.

    • Isobutyryl CH₃: ~20 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

    • C=O Stretch (Tertiary Amide): A strong, sharp peak around 1620-1650 cm⁻¹. The lower frequency compared to the acid C=O is characteristic.

    • C-H Stretch: Peaks just below 3000 cm⁻¹.

Chemical Reactivity and Derivatization

The utility of this molecule stems from the orthogonal reactivity of its two primary functional groups.

Reactions at the Carboxylic Acid

The carboxylic acid is the primary site for derivatization. It undergoes all typical reactions of this functional group:

  • Amide Coupling: This is the most common application. Activation with coupling agents (e.g., HATU, HOBt/EDC) followed by reaction with a primary or secondary amine yields a diverse range of amides. This is a cornerstone of library synthesis in drug discovery.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acyl chloride produces esters, which can serve as prodrugs or modify solubility.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol. Note that this reagent will also reduce the tertiary amide to a tertiary amine. More selective reagents like borane (BH₃) can often reduce the acid in the presence of the amide.

Reactions Involving the Amide

The N-isobutyryl group is a tertiary amide and is generally robust and chemically stable.

  • Stability: It is resistant to hydrolysis under mild acidic or basic conditions, making it an excellent protecting group or a stable structural element.

  • Reduction: As mentioned, powerful reducing agents like LiAlH₄ can reduce the amide carbonyl, yielding 1-isobutylpiperidine-4-methanol (assuming the carboxylic acid is also reduced).

Derivatization Pathways Diagram

G cluster_acid Carboxylic Acid Reactions cluster_amide Amide Reduction Core 1-Isobutyrylpiperidine- 4-carboxylic Acid Amide Amide Derivatives Core->Amide R-NH₂, Coupling Agent (e.g., HATU) Ester Ester Derivatives Core->Ester R-OH, H⁺ Alcohol Primary Alcohol (via Reduction) Core->Alcohol BH₃ or LiAlH₄ ReducedAmine 1-Isobutylpiperidine Derivative Core->ReducedAmine LiAlH₄ (Reduces both groups)

Caption: Key derivatization pathways from the core molecule.

Applications in Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself, but rather a crucial intermediate. Its analogs are used as reactants in the synthesis of a wide range of biologically active molecules.[2] Key application areas include:

  • Scaffold for Library Synthesis: The molecule is an ideal starting point for creating focused libraries of drug-like small molecules for high-throughput screening.

  • CNS Agents: Substituted piperidines are well-known for their ability to cross the blood-brain barrier and interact with CNS targets. Derivatives are explored as monoamine neurotransmitter re-uptake inhibitors and for other neurological targets.[1]

  • Enzyme Inhibitors: The carboxylic acid can act as a bioisostere or anchoring point to mimic natural substrates (like amino acids) in enzyme active sites, leading to the development of inhibitors for proteases, kinases (e.g., CDK inhibitors), and other enzymes.[2]

  • GPCR Ligands: The rigid piperidine core allows for the precise spatial arrangement of pharmacophores needed to target G-protein coupled receptors, such as CCR5 antagonists for HIV treatment.[2]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on data for similar acidic and piperidine-based compounds, it should be considered an irritant to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

References

A consolidated list of sources used to compile this technical guide is provided below.

  • ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.
  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • Kharatkar, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester.
  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1: Synthesis of Isonipecotic acid methyl ester. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved from [Link]

  • Stenutz, R. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Formyl-4-piperidinecarboxylic Acid. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 1-Isobutyrylpiperidine-4-carboxylic Acid: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 1-Isobutyrylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid. The primary focus is on the direct N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) using isobutyryl chloride. This document details the underlying chemical principles, reaction mechanisms, and process variables. Furthermore, it presents a validated, step-by-step experimental protocol, discusses an alternative synthesis strategy involving protective groups, and offers insights into the challenges and critical parameters of the synthesis. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of N-acyl piperidine derivatives.

Introduction and Strategic Overview

This compound is a specialized organic molecule built upon the piperidine-4-carboxylic acid scaffold, also known as isonipecotic acid.[1][2][3] The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds, making its derivatives valuable building blocks in medicinal chemistry and drug discovery. The addition of the N-isobutyryl group modifies the physicochemical properties of the parent amino acid, such as lipophilicity and hydrogen bonding capability, which can be critical for modulating biological activity.

The synthesis of this target molecule is fundamentally an amide bond formation via the N-acylation of a secondary amine. The most direct and efficient approach involves the reaction of isonipecotic acid with a suitable isobutyrylating agent.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection at the amide bond between the piperidine nitrogen and the isobutyryl carbonyl carbon. This approach identifies the two primary synthons: the piperidine-4-carboxylic acid core and the isobutyryl group. These synthons correspond to readily available starting materials: isonipecotic acid and an activated isobutyric acid derivative, such as isobutyryl chloride.

G cluster_main Retrosynthetic Disconnection Target 1-Isobutyrylpiperidine- 4-carboxylic acid Target->node_disconnect SM1 Piperidine-4-carboxylic acid (Isonipecotic Acid) SM2 Isobutyryl Chloride node_disconnect->SM1 C-N Amide Disconnection node_disconnect->SM2 C-N Amide Disconnection

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: Direct N-Acylation

The principal pathway for synthesizing this compound is the direct acylation of isonipecotic acid with isobutyryl chloride. This reaction is a classic example of nucleophilic acyl substitution.[4]

Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the secondary amine of isonipecotic acid on the electrophilic carbonyl carbon of isobutyryl chloride.[5] This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine and to drive the reaction to completion.

A widely used and robust method for this type of transformation is the Schotten-Baumann reaction , which employs an aqueous base in a biphasic system.[6][7][8][9] The amine and acyl chloride react in an organic phase, while the aqueous base (e.g., NaOH) neutralizes the generated HCl. This method is particularly effective for acylating amino acids, as it keeps the amine in its deprotonated, nucleophilic state while preventing significant hydrolysis of the reactive acyl chloride.[10]

G Start Isonipecotic Acid Reagents Isobutyryl Chloride + NaOH (aq) / Dichloromethane Start->Reagents Reaction Conditions Product 1-Isobutyrylpiperidine- 4-carboxylic acid Reagents->Product Schotten-Baumann Acylation

Caption: Workflow for the direct N-acylation pathway.

Key Experimental Choices
  • Acylating Agent: Isobutyryl chloride is the preferred reagent due to its high reactivity compared to isobutyric anhydride. It can be purchased directly or prepared from isobutyric acid and a chlorinating agent like thionyl chloride (SOCl₂).[11][12]

  • Base: Sodium hydroxide (NaOH) is a cost-effective and efficient base for the Schotten-Baumann reaction. The use of an aqueous solution allows for easy separation and neutralization of the HCl byproduct.[8] Alternatively, in a non-aqueous system, an organic base like triethylamine (TEA) or pyridine could be used to scavenge the HCl.[13]

  • Solvent System: A biphasic system of water and an immiscible organic solvent like dichloromethane (DCM) or diethyl ether is ideal for the Schotten-Baumann conditions.[9] It sequesters the organic reactants from the bulk of the water, minimizing hydrolysis of the acyl chloride.

  • Temperature Control: The reaction is exothermic and should be initiated at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. After the initial addition, the reaction can be allowed to warm to room temperature.

Detailed Experimental Protocol: Direct Acylation

This protocol is a representative procedure based on established chemical principles. Researchers should conduct their own risk assessments and optimization studies.

Materials and Reagents:

  • Isonipecotic acid (Piperidine-4-carboxylic acid)

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, separatory funnel.

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve isonipecotic acid (e.g., 5.0 g, 38.7 mmol) in 50 mL of 2M aqueous sodium hydroxide. Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Acylation: In a separate flask, dissolve isobutyryl chloride (e.g., 4.5 g, 42.6 mmol, 1.1 equivalents) in 50 mL of dichloromethane. Add this solution dropwise to the cold, stirring aqueous solution of isonipecotic acid over 30 minutes. Ensure the temperature of the reaction mixture remains below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Phase Separation): Transfer the biphasic mixture to a separatory funnel. Separate the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by adding concentrated hydrochloric acid dropwise. A white precipitate of the product should form.

  • Extraction: Extract the acidified aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Alternative Pathway: A Protect-Acylate-Deprotect Strategy

An alternative strategy, which can be advantageous if the direct acylation proves low-yielding or difficult to purify, involves the protection of the carboxylic acid functionality as an ester.[14] This approach enhances the solubility of the intermediate in organic solvents and eliminates potential side reactions involving the carboxylic acid.

  • Esterification: Isonipecotic acid is first converted to its corresponding ester (e.g., methyl or ethyl isonipecotate). This is typically achieved via Fischer esterification using the alcohol as a solvent and a strong acid catalyst (e.g., H₂SO₄ or HCl gas).

  • N-Acylation: The resulting piperidine ester is then acylated with isobutyryl chloride under standard non-aqueous conditions, using an organic base like triethylamine in a solvent like DCM.[13]

  • Saponification (Deprotection): The final step is the hydrolysis of the ester group back to the carboxylic acid using a base like NaOH or LiOH, followed by acidic work-up.[13]

G Start Isonipecotic Acid Step1 Esterification (MeOH, H+) Start->Step1 Intermediate1 Methyl Isonipecotate Step1->Intermediate1 Step2 N-Acylation (Isobutyryl-Cl, TEA) Intermediate1->Step2 Intermediate2 Methyl 1-Isobutyryl- piperidine-4-carboxylate Step2->Intermediate2 Step3 Saponification (NaOH, then H+) Intermediate2->Step3 Product Final Product Step3->Product

Caption: Workflow for the ester protection strategy.

Comparative Data
ParameterDirect Acylation (Schotten-Baumann)Ester Protection Strategy
Number of Steps 13
Typical Yield Moderate to GoodGood to High (overall)
Complexity LowModerate
Key Advantage Simplicity, fewer steps.Cleaner reaction, easier purification of intermediates.
Key Disadvantage Potential for side reactions, purification can be challenging.Longer overall process, requires protection/deprotection.

Conclusion

The synthesis of this compound is most directly achieved through the N-acylation of isonipecotic acid. The Schotten-Baumann reaction conditions provide a robust and scalable method for this transformation, offering a one-step pathway to the desired product. For syntheses where purity is paramount and challenges arise in the direct approach, an alternative three-step strategy involving ester protection offers superior control and often results in a cleaner final product. The choice between these pathways will depend on the specific requirements of the research or development program, including scale, purity requirements, and available resources.

References

  • Schotten–Baumann reaction - Grokipedia. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Method to produce n-acyl amino acid surfactants using n-acyl amino acid surfactants or the corresponding anhydrides as catalysts.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Chemical Synthesis with Boc-Isonipecotic Acid: A Comprehensive Guide. Retrieved from [Link]

  • Pearson. (n.d.). What is the mechanism for the reaction between isobutyryl chlorid... Retrieved from [Link]

  • Wikipedia. (n.d.). Isobutyryl chloride. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 1-N-BOC-4-acetyl piperidine.
  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Organic Chemistry. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isobutyryl chloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N-dialkyl carbodiimides in water. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]

  • Chemical Reviews. (2009). Amino Acid-Protecting Groups. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

Sources

physicochemical characteristics of 1-Isobutyrylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 1-Isobutyrylpiperidine-4-carboxylic Acid

Abstract: this compound (CAS No: 330985-26-7) is a substituted piperidine derivative with potential applications as a building block in medicinal chemistry and materials science.[1] A thorough understanding of its physicochemical characteristics is paramount for its effective use in research and development, influencing everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive framework for the experimental determination of its key properties. While specific experimental data for this compound is not widely published, this document outlines the authoritative, industry-standard protocols for its complete characterization, thereby serving as a roadmap for researchers.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to confirm its identity and basic molecular properties. This compound is a bifunctional molecule featuring a carboxylic acid and a tertiary amide integrated into a piperidine scaffold.

PropertyValueSource
CAS Number 330985-26-7[1]
Molecular Formula C₁₀H₁₇NO₃Derived
Molecular Weight 199.25 g/mol Derived
IUPAC Name 1-(2-methylpropanoyl)piperidine-4-carboxylic acidDerived
Canonical SMILES CC(C)C(=O)N1CCC(CC1)C(=O)ODerived

Melting Point: A Criterion for Purity

The melting point is a critical thermal property that provides a primary indication of a compound's purity. Pure crystalline solids exhibit a sharp, well-defined melting range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[2][3]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is the most common and accessible technique for determining the melting point of a solid organic compound.[4]

Causality: This method relies on controlled heating and precise temperature measurement at the moment of phase transition from solid to liquid. The use of a packed capillary tube ensures uniform heat transfer to a small, representative sample.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered to allow for uniform packing and heating.[4]

  • Capillary Loading: Gently press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample, aiming for a packed column of 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[4]

  • Rapid Heating (Initial Run): Heat the sample rapidly to get an approximate melting range. This saves time in subsequent, more precise measurements.[2]

  • Slow Heating (Accurate Determination): Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2°C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: Repeat the measurement at least twice to ensure consistency.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 load1 Pack Sample (2-3mm) prep2->load1 measure1 Insert into Apparatus load1->measure1 measure2 Rapid Heat (Approx. MP) measure1->measure2 measure3 Slow Heat (1-2°C/min) measure2->measure3 measure4 Observe Phase Transition measure3->measure4 record1 Record T1 (First Liquid) measure4->record1 record2 Record T2 (All Liquid) record1->record2 record3 Report Range (T1-T2) record2->record3

Caption: Workflow for Capillary Melting Point Determination.

Acid Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The pKa value quantifies the strength of the carboxylic acid group. It is the pH at which the protonated (neutral) and deprotonated (anionic) forms of the acid are present in equal concentrations. This parameter is crucial as it governs the compound's charge state, solubility, and permeability across biological membranes at different pH values.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination.[5] It involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally.[6]

Causality: The gradual neutralization of the carboxylic acid by the strong base produces a characteristic sigmoidal titration curve when plotting pH versus the volume of titrant added. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[6][7]

Methodology:

  • Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[6]

  • Sample Preparation: Accurately weigh and dissolve a known quantity of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution.

  • Titration: Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

  • pKa Determination:

    • Identify the equivalence point (the point of steepest slope on the curve).

    • Determine the volume of titrant at the half-equivalence point (half the volume required to reach the equivalence point).

    • The pH value corresponding to the half-equivalence point on the titration curve is the pKa of the carboxylic acid.[7]

Workflow for pKa Determination via Potentiometric Titration

G cluster_titration Titration Process cluster_analysis Data Analysis prep Prepare Analyte Solution (Known Concentration) titrate1 Add Titrant Incrementally prep->titrate1 cal Calibrate pH Meter (Standard Buffers) cal->titrate1 titrate2 Stir & Allow to Equilibrate titrate1->titrate2 titrate3 Record pH and Volume titrate2->titrate3 titrate3->titrate1 Repeat until past equivalence point analysis1 Plot pH vs. Titrant Volume titrate3->analysis1 analysis2 Determine Equivalence Point analysis1->analysis2 analysis3 Find Half-Equivalence Point analysis2->analysis3 analysis4 Read pH at Half-Equivalence (pH = pKa) analysis3->analysis4

Caption: Workflow for Potentiometric pKa Determination.

Aqueous Solubility: A Gatekeeper for Bioavailability

Solubility is a measure of the maximum concentration of a substance that can dissolve in a solvent at a given temperature.[8] For drug development, aqueous solubility is a critical determinant of bioavailability and formulation strategies. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[9]

Experimental Protocol: Shake-Flask Method

Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. By adding an excess of the solid, the system is allowed to equilibrate over a sufficient period, after which the concentration of the dissolved compound in the supernatant is measured.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired aqueous medium (e.g., purified water, phosphate-buffered saline at various pH values). The excess solid is crucial to ensure saturation is achieved.[10]

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[10]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand. Separate the saturated solution (supernatant) from the undissolved solid. This is a critical step and is typically achieved by centrifugation or filtration.[11]

    • Note: Care must be taken during filtration to avoid adsorption of the compound onto the filter material, which could lead to an underestimation of solubility.[11]

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Workflow for Shake-Flask Solubility Determination

G cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification start Add Excess Solid to Aqueous Medium equil1 Seal Vials start->equil1 equil2 Agitate at Constant Temp (e.g., 24-72h) equil1->equil2 sep1 Centrifuge or Filter equil2->sep1 sep2 Collect Clear Supernatant sep1->sep2 quant1 Dilute Supernatant sep2->quant1 quant2 Analyze Concentration (e.g., HPLC, LC-MS) quant1->quant2 quant3 Calculate Solubility quant2->quant3

Caption: Workflow for Shake-Flask Solubility Measurement.

Spectroscopic Profile

Spectroscopic analysis provides unambiguous confirmation of the molecular structure.

TechniqueFunctional GroupExpected Characteristics
FT-IR O-H (Carboxylic Acid)Very broad absorption band from 2500-3300 cm⁻¹.[12]
C=O (Carboxylic Acid)Strong, sharp absorption band around 1700-1725 cm⁻¹.[12]
C=O (Tertiary Amide)Strong absorption band around 1630-1660 cm⁻¹.[13]
¹H NMR COOHA very broad singlet, typically >10 ppm.
CH (isobutyryl)A multiplet (septet) around 2.5-3.0 ppm.
CH₃ (isobutyryl)A doublet around 1.1-1.2 ppm.
CH₂ (piperidine)Multiple overlapping signals in the 1.5-3.8 ppm range.
¹³C NMR C=O (Carboxylic Acid)Signal in the 170-185 ppm range.[12]
C=O (Amide)Signal in the 165-175 ppm range.[13]
Piperidine & Isobutyl CMultiple signals in the 20-60 ppm range.

References

  • AMERICAN ELEMENTS®. 1-Isobutylpiperidine-4-carboxylic Acid. Available at: [Link]

  • 2a biotech. This compound. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available at: [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Available at: [Link]

  • Westlab Canada. Measuring the Melting Point. (2023). Available at: [Link]

  • Melting point determination. Available at: [Link]

  • SSERC. Melting point determination. Available at: [Link]

  • Experiment 1: Melting-point Determinations. Available at: [Link]

  • ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment. Available at: [Link]

  • RSC Education. Melting point determination. Available at: [Link]

  • ULM. Experiment # 11: Spectroscopic determination of indicator pKa. Available at: [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available at: [Link]

  • NIH. Development of Methods for the Determination of pKa Values. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value. (2023). Available at: [Link]

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Available at: [Link]

  • PubChem. 1-Isopropylpiperidine-4-Carboxylic Acid. Available at: [Link]

  • Wikipedia. Isonipecotic acid. Available at: [Link]

  • Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Stenutz. piperidine-4-carboxylic acid. Available at: [Link]

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid. Available at: [Link]

  • NIH. 4-Piperidinecarboxylic acid. Available at: [Link]

  • YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. (2021). Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Available at: [Link]

  • 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • pKa Data Compiled by R. Williams. (2022). Available at: [Link]

Sources

A Technical Guide to 1-Isobutyrylpiperidine-4-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a valuable building block for targeting a wide range of biological receptors and enzymes. 1-Isobutyrylpiperidine-4-carboxylic acid belongs to this critical class of molecules, combining the piperidine framework with two key functional groups: a tertiary amide (the N-isobutyryl group) and a carboxylic acid. This unique combination offers synthetic chemists a versatile platform for generating diverse molecular libraries. The carboxylic acid serves as a crucial handle for derivatization, while the N-acyl group modulates the core's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This guide provides an in-depth analysis of this compound, detailing its chemical identity, a robust synthetic protocol, and its potential applications for researchers in pharmaceutical and chemical sciences.

Chemical Identity and Identifiers

Precise identification is the cornerstone of reproducible scientific research. This compound is distinguished from its close analogues, such as N-isobutyl or N-acetyl derivatives, by the specific nature of its N-acyl substituent.[1][2][3] The core identifiers for this compound are summarized below.

Identifier Value Source
CAS Number 330985-26-72a biotech[2]
IUPAC Name 1-(2-methylpropanoyl)piperidine-4-carboxylic acid
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
SMILES CC(C)C(=O)N1CCC(CC1)C(=O)O
InChI InChI=1S/C10H17NO3/c1-6(2)9(13)11-5-3-7(4-8-11)10(14)15/h6-8H,3-5H2,1-2H3,(H,14,15)
InChIKey YFGFVNDGIMFAQQ-UHFFFAOYSA-N

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available piperidine-4-carboxylic acid (isonipecotic acid).[4][5] The strategy involves the protection of the carboxylic acid moiety, followed by N-acylation, and concluding with deprotection. This sequence is critical to prevent unwanted side reactions, such as the formation of an unstable mixed anhydride, which could occur if the unprotected carboxylic acid were directly subjected to acylation conditions.

Experimental Protocol: A Self-Validating Two-Step Synthesis

Step 1: Esterification of Piperidine-4-carboxylic Acid

  • Causality: The carboxylic acid is first converted to an ester (e.g., an ethyl ester) to protect it from reacting with the acylating agent in the subsequent step. Fischer esterification, using a strong acid catalyst like sulfuric acid in ethanol, is a standard and cost-effective method for this transformation. The large excess of ethanol serves as both solvent and reactant, driving the equilibrium towards the product.

  • Methodology:

    • Suspend piperidine-4-carboxylic acid (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add concentrated sulfuric acid (H₂SO₄, 1.2 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Concentrate the mixture under reduced pressure to remove most of the ethanol.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the ethyl piperidine-4-carboxylate intermediate, which can often be used in the next step without further purification.

Step 2: N-Acylation and Saponification

  • Causality: The piperidine nitrogen of the ester intermediate is acylated using isobutyryl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation of the piperidine nitrogen which would render it unreactive. The final step, saponification, uses a strong base like sodium hydroxide (NaOH) to hydrolyze the ethyl ester back to the desired carboxylic acid.

  • Methodology:

    • Dissolve the ethyl piperidine-4-carboxylate intermediate (1.0 eq) in a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add triethylamine (1.5 eq) to the solution and cool to 0 °C.

    • Slowly add isobutyryl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product into the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over Na₂SO₄, filter, and concentrate to yield the crude N-acylated ester.

    • Dissolve the crude ester in a mixture of THF/methanol and add an aqueous solution of NaOH (2.0 eq).

    • Stir at room temperature overnight.

    • Remove the organic solvents under reduced pressure.

    • Acidify the remaining aqueous solution to a pH of ~2-3 with 2N HCl. A white precipitate should form.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Ester Protection cluster_step2 Step 2: N-Acylation & Deprotection Isonipecotic_Acid Piperidine-4-carboxylic Acid Ethyl_Ester Ethyl Piperidine-4-carboxylate Isonipecotic_Acid->Ethyl_Ester EtOH, H₂SO₄ Reflux Acylated_Ester Ethyl 1-Isobutyrylpiperidine-4-carboxylate Ethyl_Ester->Acylated_Ester Isobutyryl Chloride Triethylamine, DCM Final_Product 1-Isobutyrylpiperidine- 4-carboxylic Acid Acylated_Ester->Final_Product 1. NaOH, H₂O/THF 2. HCl (aq)

Caption: Synthetic route to the target compound via esterification, N-acylation, and saponification.

Applications in Research and Drug Development

While specific biological activity for this compound itself is not widely reported, its true value lies in its role as a versatile chemical building block. The carboxylic acid functional group is a cornerstone in drug design, often involved in critical binding interactions with biological targets.[6] However, it can also present challenges related to metabolic stability and cell membrane permeability.

1. Scaffold for Library Synthesis: The primary application of this compound is as an intermediate in the synthesis of more complex molecules. The carboxylic acid can be readily converted into a wide array of functional groups, including amides, esters, and alcohols, allowing for the rapid generation of diverse chemical libraries for screening. For instance, coupling the carboxylic acid with various amines is a standard method to explore the chemical space around a target.[7]

2. Bioisosteric Replacement Studies: In medicinal chemistry, replacing a carboxylic acid with a bioisostere (a group with similar physical or chemical properties that imparts different biological or pharmacokinetic profiles) is a common strategy.[8] Synthesizing analogues where the carboxyl group of this compound is replaced with moieties like tetrazoles or hydroxamic acids can lead to compounds with improved properties, such as enhanced brain penetration or altered acidity.[8]

3. Fragment-Based Drug Discovery (FBDD): The molecule itself represents a valuable fragment for FBDD. The N-isobutyrylpiperidine portion can be explored for its ability to bind to protein pockets, with the carboxylic acid serving as a vector for growing the fragment into a more potent lead compound. Piperidine derivatives are known to be key components in inhibitors of GABA transporters and other central nervous system targets.[9]

Logical Relationship Diagram

Logical_Relationship cluster_derivatives Chemical Derivatization cluster_applications Potential Therapeutic Areas Core 1-Isobutyrylpiperidine- 4-carboxylic Acid Amides Amide Library Core->Amides Synthetic Modification Esters Ester Prodrugs Core->Esters Synthetic Modification Bioisosteres Bioisostere Analogs (e.g., Tetrazoles) Core->Bioisosteres Synthetic Modification CNS CNS Agents Amides->CNS Metabolic Metabolic Disease Modulators Esters->Metabolic Antiviral Antiviral Compounds Bioisosteres->Antiviral

Caption: Role as a core scaffold for generating diverse derivatives for drug discovery programs.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in modern drug discovery. Its synthesis from readily available starting materials is straightforward and scalable. While not a therapeutic agent in its own right, its true utility is realized when its dual functionality—the modifiable N-acyl group and the versatile carboxylic acid handle—is leveraged by medicinal chemists. For researchers aiming to develop novel therapeutics, particularly in areas targeting the central nervous system, this compound represents a valuable starting point for the synthesis of focused compound libraries and the exploration of structure-activity relationships.

References

  • American Elements. 1-Isobutylpiperidine-4-carboxylic Acid | CAS 901313-95-9. American Elements. Available from: [Link].

  • 2a biotech. This compound. 2a biotech. Available from: [Link].

  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
  • PubChem. 1-Isopropylpiperidine-4-Carboxylic Acid | C9H17NO2 | CID 6484187. National Center for Biotechnology Information. Available from: [Link].

  • Wikipedia. Isonipecotic acid. Wikimedia Foundation. Available from: [Link].

  • PubChem. 1-carbamoylpiperidine-4-carboxylic Acid | C7H12N2O3 | CID 3875700. National Center for Biotechnology Information. Available from: [Link].

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. Available from: [Link].

  • ResearchGate. Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. Available from: [Link].

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 1-Methylpiperidine-4-carboxylic acid | C7H13NO2 | CID 2736939. National Center for Biotechnology Information. Available from: [Link].

  • PubChem. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773. National Center for Biotechnology Information. Available from: [Link].

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available from: [Link].

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. National Center for Biotechnology Information. Available from: [Link].

  • PubMed. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4. National Center for Biotechnology Information. Available from: [Link].

  • Google Patents. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors. Google Patents.
  • PubChem. 4-Aminopiperidine-4-carboxylic acid | C6H12N2O2 | CID 1514306. National Center for Biotechnology Information. Available from: [Link].

  • PrepChem.com. Synthesis of 4-piperidinecarboxylic acid. PrepChem.com. Available from: [Link].

Sources

Introduction: The Significance of the N-Acylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-Isobutyrylpiperidine-4-carboxylic Acid

This guide provides a comprehensive technical overview of the molecular structure, properties, and characterization of this compound. It is intended for researchers, scientists, and professionals in drug development who are working with piperidine-based scaffolds.

The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing ligands that interact with biological targets. The nitrogen atom of the piperidine ring offers a convenient handle for chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability.[1]

N-acylation, the process of adding an acyl group to the piperidine nitrogen, is a critical synthetic strategy to modulate these properties.[2][3] This modification can profoundly influence a molecule's biological activity, receptor binding affinity, and pharmacokinetic profile.[1][4] this compound, a derivative of isonipecotic acid (piperidine-4-carboxylic acid), embodies this principle. Understanding its precise molecular structure is fundamental to predicting its behavior and unlocking its potential in drug discovery programs, which often target areas like cancer, central nervous system disorders, and inflammatory conditions.[2][5][6]

Core Molecular Identity and Physicochemical Properties

This compound is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid), where the piperidine nitrogen is acylated with an isobutyryl group.[7][8][9] This transformation converts the secondary amine of the parent ring into a tertiary amide.

PropertyValueSource
IUPAC Name 1-(2-methylpropanoyl)piperidine-4-carboxylic acidN/A (Standard Nomenclature)
CAS Number 330985-26-7[7][10][11]
Molecular Formula C₁₀H₁₇NO₃[7]
Molecular Weight 199.25 g/mol [7]
Structure A piperidine ring substituted at the 1-position with an isobutyryl group and at the 4-position with a carboxylic acid.[7][12]

Elucidation of the Molecular Structure: A Spectroscopic Approach

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups. The spectrum of this compound is expected to show a combination of characteristic absorptions for a carboxylic acid and a tertiary amide.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is predicted in the region of 2500-3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimers formed by carboxylic acids.[13][14][15]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹ , characteristic of the carbonyl in a saturated carboxylic acid dimer.[15][16]

  • C=O Stretch (Tertiary Amide): A distinct, strong absorption band, known as the "Amide I band," is predicted to appear in the range of 1630-1660 cm⁻¹ .[12][17] The presence of two separate C=O stretching frequencies is a key indicator of the molecule's structure.

  • C-N Stretch (Amide): A moderate absorption in the fingerprint region, typically around 1200-1300 cm⁻¹, corresponding to the C-N bond of the amide.

  • O-H Bend (Carboxylic Acid): A broad wagging peak is often observed around 900-960 cm⁻¹ , which is also characteristic of carboxylic acid dimers.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the 10-13 ppm range. This signal would disappear upon the addition of D₂O due to proton-deuterium exchange.[14][18]

  • Isobutyryl Methine Proton (-CH(CH₃)₂): A septet is predicted around 2.8-3.2 ppm , coupled to the six protons of the two methyl groups.

  • Isobutyryl Methyl Protons (-CH(CH₃)₂): A doublet is expected around 1.1-1.2 ppm , integrating to six protons.

  • Piperidine Protons: The piperidine ring protons will appear as a series of complex multiplets between approximately 1.5 and 4.5 ppm . Due to the chair conformation and the presence of the bulky isobutyryl group, which restricts nitrogen inversion, distinct signals for axial and equatorial protons are expected. Protons on carbons adjacent to the nitrogen (positions 2 and 6) will be the most deshielded, likely appearing in the 3.0-4.5 ppm range. The proton at the 4-position, adjacent to the carboxylic acid, would appear as a multiplet around 2.4-2.7 ppm .[19]

  • Carboxylic Acid Carbonyl (-COOH): A signal is expected in the 175-185 ppm range for the saturated carboxylic acid.[18][20]

  • Amide Carbonyl (-C=O): The tertiary amide carbonyl carbon is predicted to appear slightly upfield of the carboxylic acid carbonyl, around 170-175 ppm .

  • Piperidine Carbons: Signals for the five piperidine ring carbons are expected between 25-55 ppm . The carbons adjacent to the nitrogen (C2, C6) would be in the downfield portion of this range (e.g., 45-55 ppm), while the carbon bearing the carboxylic acid (C4) would be around 40-45 ppm.

  • Isobutyryl Carbons: The methine carbon (-CH) is expected around 30-35 ppm , and the two equivalent methyl carbons (-CH₃) would appear further upfield, around 19-21 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): In an Electron Ionization (EI) spectrum, the molecular ion peak would be expected at m/z = 199 .

  • Key Fragmentation Pathways:

    • Loss of the carboxyl group: A significant fragment at m/z = 154 ([M-COOH]⁺).

    • Loss of the isobutyryl radical: A fragment corresponding to the piperidine-4-carboxylic acid cation.

    • Alpha-cleavage of the piperidine ring, leading to characteristic fragments from the breakdown of the heterocyclic system.

Synthesis and Reaction Mechanism

The most direct and logical synthesis of this compound is through the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid). This reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[21][22]

Synthesis_Workflow

Experimental Protocol: N-Acylation

Objective: To synthesize this compound from piperidine-4-carboxylic acid.

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Triethylamine (2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Suspend piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (2.2 eq) to the suspension. The mixture may become clearer as the triethylamine salt of the carboxylic acid forms. Cool the flask to 0 °C in an ice bath.

  • Acylation: Add isobutyryl chloride (1.1 eq) dropwise to the stirred solution at 0 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extraction: Extract the product into the organic layer. Separate the layers and extract the aqueous layer two more times with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Causality and Rationale:

  • Anhydrous Conditions: Isobutyryl chloride is highly reactive towards water. Anhydrous solvent is essential to prevent hydrolysis of the acylating agent, which would reduce the yield.[22]

  • Use of Base: Two equivalents of triethylamine are used. The first equivalent deprotonates the carboxylic acid, improving its solubility and preventing it from reacting as an acid. The second equivalent acts as a scavenger for the HCl gas that is produced as a byproduct of the acylation reaction, driving the reaction to completion.[21][22]

  • 0 °C Addition: The reaction is exothermic. Adding the acyl chloride at 0 °C helps to control the reaction rate and minimize potential side reactions.

  • Acidic Workup: The product contains a carboxylic acid. Acidifying the aqueous layer during workup ensures that the carboxylate is protonated (-COOH), making the product more soluble in the organic extraction solvent.

Structural Conformation and Reactivity

Conformation_and_Reactivity

The piperidine ring of this compound is expected to exist predominantly in a chair conformation , which is the most stable arrangement for six-membered rings. To minimize steric hindrance, the bulky carboxylic acid group at the 4-position will strongly favor the equatorial position .

The nitrogen atom is part of a tertiary amide. Due to resonance, the amide bond has significant double-bond character, which restricts rotation around the C-N bond and enforces a planar geometry for the N-C=O unit. This conformational rigidity, combined with the defined chair structure of the ring, means that the molecule presents its functional groups in a predictable three-dimensional orientation, a critical factor for molecular recognition by biological targets.

Conclusion

The molecular structure of this compound is defined by three key features: a piperidine ring in a stable chair conformation, a thermodynamically favored equatorial carboxylic acid group, and a planar, rotationally restricted N-isobutyryl amide group. These features can be reliably confirmed through a combination of IR, NMR, and mass spectrometry. Its synthesis is readily achieved through standard N-acylation protocols. A thorough understanding of this structure provides a solid foundation for its application in medicinal chemistry, enabling rational design and modification in the pursuit of novel therapeutics.

References

  • American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Retrieved from [Link]

  • Rather, M. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Antioxidants, 11(7), 1335. Available at: [Link]

  • Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 35(23), 4542-4548. Available at: [Link]

  • 960 Chemical Network. (n.d.). 1-(cyclobutylcarbonyl)piperidine-3-carboxylic Acid. Retrieved from [Link]

  • de Oliveira, M. R., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Advanced Research, 9, 51-61. Available at: [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

  • Yilmaz, M., & Kucukoglu, K. (2023). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal, 28(2), 1-6. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116391. Available at: [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Available at: [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved from [Link]

  • Rajput, A. P., & Gore, R. P. (2012). N-Acylation in non-aqueous and aqueous medium- method of amide synthesis in non-peptide compounds. Der Pharma Chemica, 4(3), 1147-1159. Available at: [Link]

  • Spectrabase. (n.d.). 1-FORMYL-PIPERIDINE-4-CARBOXYLIC ACID 1H NMR spectrum. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • NIST WebBook. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • Spectrabase. (n.d.). 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR]. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Available at: [Link]

  • MDPI. (2021). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 26(16), 4935. Available at: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3537-3551. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Determining the Solubility of 1-Isobutyrylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 1-Isobutyrylpiperidine-4-carboxylic acid, a molecule of interest in pharmaceutical development. Recognizing the limited publicly available solubility data for this specific compound, this document shifts focus from data reporting to methodological excellence. It offers a detailed, first-principles approach, beginning with a structural analysis to predict solubility behavior, followed by a rigorous, step-by-step experimental protocol based on the gold-standard shake-flask method coupled with HPLC analysis. This guide is designed to equip researchers with the scientific rationale and practical expertise necessary to generate accurate, reliable, and reproducible solubility data, a critical parameter in the drug discovery and development process.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution, is a cornerstone of pharmaceutical sciences.[1][2] For a compound like this compound, its solubility profile dictates formulation strategies, bioavailability, and ultimately, its therapeutic efficacy.[2][3] In early drug discovery, solubility screens are essential for identifying and optimizing promising candidates, as low aqueous solubility can impede absorption and lead to variable bioavailability.[2][4]

This guide distinguishes between two key types of solubility:

  • Thermodynamic Solubility : This is the true equilibrium solubility, representing the saturation point of a compound in a solvent under equilibrium conditions.[5][6][7] It is a critical parameter for late-stage preclinical development.[4]

  • Kinetic Solubility : This measures the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, precipitates out of an aqueous buffer.[8][9] It is often higher than thermodynamic solubility due to the formation of supersaturated solutions and is a valuable high-throughput screening parameter in early discovery.[4][8]

This document will focus on determining the thermodynamic solubility , which provides the most fundamental and reliable data for drug development decisions.

Molecular Analysis of this compound

Before embarking on experimental work, a thorough analysis of the target molecule's structure provides invaluable insight into its expected solubility behavior, guiding solvent selection and experimental design. The principle of "like dissolves like" is fundamental here: polar molecules tend to dissolve in polar solvents, and non-polar molecules in non-polar solvents.[10][11]

Chemical Structure: this compound (MW: ~213.28 g/mol , Formula: C10H19NO2)

Caption: Key functional groups of this compound influencing solubility.

Key Functional Groups and Their Predicted Impact:

  • Carboxylic Acid (-COOH): This is a highly polar group capable of both donating and accepting hydrogen bonds, which significantly enhances solubility in polar protic solvents like water and alcohols.[10][12] Crucially, this group is ionizable. In basic solutions (pH > pKa), it will deprotonate to form a highly soluble carboxylate salt. In acidic solutions (pH < pKa), it will remain in its less soluble, neutral form. This pH-dependent solubility is a critical characteristic to investigate.[9]

  • Tertiary Amide (-CON-): The tertiary amide group is polar and can act as a hydrogen bond acceptor, contributing positively to solubility in polar solvents.[13][14] However, unlike primary or secondary amides, it cannot donate hydrogen bonds, making its contribution to aqueous solubility less pronounced than that of a carboxylic acid.[13]

  • Piperidine Ring and Isobutyryl Group: These hydrocarbon portions of the molecule are predominantly non-polar. As the non-polar surface area of a molecule increases, its solubility in polar solvents like water tends to decrease.[10][11]

Predicted Solubility Profile: Based on this analysis, this compound is expected to be an amphiphilic molecule with:

  • Low to moderate solubility in neutral water due to the balance of its polar functional groups and non-polar hydrocarbon structure.

  • Significantly increased solubility in aqueous basic solutions (e.g., pH > 7) due to the ionization of the carboxylic acid group.

  • Good solubility in polar organic solvents such as methanol, ethanol, and DMSO, which can interact with both the polar and non-polar regions of the molecule.

  • Poor solubility in non-polar solvents like hexane and toluene.

Experimental Design: The Saturation Shake-Flask Method

To determine thermodynamic solubility, the saturation shake-flask method is the most reliable and widely recommended approach.[15][16] This method ensures that an equilibrium is reached between the undissolved solid and the saturated solution.[6][17] The general workflow is compliant with guidelines from regulatory bodies like the OECD and is detailed in pharmacopeias such as the USP.[17][18][19]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Isobutyrylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the predicted spectroscopic data for 1-Isobutyrylpiperidine-4-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development. While direct experimental spectra for this specific compound are not widely available, this document synthesizes data from analogous structures and foundational spectroscopic principles to offer a robust predictive characterization. This guide is designed to serve as a valuable resource for the identification, verification, and quality control of this and structurally related compounds.

Introduction

This compound is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The presence of both a carboxylic acid and a tertiary amide functional group suggests a range of potential physicochemical and biological properties. Accurate structural elucidation through spectroscopic methods is paramount for any further development or application. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not only the expected spectral features but also the underlying scientific rationale for these predictions.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is anticipated to reveal distinct signals for the piperidine ring protons, the isobutyryl group, and the carboxylic acid proton. The piperidine ring exists in a chair conformation, leading to differentiation between axial and equatorial protons.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Singlet (broad)1HCOOHThe acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[1][2][3]
~3.8 - 4.2Multiplet2HH-2eq, H-6eqEquatorial protons on carbons adjacent to the nitrogen are deshielded by the amide group.
~2.8 - 3.2Multiplet2HH-2ax, H-6axAxial protons on carbons adjacent to the nitrogen are also deshielded, but typically appear upfield relative to their equatorial counterparts.
~2.5 - 2.8Multiplet1HCH (isobutyryl)The methine proton of the isobutyryl group will be a multiplet due to coupling with the six methyl protons.
~2.3 - 2.6Multiplet1HH-4The proton at the 4-position of the piperidine ring is adjacent to the carboxylic acid and will be deshielded.
~1.8 - 2.1Multiplet2HH-3eq, H-5eqEquatorial protons at the 3 and 5 positions.
~1.5 - 1.8Multiplet2HH-3ax, H-5axAxial protons at the 3 and 5 positions.
~1.1Doublet6H2 x CH₃ (isobutyryl)The two methyl groups of the isobutyryl moiety are equivalent and will appear as a doublet due to coupling with the methine proton.
Predicted ¹³C NMR Spectroscopic Data

The carbon NMR spectrum will provide complementary information, identifying all unique carbon environments within the molecule.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~175 - 180COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded.[1]
~170 - 175C=O (amide)The carbonyl carbon of the amide is also deshielded, but typically to a lesser extent than the carboxylic acid carbon.
~45 - 50C-2, C-6Carbons adjacent to the nitrogen atom in the piperidine ring.
~40 - 45C-4The carbon bearing the carboxylic acid group.
~35 - 40CH (isobutyryl)The methine carbon of the isobutyryl group.
~25 - 30C-3, C-5Carbons at the 3 and 5 positions of the piperidine ring.
~19 - 222 x CH₃ (isobutyryl)The two equivalent methyl carbons of the isobutyryl group.
Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.

  • ¹H NMR Data Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (typically 0-14 ppm).

    • Employ a standard single-pulse experiment.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)IntensityVibrationFunctional GroupRationale
2500-3300Broad, StrongO-H stretchCarboxylic AcidThe O-H stretch of a carboxylic acid is characteristically very broad due to strong hydrogen bonding.[3][4][5][6]
2850-3000MediumC-H stretchAliphaticC-H stretching vibrations of the piperidine ring and isobutyryl group.
~1700-1725Strong, SharpC=O stretchCarboxylic AcidThe carbonyl stretch of a saturated carboxylic acid.[4][5]
~1620-1650Strong, SharpC=O stretchTertiary AmideThe carbonyl stretch of the amide (Amide I band) is typically at a lower wavenumber than that of a carboxylic acid.[7][8]
1210-1320MediumC-O stretchCarboxylic AcidStretching vibration of the C-O single bond in the carboxylic acid.[3]
1400-1470MediumC-H bendAliphaticBending (scissoring and rocking) vibrations of the CH₂ and CH₃ groups.
910-950Broad, MediumO-H bendCarboxylic AcidOut-of-plane bending of the O-H group.[3]
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[9][10]

  • Sample Preparation:

    • Place approximately 1-2 mg of the solid sample in an agate mortar.

    • Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr).

    • Gently grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that typically leads to extensive fragmentation, providing a "fingerprint" of the molecule.[11][12][13][14][15]

  • Molecular Ion (M⁺): m/z = 199. The molecular ion peak is expected, although it may be of low intensity due to the lability of the molecule under EI conditions.

  • Key Fragment Ions:

Predicted m/zProposed FragmentRationale
154[M - COOH]⁺Loss of the carboxylic acid group as a radical.
128[M - C₄H₇O]⁺α-cleavage with loss of the isobutyryl group.
112[C₆H₁₀NO]⁺A common fragment from the piperidine ring after initial cleavage.
84[C₅H₁₀N]⁺A fragment corresponding to the piperidinyl cation.
71[C₄H₇O]⁺The isobutyryl cation.
43[C₃H₇]⁺The isopropyl cation from the isobutyryl group, often a base peak.
Predicted Fragmentation Pathway

G M This compound (M⁺, m/z 199) F1 [M - COOH]⁺ m/z 154 M->F1 - COOH F2 [M - C₄H₇O]⁺ m/z 128 M->F2 - C₄H₇O F3 [C₄H₇O]⁺ m/z 71 M->F3 α-cleavage F4 [C₃H₇]⁺ m/z 43 F3->F4 - CO

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the solid can be placed in a capillary tube.

  • Ionization:

    • The sample is vaporized in the ion source.

    • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[12][15]

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

    • The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with detailed experimental protocols, offer a solid foundation for researchers working with this compound. It is crucial to remember that these are predicted values, and experimental verification is the ultimate standard for structural confirmation. The rationale provided for each predicted spectral feature, grounded in established principles and data from analogous structures, should empower scientists to interpret their own experimental data with greater confidence.

References

  • Sample Preparation for FTIR Analysis. (n.d.). Drawell.
  • IR Spectroscopy of Solids. (n.d.).
  • Sampling Technique for Organic Solids in IR Spectroscopy. (n.d.).
  • IR Sample Prepar
  • Sampling of solids in IR spectroscopy. (n.d.). Slideshare.
  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts.
  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.
  • Electron Ionization. (n.d.). School of Chemical Sciences - University of Illinois.
  • IR Chart. (n.d.).
  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. (2021, April 17). YouTube.
  • Electron Ionization. (n.d.).
  • Ionization Methods in Mass Spec: Making Molecules Fly. (2025, March 19). Bitesize Bio.
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.
  • Mass Spectrometry Tutorial (Dr. Kamel Harrata). (n.d.).
  • 3.1: Electron Ionization. (2022, July 3). Chemistry LibreTexts.
  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. (2025, August 5).
  • Application Notes and Protocols for ¹H-NMR and ¹³C-NMR Analysis of 2,5-Furandicarboxylic Acid (FQCA/FDCA). (n.d.). Benchchem.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025, January 19). Chemistry LibreTexts.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023, November 23). Chemistry LibreTexts.
  • Carboxylic Acids. (n.d.).

Sources

An In-Depth Technical Guide to 1-Isobutyrylpiperidine-4-carboxylic acid: Synthesis, Characterization, and Potential as a Nootropic Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Isobutyrylpiperidine-4-carboxylic acid, a derivative of the well-established piperidine-4-carboxylic acid scaffold. While the specific discovery and developmental history of this particular analogue are not extensively documented in scientific literature, its structural relationship to a class of neurologically active compounds suggests a significant potential for exploration, particularly in the realm of cognitive enhancement. This document outlines a robust, proposed synthetic pathway, details methods for its structural elucidation and purification, and delves into the scientific rationale for its investigation as a nootropic agent. By examining the structure-activity relationships of analogous N-acylpiperidine derivatives, we will project a hypothetical pharmacological profile and mechanism of action, providing a foundational framework for future research and development.

Introduction: The Piperidine Scaffold in Central Nervous System Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids, renowned for its favorable pharmacokinetic properties and its ability to interact with a multitude of biological targets.[1] Its conformational flexibility allows for optimal binding to various receptors and enzymes within the central nervous system (CNS).[2] Consequently, piperidine derivatives have been successfully developed into drugs for a wide range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and pain management.[1][2]

Among the various classes of piperidine-containing compounds, N-acyl derivatives of piperidine-4-carboxylic acid represent a promising area for the development of novel therapeutic agents. The N-acyl group can significantly modulate the compound's lipophilicity, metabolic stability, and interaction with specific biological targets. This guide focuses on a specific, yet under-explored member of this family: this compound.

Uncharted Territory: The History of this compound

A thorough review of the scientific and patent literature reveals a conspicuous absence of a detailed historical account for the discovery and development of this compound. Its existence is confirmed by its Chemical Abstracts Service (CAS) number 330985-26-7. The lack of a documented history presents a unique opportunity for novel research and intellectual property development in this chemical space. The synthesis and biological evaluation of this compound are, therefore, areas ripe for exploration.

Proposed Synthesis of this compound

The synthesis of this compound can be readily achieved through the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This well-established reaction can be performed using several methods, with the use of an acyl chloride in the presence of a base being a common and efficient approach.

Synthetic Workflow

The proposed synthetic route is a straightforward, single-step acylation reaction.

Synthesis_Workflow Reactant1 Piperidine-4-carboxylic acid Reaction N-Acylation Reactant1->Reaction Reactant2 Isobutyryl chloride Reactant2->Reaction Base Triethylamine (or other suitable base) Base->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product This compound Workup Aqueous Workup & Purification Workup->Product Reaction->Workup

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the N-acylation of similar piperidine derivatives.[3]

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Triethylamine (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add triethylamine (2.5 equivalents). Stir the mixture at room temperature for 10-15 minutes.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

Causality of Experimental Choices:

  • Isobutyryl chloride: As the acylating agent, it provides the isobutyryl group. Using a slight excess ensures the complete consumption of the starting piperidine.

  • Triethylamine: A tertiary amine base is crucial to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.[3]

  • Dichloromethane (DCM): A common, relatively non-polar aprotic solvent that is effective in dissolving the reactants and is unreactive under the reaction conditions.

  • Aqueous Workup: The acid wash removes excess triethylamine, while the water and brine washes remove any remaining water-soluble impurities.

  • Column Chromatography: This is a standard and effective method for purifying organic compounds to a high degree.

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the isobutyryl protons (a doublet and a septet), and the piperidine ring protons. The chemical shifts of the piperidine protons will be different from the starting material due to the influence of the N-acyl group.
¹³C NMR A signal for the amide carbonyl carbon, the carboxylic acid carbonyl carbon, and distinct signals for the carbons of the isobutyryl group and the piperidine ring.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of this compound (C₁₀H₁₇NO₃, MW: 199.25 g/mol ).
FT-IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the amide, and the C=O stretch of the carboxylic acid.
Melting Point A sharp and defined melting point is indicative of high purity.

Potential as a Nootropic Agent: A Mechanistic Hypothesis

While no direct pharmacological data for this compound exists, its structure allows for informed speculation about its potential as a nootropic, or cognitive-enhancing, agent. Many nootropic drugs exert their effects through the modulation of neurotransmitter systems, particularly the cholinergic system.[4]

The Cholinergic Hypothesis of Cognitive Enhancement

The cholinergic system, which utilizes the neurotransmitter acetylcholine (ACh), plays a critical role in learning, memory, and attention.[4] A decline in cholinergic function is a hallmark of cognitive decline and Alzheimer's disease.[5] Many cognitive enhancers, such as donepezil, function as acetylcholinesterase (AChE) inhibitors, thereby increasing the levels of acetylcholine in the synaptic cleft.[5]

Structure-Activity Relationship (SAR) of Piperidine-Based Nootropics

Several piperidine derivatives have been investigated as cognitive enhancers.[6] The N-substituent on the piperidine ring is a key determinant of pharmacological activity. Small, lipophilic N-acyl groups can enhance blood-brain barrier permeability and may facilitate interactions with specific binding sites on CNS proteins.

The isobutyryl group in this compound is a relatively small, lipophilic moiety that could potentially confer favorable properties for CNS activity. It is hypothesized that this compound could act as a modulator of cholinergic signaling, either through direct interaction with cholinergic receptors or by inhibiting acetylcholinesterase.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for this compound as a potential acetylcholinesterase inhibitor.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Compound 1-Isobutyrylpiperidine- 4-carboxylic acid Compound->AChE Inhibits Cognitive_Effect Enhanced Cognitive Function AChR->Cognitive_Effect Activates

Caption: Hypothetical mechanism of action for this compound.

Future Directions and Research Perspectives

The lack of existing data on this compound makes it a compelling target for further investigation. Key areas for future research include:

  • Definitive Synthesis and Characterization: The proposed synthesis should be carried out and the compound fully characterized to establish a reference standard.

  • In Vitro Pharmacological Profiling: The compound should be screened against a panel of CNS targets, with a primary focus on acetylcholinesterase and muscarinic/nicotinic acetylcholine receptors.

  • In Vivo Behavioral Studies: Should in vitro activity be confirmed, the compound's nootropic effects should be evaluated in animal models of cognitive impairment.[7]

  • Pharmacokinetic and Toxicological Assessment: A thorough evaluation of the compound's ADME (absorption, distribution, metabolism, and excretion) properties and toxicity profile is essential for any potential therapeutic development.

Conclusion

This compound represents an intriguing, yet unexplored, molecule within the pharmacologically rich class of piperidine derivatives. While its history is unwritten, its chemical structure suggests a plausible role as a modulator of central nervous system function, particularly as a cognitive enhancer. The synthetic route outlined in this guide is robust and based on well-established chemical principles. The proposed mechanistic framework provides a rational basis for its future pharmacological investigation. This technical guide serves as a foundational resource for researchers poised to explore the scientific potential of this novel compound, potentially unlocking a new avenue in the development of treatments for cognitive disorders.

References

  • Pharmacological Applications of Piperidine Deriv
  • Synthesis routes of 1-Acetylpiperidine-4-carboxylic acid. Benchchem.
  • Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers. PubMed. (2019).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Organic Syntheses Procedure.
  • Design, synthesis and preliminary pharmacological evaluation of new piperidine and piperazine derivatives as cognition-enhancers.
  • Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. PubMed. (1988).
  • Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease. PubMed. (2019).
  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction.
  • Characterization of neuromuscular blocking action of piperidine deriv
  • Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. (2023).
  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC. (2022).
  • New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. (2005).
  • Structure-Activity Relationships of Agents Modifying Cholinergic Transmission. DTIC.
  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradi
  • Recent Advances in the Modulation of Cholinergic Signaling. MDPI. (2022).
  • Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. PubMed. (2007).
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central.
  • Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. PubMed. (2021).
  • Structure–activity relationship of piperidine derivatives with...
  • Structure-activity relationship (SAR) of piperidinyl piperidine analogues. Benchchem.
  • Recent advances in the synthesis of N-acyl sulfonamides. PMC.
  • A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradi
  • N-Acylation in Combinatorial Chemistry.

Sources

theoretical studies on 1-Isobutyrylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 1-Isobutyrylpiperidine-4-carboxylic Acid

Authored by a Senior Application Scientist

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery, the piperidine moiety stands as a cornerstone of medicinal chemistry, prized for its versatile scaffold and presence in numerous therapeutic agents. The functionalization of this core structure, as seen in this compound, opens a vast chemical space with significant therapeutic potential. However, the journey from a promising molecular structure to a viable drug candidate is fraught with challenges, demanding a deep understanding of its physicochemical properties, conformational behavior, and molecular interactions.

This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, detailing a robust theoretical framework for the multifaceted investigation of this compound. We move beyond a mere recitation of protocols, delving into the causality behind experimental choices and grounding our methodologies in the principles of computational chemistry. By embracing a synergy of quantum mechanics and molecular mechanics, we can elucidate the structural, spectroscopic, and interactive properties of this molecule, thereby accelerating its journey through the drug discovery pipeline. This document is structured to provide not only the "how" but, more importantly, the "why," empowering you to apply these theoretical approaches with confidence and scientific rigor.

Molecular Structure and Conformational Landscape

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, understanding the preferred spatial arrangement of the piperidine ring, the orientation of the isobutyryl group, and the positioning of the carboxylic acid substituent is paramount. The interplay of steric and electronic effects governs the conformational equilibrium, which in turn dictates how the molecule interacts with biological targets.

Conformational Isomers of the Piperidine Ring

The piperidine ring predominantly adopts a chair conformation to minimize steric strain. However, the presence of substituents can lead to the existence of multiple stable conformers, including twist-boat conformations.[1][2][3] The N-acylation introduces a partial double bond character to the N-C(O) bond, which can influence the ring's geometry and the energetic preference for axial versus equatorial substitution.[1][2]

Rotational Barriers of Substituent Groups

The isobutyryl and carboxylic acid groups are not static; they possess rotational freedom around their respective bonds. The rotation around the N-C(O) bond of the amide is a critical factor, as it can lead to different rotamers with distinct energy profiles and biological activities.[4] Similarly, the orientation of the carboxylic acid group can influence its ability to form hydrogen bonds.

Protocol for Conformational Analysis

A thorough exploration of the conformational space is the first step in any theoretical study. This is typically achieved through a combination of molecular mechanics and quantum mechanics calculations.

Step-by-Step Protocol:

  • Initial 3D Structure Generation:

    • Construct the 2D structure of this compound using a molecular editor.

    • Convert the 2D structure to a preliminary 3D model using a standard force field (e.g., MMFF94).

  • Systematic Conformational Search:

    • Perform a systematic search of the conformational space by rotating all rotatable bonds (e.g., C-N, C-C of the isobutyryl group, and C-C of the carboxylic acid group) in discrete steps (e.g., 30°).

    • For each generated conformer, perform a geometry optimization using a molecular mechanics force field to find the nearest local minimum.

  • Quantum Mechanical Geometry Optimization:

    • Take the lowest energy conformers from the molecular mechanics search and perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[5][6]

    • This step provides a more accurate description of the molecular geometry and relative energies of the conformers.

  • Vibrational Frequency Analysis:

    • For each optimized conformer, calculate the vibrational frequencies at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The vibrational frequencies themselves are crucial for spectroscopic characterization, as discussed in the next section.

Illustrative Workflow for Conformational Analysis

G cluster_0 Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Systematic Conformational Search (Molecular Mechanics) A->B C 3. Selection of Low-Energy Conformers B->C D 4. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) C->D E 5. Vibrational Frequency Analysis D->E F 6. Identification of Stable Conformers E->F G cluster_0 Ligand-Receptor Interactions cluster_1 Receptor Binding Pocket ligand 1-Isobutyrylpiperidine- 4-carboxylic acid res1 Amino Acid 1 (e.g., Serine) ligand->res1 Hydrogen Bond (Carboxylic Acid) res2 Amino Acid 2 (e.g., Tyrosine) ligand->res2 Pi-Stacking (Piperidine Ring) res3 Amino Acid 3 (e.g., Leucine) ligand->res3 Hydrophobic Interaction (Isobutyryl Group)

Caption: A conceptual diagram of potential interactions between the ligand and a receptor active site.

Integrated Workflow for a Comprehensive Theoretical Study

To provide a holistic understanding of this compound, we propose an integrated computational workflow that combines the methodologies discussed above. This approach ensures that the insights gained from one stage of the investigation inform the subsequent steps, leading to a more robust and self-validating theoretical model.

Diagram of the Integrated Workflow

G cluster_workflow Integrated Theoretical Investigation Workflow start Start: Define Research Question conf_analysis Conformational Analysis (MM -> DFT) start->conf_analysis spectro Spectroscopic Property Calculation (FT-IR, NMR) conf_analysis->spectro electronic Electronic Property Analysis (HOMO-LUMO, MEP) conf_analysis->electronic docking Molecular Docking (Target Identification & Binding Mode) conf_analysis->docking data_analysis Data Synthesis & Interpretation spectro->data_analysis electronic->data_analysis md_sim Molecular Dynamics Simulation (Binding Stability) docking->md_sim md_sim->data_analysis end Conclusion & Future Directions data_analysis->end

Caption: An integrated workflow combining quantum mechanics and molecular mechanics for a thorough theoretical study.

This integrated approach ensures that the structural and electronic properties of the most stable conformers are used for subsequent analyses, such as spectroscopic predictions and molecular docking. The insights from docking can then be further validated through molecular dynamics simulations to assess the stability of the ligand-receptor complex over time.

Conclusion

The theoretical study of this compound, as outlined in this guide, offers a powerful, cost-effective, and insightful approach to characterizing this promising molecule. By systematically exploring its conformational landscape, predicting its spectroscopic signatures, and investigating its potential for biological interactions, we can build a comprehensive molecular profile. This knowledge is invaluable for guiding synthetic efforts, interpreting experimental data, and making informed decisions in the early stages of drug discovery. The methodologies presented here are not merely computational exercises; they are essential tools in the modern chemist's arsenal for unlocking the therapeutic potential of novel chemical entities.

References

  • Mirjafary, Z. et al. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schleyer hyperconjugative aromaticity. New Journal of Chemistry. [Link]

  • Damou, M. et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. CoLab. [Link]

  • Gong, X. et al. (2008). Density functional theory study of piperidine and diazocine compounds. Journal of Hazardous Materials. [Link]

  • Damou, M. et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. [Link]

  • Mirjafary, Z. et al. (2023). Aromaticity enhancement of cyclopentadiene in piperidine derivatives: a DFT study on combination of the anomeric effect and Schl. RSC Publishing. [Link]

  • Zhu, Y. et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Institutes of Health. [Link]

  • Zhu, Y. et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. [Link]

  • Wessig, P. et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health. [Link]

  • Ponnuswamy, A. et al. (2005). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. [Link]

  • Abraham, R. J. et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed. [Link]

  • Chamundeeswari, K. et al. (2025). Computational prediction of polar and non-polar solvent effect on the electronic property of N-BOC- Piperidine-4-Carboxylic acid. ResearchGate. [Link]

  • Eke, U. I. et al. (2022). Synthesis, structure, hirshfeld surface analysis, non- covalent interaction, and in silico studies of 4- hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2- carboxyllic acid. SciSpace. [Link]

  • Herrera-Mayorga, A. D. et al. (2023). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. MDPI. [Link]

  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • El Ghalia, H. et al. (2022). QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. National Institutes of Health. [Link]

  • LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and molecular docking studies of some 4-phthalimidobenzenesulfonamide derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. [Link]

  • Ramachandran, S. & Aanandhi, M. V. (2022). Molecular Docking and Molecular Dynamic Studies, Synthesis, Characterisation of Thiazolidine-4-One Derivatives. Journal of Pharmaceutical Research International. [Link]

  • El-Sayed, M. E. A. et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PubMed Central. [Link]

  • Jakubowska, A. et al. (2011). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. [Link]

  • Ukraintsev, I. V. et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Ranjith, P. K. et al. (2022). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. ChemRxiv. [Link]

  • Vostrikova, V. et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

  • Ranjitha, P. K. et al. (2022). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl]-4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6-carboxylic acid. ResearchGate. [Link]

Sources

A Technical Guide to Investigating the Potential Biological Activity of 1-Isobutyrylpiperidine-4-carboxylic Acid: A Hypothesis-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Case for a Scaffolding-Based Hypothesis

The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous therapeutic agents. Specifically, the piperidine-4-carboxylic acid (isonipecotic acid) core is a conformationally constrained analog of the primary inhibitory neurotransmitter, GABA.[1] Isonipecotic acid itself is a partial agonist at GABA-A receptors.[1] Furthermore, derivatives of the closely related piperidine-3-carboxylic acid (nipecotic acid) are potent inhibitors of GABA transporters (GATs), a mechanism leveraged by the anticonvulsant drug Tiagabine.[2][3][4]

Given this precedent, we propose the central hypothesis that 1-Isobutyrylpiperidine-4-carboxylic acid, through its structural relationship to GABA and other bioactive piperidines, possesses the potential to modulate GABAergic neurotransmission, likely through interaction with GABA transporters or receptors, and may exhibit anticonvulsant properties.

This guide will detail a logical, efficient workflow to test this hypothesis, progressing from broad, low-cost computational screening to specific, high-fidelity biological assays.

Part I: In Silico Target Prediction and Activity Profiling

Before committing to resource-intensive wet-lab experiments, a computational assessment can refine our hypothesis and identify potential off-target activities. This initial step leverages the compound's structure to predict its likely biological interactions.[5][6]

Rationale for Computational Screening

Computational tools can scan vast databases of known drug-target interactions and activity profiles to find patterns that match the query molecule.[7][8] This allows for the rapid generation of testable hypotheses regarding the compound's mechanism of action and potential therapeutic applications.[9]

Proposed Computational Workflow

The workflow involves three main stages: ligand preparation, target prediction, and prediction of the biological activity spectrum.

Computational_Workflow cluster_0 Step 1: Ligand Preparation cluster_1 Step 2: Target & Activity Prediction cluster_2 Step 3: Hypothesis Refinement A 2D Structure of 1-Isobutyryl- piperidine-4-carboxylic acid B Generate 3D Conformer & Energy Minimization A->B C Target Prediction (e.g., SwissTargetPrediction) B->C D Activity Spectrum Prediction (e.g., PASS Online) B->D E Consolidate Predictions C->E D->E F Prioritize Hypotheses for Experimental Validation E->F

Caption: In silico workflow for hypothesis generation.

Predicted Outcome Analysis

The output of these tools should be consolidated into a table to guide experimental design. The primary hypothesis would be strongly supported if predictions point towards GABA transporters or receptors.

Predicted Target ClassSpecific Target(s)Prediction Score (Probability)Rationale & Next Steps
Neurotransmitter Transporters GAT1 (SLC6A1), BGT1 (SLC6A13)HighStructural similarity to known GAT inhibitors. Prioritize in vitro GABA uptake assays.
Ligand-gated Ion Channels GABA-A Receptor SubunitsModerateParent scaffold (isonipecotic acid) is a GABA-A agonist.[1] Prioritize receptor binding assays.
Enzymes Amide HydrolasesLow-ModeratePotential for metabolic liability or off-target effects. De-prioritize initially but keep in consideration.

Part II: Primary Hypothesis - Investigating GABAergic Modulation

The core of this investigation is to determine if this compound directly interacts with components of the GABA system. A tiered in vitro approach is proposed to first screen for GAT inhibition, followed by an assessment of direct receptor binding.

GABA_System_Workflow cluster_tier1 Tier 1: GABA Transporter Activity cluster_tier2 Tier 2: GABAA Receptor Interaction start Test Compound: 1-Isobutyrylpiperidine- 4-carboxylic acid gat_assay [3H]GABA Uptake Assay (hGAT1, -2, -3, hBGT1) start->gat_assay gat_result Determine IC50 Values gat_assay->gat_result receptor_assay [3H]Muscimol Binding Assay (Rat Cortical Membranes) gat_result->receptor_assay If potent (IC50 < 10 µM) or inconclusive end_negative Negative/Weak Hit: Re-evaluate Hypothesis gat_result->end_negative If inactive receptor_result Determine Ki Values receptor_assay->receptor_result end_positive Positive Hit: Proceed to In Vivo Anticonvulsant Models receptor_result->end_positive If potent GAT inhibitor or GABAA binder receptor_result->end_negative If inactive

Caption: Tiered screening workflow for GABAergic activity.

Experimental Protocol: GABA Transporter Uptake Assay

This assay functionally measures the ability of the test compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.[10][11]

Objective: To determine the IC50 value of this compound against human GAT1, GAT2, GAT3, and BGT1.

Materials:

  • Cell Lines: CHO or MDCK-II cells stably expressing individual human GAT subtypes.[12]

  • Radioligand: [³H]GABA.[13]

  • Assay Buffer: Krebs-Ringer-HEPES buffer.

  • Test Compound: Stock solution in DMSO.

  • Positive Control: Nipecotic acid or Tiagabine.[12]

  • 96-well microplates (scintillant-coated plates are recommended for a homogeneous assay).[11]

  • Scintillation counter.

Methodology:

  • Cell Plating: Seed the GAT-expressing cells into 96-well plates at a density of ~50,000 cells/well and culture for 24 hours.[13]

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. Ensure the final DMSO concentration is ≤0.1%.

  • Pre-incubation: Wash the cells with assay buffer. Add the test compound dilutions to the wells and pre-incubate for 10-15 minutes at room temperature.

  • Uptake Initiation: Add [³H]GABA to each well to a final concentration approximately equal to the known Km for each transporter and incubate for 3-5 minutes.[13]

  • Uptake Termination: Rapidly terminate the uptake by washing the wells multiple times with ice-cold assay buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to vehicle controls. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Protocol: GABA-A Receptor Binding Assay

This assay determines if the compound directly binds to the GABA-A receptor, displacing a known radiolabeled agonist.[10]

Objective: To determine the binding affinity (Ki) of this compound for the GABA-A receptor.

Materials:

  • Tissue: Rat cortical membranes.

  • Radioligand: [³H]-Muscimol (a high-affinity GABA-A agonist).[13]

  • Assay Buffer: Tris-HCl buffer.

  • Non-specific Binding Control: Unlabeled GABA (high concentration).

  • Glass fiber filters and a cell harvester.

Methodology:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and prepare a crude synaptosomal membrane fraction via differential centrifugation.

  • Assay Setup: In test tubes, combine the membrane preparation, [³H]-Muscimol (at a concentration near its Kd), and various concentrations of the test compound. For non-specific binding, use a saturating concentration of unlabeled GABA.

  • Incubation: Incubate the mixture for 30-60 minutes on ice.

  • Separation: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from a competition curve and calculate the Ki using the Cheng-Prusoff equation.

Part III: Secondary Hypothesis - In Vivo Anticonvulsant Screening

Positive results from in vitro GABAergic assays provide a strong rationale for investigating anticonvulsant activity in vivo. A standard screening panel includes the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests, which are predictive of efficacy against generalized tonic-clonic and absence seizures, respectively.[14][15][16]

In_Vivo_Workflow cluster_0 Step 1: Acute Seizure Models cluster_1 Step 2: Neurotoxicity Assessment cluster_2 Step 3: Therapeutic Index A Maximal Electroshock (MES) Test in Mice C Determine ED50 for each model A->C B Subcutaneous PTZ (scPTZ) Test in Mice B->C D Rotorod Test for Motor Impairment C->D E Determine TD50 D->E F Calculate Protective Index (PI = TD50 / ED50) E->F

Caption: Workflow for in vivo anticonvulsant screening.

Experimental Protocol: MES and scPTZ Seizure Models

Objective: To determine the median effective dose (ED50) of the test compound required to protect against electrically and chemically induced seizures in mice.

Animals: Male Swiss mice (20-25 g).

Methodology:

  • Compound Administration: Administer the test compound intraperitoneally (i.p.) at various doses to different groups of mice. Include a vehicle control group.

  • Time to Peak Effect: Conduct the seizure test at the predetermined time of peak effect for the compound (typically 30-60 minutes post-i.p. injection).

  • MES Test:

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 sec) via corneal electrodes.[16]

    • The endpoint is the abolition of the hind-limb tonic extensor component of the seizure.

  • scPTZ Test:

    • Administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.[16]

    • Observe the mice for 30 minutes. The endpoint is the failure to observe a 5-second episode of clonic spasms.

  • Data Analysis: Use log-probit analysis to calculate the ED50 for each model, which is the dose predicted to protect 50% of the animals.[16]

Experimental Protocol: Rotorod Neurotoxicity Test

Objective: To determine the median toxic dose (TD50) causing motor impairment.

Methodology:

  • Training: Pre-train mice to stay on a rotating rod (e.g., 6 rpm) for at least one minute.

  • Compound Administration: Administer various doses of the test compound (and vehicle) to groups of trained mice.

  • Testing: At the time of peak effect, place each mouse on the rotating rod and observe for one minute.

  • Endpoint: An animal is considered to have failed the test if it falls off the rod.

  • Data Analysis: Use log-probit analysis to calculate the TD50, the dose causing motor impairment in 50% of the animals.

  • Protective Index (PI): Calculate the PI as the ratio of TD50 to ED50. A higher PI suggests a better separation between therapeutic effect and adverse side effects.

Data Summary and Interpretation

The results of the in vivo studies should be summarized for clear interpretation.

ParameterMES ModelscPTZ ModelRotorod Test
ED50 (mg/kg) Hypothetical ValueHypothetical ValueN/A
TD50 (mg/kg) N/AN/AHypothetical Value
Protective Index (PI) PI = TD50 / ED50(MES)PI = TD50 / ED50(scPTZ)N/A

A compound active in the MES test suggests potential efficacy against generalized tonic-clonic seizures, while activity in the scPTZ test points towards efficacy against absence seizures. A high Protective Index (>>1) is a desirable characteristic for a potential drug candidate.

Conclusion

This technical guide provides a structured, hypothesis-driven framework for elucidating the potential biological activity of this compound. By integrating computational prediction with systematic in vitro and in vivo experimental validation, researchers can efficiently and rigorously characterize this novel compound. The primary hypothesis focuses on the GABAergic system due to strong structural precedents, and the outlined protocols represent established, self-validating standards in the field of neuroscience and drug discovery. This comprehensive approach ensures that the investigation is both scientifically sound and resource-efficient, providing a clear path from an unknown molecule to a well-characterized lead candidate.

References

  • Kupferberg, H. (2001). A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. Epilepsia.
  • Unani Treatments. (2024). Animal Models for Screening Antiepileptic Drugs and Unani Treatments.
  • White, H. S., & Barker-Haliski, M. L. (2022). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. PubMed Central.
  • ResearchGate. (n.d.). Derivatives of piperidine-3-carboxylic acid as GABA uptake inhibitors. Available at: [Link]

  • Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Szymańska, E., et al. (n.d.). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. PubMed Central. Available at: [Link]

  • Szymańska, E., et al. (2020). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Publications. Available at: [Link]

  • Mishra, V., et al. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies.
  • Kopec, K. K., McKenna, B. A., & Pauletti, D. (2005). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology. Available at: [Link]

  • Kowalczyk, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
  • Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. PubMed. Available at: [Link]

  • Kowalczyk, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.
  • Andersen, K. E., et al. (1993). The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate. PubMed. Available at: [Link]

  • Kiec-Kononowicz, K., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-BOC-piperidine-4-carboxylic Acid in Accelerating Pharmaceutical Development. Available at: [Link]

  • Wikipedia. (n.d.). Isonipecotic acid. Available at: [Link]

  • BioIVT. (n.d.). GAT1 Transporter Assay. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. Available at: [Link]

  • Wanner, K. T., et al. (n.d.). MS Transport Assays for γ-Aminobutyric Acid Transporters—An Efficient Alternative for Radiometric Assays. ACS Publications. Available at: [Link]

  • AVESİS. (2023). COMPUTATIONAL IDENTIFICATION OF NOVEL TARGETS FOR DRUG CANDIDATE COMPOUNDS. Available at: [Link]

  • AMERICAN ELEMENTS. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. Available at: [Link]

  • Tatar, Z., & Taskin Tok, T. (2021). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities.
  • National Center for Biotechnology Information. (n.d.). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PubMed Central. Available at: [Link]

  • Ezzat, A., et al. (2019). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. PubMed. Available at: [Link]

  • Ezzat, A., Zhao, P., Wu, M., Li, X. L., & Kwoh, C. K. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). Computational prediction of drug-target interactions using chemogenomic approaches: an empirical survey. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[(tert-Butoxycarbonyl)amino]piperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Available at: [Link]

  • MDPI. (n.d.). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Available at: [Link]

Sources

Methodological & Application

Synthesis of 1-Isobutyrylpiperidine-4-carboxylic Acid and Its Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of 1-isobutyrylpiperidine-4-carboxylic acid, a valuable building block in medicinal chemistry. The document outlines the core synthetic strategies, provides detailed experimental protocols, and discusses the critical aspects of reaction mechanisms, workup, purification, and characterization.

Introduction: The Significance of Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for creating three-dimensional diversity in drug candidates.[3][4] The N-acylation of the piperidine nitrogen, in particular, offers a straightforward method to modulate the electronic and steric properties of the molecule, thereby fine-tuning its biological activity. This compound, in this context, represents an important intermediate for the development of novel therapeutics.

Core Synthetic Strategy: N-Acylation of Isonipecotic Acid

The most direct and common route to this compound is the N-acylation of piperidine-4-carboxylic acid, also known as isonipecotic acid.[5] This nucleophilic acyl substitution reaction involves the attack of the secondary amine of isonipecotic acid on an activated isobutyryl group. Two primary acylating agents are typically employed: isobutyryl chloride and isobutyric anhydride.

The choice of acylating agent and reaction conditions can influence the reaction rate, yield, and purity of the final product. The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct (HCl or isobutyric acid) and to facilitate the nucleophilic attack by the piperidine nitrogen.

Experimental Protocols

Protocol 1: Synthesis of this compound using Isobutyryl Chloride

This protocol details the synthesis of the target compound via the acylation of isonipecotic acid with isobutyryl chloride under basic conditions.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Water

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-4-carboxylic acid (1.0 eq.) in an aqueous solution of sodium hydroxide (2.2 eq.) at room temperature. Alternatively, suspend the piperidine-4-carboxylic acid in a suitable organic solvent like dichloromethane (DCM) and add triethylamine (1.5 eq.).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride (1.1 eq.) dropwise to the stirred reaction mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Workup (Aqueous): If the reaction is performed in water, acidify the reaction mixture to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the product.

  • Workup (Organic): If the reaction is performed in an organic solvent, quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Protocol 2: Synthesis using Isobutyric Anhydride

This method provides an alternative to using the more moisture-sensitive isobutyryl chloride.

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend piperidine-4-carboxylic acid (1.0 eq.) in water or an appropriate organic solvent.

  • Addition of Reagents: Add isobutyric anhydride (1.2 eq.) and a suitable base such as sodium bicarbonate (2.5 eq.) or triethylamine (1.5 eq.).

  • Reaction: Stir the mixture vigorously at room temperature overnight, or heat gently to accelerate the reaction. Monitor the reaction progress by TLC.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. Excess anhydride can be quenched by the addition of water.

Reaction Mechanism and Causality

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of isonipecotic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isobutyryl chloride or anhydride. This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride or isobutyrate) to yield the stable amide product.

The presence of a base is crucial for two reasons. Firstly, it deprotonates the piperidinium salt that may be present, freeing the neutral amine to act as a nucleophile. Secondly, it neutralizes the acidic byproduct generated during the reaction (HCl or isobutyric acid), driving the equilibrium towards the product.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the isobutyryl group (a doublet for the methyl protons and a septet for the methine proton), and characteristic multiplets for the piperidine ring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, the methine and methyl carbons of the isobutyryl group, and the carbons of the piperidine ring.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the compound (C₁₀H₁₇NO₃, MW: 199.25 g/mol ).[1]
Melting Point A sharp melting point range, indicative of high purity.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C=O stretch of the amide (~1620 cm⁻¹).

Synthesis of Derivatives

The carboxylic acid moiety of this compound can be further derivatized to create a library of compounds for structure-activity relationship (SAR) studies. Common derivatizations include:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent to form the corresponding ester.

  • Amide Coupling: Activation of the carboxylic acid with a coupling agent (e.g., DCC, EDC, HATU) followed by reaction with a primary or secondary amine to form a new amide bond.

Protocol 3: Esterification of this compound

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature or reflux until the reaction is complete (monitored by TLC).

  • Workup: Remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate to yield the ester, which can be further purified by column chromatography if necessary.

Visualization of the Synthetic Workflow

Synthesis_Workflow Isonipecotic_Acid Piperidine-4-carboxylic Acid (Isonipecotic Acid) Target_Compound This compound Isonipecotic_Acid->Target_Compound N-Acylation Acylating_Agent Isobutyryl Chloride or Isobutyric Anhydride Acylating_Agent->Target_Compound Base Base (e.g., NaOH, TEA) Base->Target_Compound Ester_Derivative Ester Derivative Target_Compound->Ester_Derivative Esterification Amide_Derivative Amide Derivative Target_Compound->Amide_Derivative Amide Coupling Alcohol Alcohol (R-OH) Alcohol->Ester_Derivative Amine Amine (R'-NHR'') Amine->Amide_Derivative Coupling_Agent Coupling Agent Coupling_Agent->Amide_Derivative

Caption: General synthetic routes to this compound and its derivatives.

Conclusion

The synthesis of this compound is a robust and straightforward process, primarily achieved through the N-acylation of isonipecotic acid. This guide provides foundational protocols and insights into the chemical principles governing this transformation. The versatility of the resulting product as a synthetic intermediate underscores its importance in the ongoing quest for novel and effective therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific needs and to explore the rich chemical space accessible from this valuable building block.

References

  • Frolov, N. A.; Vereshchagin, A. N. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int. J. Mol. Sci.2023 , 24(3), 2937. [Link]

  • Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014 , 57(24), 10257–10274. [Link]

  • O'Hagan, D. Piperidine and Pyrrolidine Alkaloids: A Kaleidoscope of Structural and Biological Diversity. Nat. Prod. Rep.2000 , 17(5), 435–446. [Link]

  • Wikipedia. Isonipecotic acid. [Link]

Sources

Applications of 1-Isobutyrylpiperidine-4-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive starting point for the design of novel therapeutic agents. When functionalized with a carboxylic acid at the 4-position, we arrive at isonipecotic acid, a molecule that has garnered interest as a constrained analog of the neurotransmitter γ-aminobutyric acid (GABA).[1] This guide focuses on a specific derivative, 1-Isobutyrylpiperidine-4-carboxylic acid , exploring its potential applications in drug discovery and providing detailed protocols for its synthesis and evaluation.

The introduction of an isobutyryl group at the nitrogen atom adds a layer of complexity and potential for nuanced biological activity. This small, lipophilic moiety can significantly influence the molecule's physicochemical properties, including its solubility, membrane permeability, and metabolic stability. Furthermore, the isobutyryl group can engage in specific hydrophobic interactions within a target protein's binding site, potentially enhancing potency and selectivity.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the untapped potential of this compound as a versatile building block for the next generation of therapeutics. We will delve into its potential applications in various disease areas, drawing upon the established pharmacology of related compounds, and provide practical, field-proven protocols to empower your research endeavors.

The Strategic Advantage of the this compound Scaffold

The true power of this scaffold lies in the interplay between its three key components: the piperidine ring, the N-isobutyryl group, and the C-4 carboxylic acid.

  • The Piperidine Core: Provides a three-dimensional structure that can be tailored to fit specific binding pockets. Its saturated nature allows for conformational locking strategies to improve target affinity and reduce off-target effects. Piperidine derivatives have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[2]

  • The N-Isobutyryl Group: This functional group can serve several purposes. It can act as a handle for further chemical modification, or it can directly contribute to target binding. Its lipophilicity can aid in crossing biological membranes, a crucial factor for drugs targeting the central nervous system (CNS).

  • The Carboxylic Acid Moiety: This is a critical functional group for interacting with biological targets, often forming key hydrogen bonds or ionic interactions with amino acid residues in a protein's active site. However, the carboxylic acid group can also present challenges, such as poor oral bioavailability and metabolic liabilities.[3][4] A significant portion of this guide will be dedicated to strategies for optimizing or replacing this functional group.

Scaffold This compound Piperidine Piperidine Core (3D Structure, Scaffold) Scaffold->Piperidine Isobutyryl N-Isobutyryl Group (Lipophilicity, Binding) Scaffold->Isobutyryl Carboxylic_Acid C-4 Carboxylic Acid (Target Interaction, Polarity) Scaffold->Carboxylic_Acid Applications Potential Therapeutic Applications Piperidine->Applications Isobutyryl->Applications Carboxylic_Acid->Applications

Caption: Core components of the this compound scaffold.

Potential Therapeutic Applications: Charting a Course for Discovery

Based on the known biological activities of structurally related compounds, we can hypothesize several promising therapeutic avenues for derivatives of this compound.

Central Nervous System Disorders

The parent scaffold, isonipecotic acid, is a known partial agonist of GABAA receptors.[1] This suggests that derivatives of this compound could be explored as modulators of GABAergic neurotransmission for the treatment of conditions such as:

  • Anxiety disorders

  • Epilepsy

  • Insomnia

  • Neuropathic pain

The isobutyryl group could potentially fine-tune the affinity and selectivity for different GABAA receptor subtypes, leading to improved therapeutic profiles with fewer side effects.

Oncology

Numerous heterocyclic compounds, including those with piperidine rings, have demonstrated potent anticancer activity.[5] The mechanism of action can vary widely, from inhibition of key signaling pathways to induction of apoptosis. Derivatives of this compound could be synthesized and screened against a panel of cancer cell lines to identify novel cytotoxic or cytostatic agents.

Infectious Diseases

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. Piperidine and pyrrolidine derivatives have been reported to possess antibacterial and antifungal properties.[2] The this compound scaffold can be elaborated to generate a library of compounds for screening against clinically relevant pathogens.

Inflammatory and Pain Disorders

The structural similarity of the isobutyryl group to motifs found in non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen suggests a potential for anti-inflammatory and analgesic activity.[6][7] Derivatives could be designed to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Experimental Protocols: From Synthesis to Biological Evaluation

The following protocols are designed to be robust and adaptable, providing a solid foundation for your research.

Protocol 1: Synthesis of this compound

This two-step protocol involves the N-acylation of piperidine-4-carboxylic acid.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1 equivalent) in a 1 M aqueous solution of NaOH (2.5 equivalents). Cool the solution to 0 °C in an ice bath with stirring.

  • Acylation: To the cold solution, add isobutyryl chloride (1.1 equivalents) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification: Once the reaction is complete, cool the mixture to 0 °C and acidify to pH 2-3 with 2 M HCl.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality behind Experimental Choices:

  • The use of NaOH is to deprotonate the carboxylic acid and the secondary amine, facilitating the nucleophilic attack on the isobutyryl chloride.

  • The reaction is performed at low temperature to control the exothermicity of the acylation reaction and minimize side products.

  • Acidification is necessary to protonate the carboxylic acid, making it extractable into the organic solvent.

Start Piperidine-4-carboxylic acid Step1 Dissolve in NaOH(aq) Cool to 0°C Start->Step1 Step2 Add Isobutyryl Chloride Step1->Step2 Step3 React at RT Step2->Step3 Step4 Acidify with HCl Step3->Step4 Step5 Extract with DCM Step4->Step5 Step6 Dry and Concentrate Step5->Step6 End 1-Isobutyrylpiperidine- 4-carboxylic acid Step6->End

Caption: Synthetic workflow for this compound.

Protocol 2: Derivatization of the Carboxylic Acid Moiety

To overcome the potential pharmacokinetic limitations of the carboxylic acid, it can be converted into various bioisosteres.[8][9] This protocol outlines the synthesis of an amide derivative.

Materials:

  • This compound

  • Amine of choice (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: To a solution of this compound (1 equivalent) in DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents) followed by DIPEA (2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2 x), water (2 x), and brine (1 x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired amide.

Self-Validating System:

  • The use of EDC/HOBt is a standard and reliable method for amide bond formation, minimizing side reactions.

  • DIPEA is a non-nucleophilic base used to neutralize the HCl salt formed during the reaction.

  • The aqueous work-up effectively removes excess reagents and byproducts.

Data Presentation: A Framework for Evaluation

Systematic evaluation of synthesized derivatives is crucial. The following table provides a template for organizing and comparing key data points.

Compound IDR Group (at Carboxylic Acid)Molecular Weight ( g/mol )LogP (calculated)In Vitro Activity (IC₅₀/MIC, µM)Cytotoxicity (CC₅₀, µM)
Lead-001 -OH213.260.85->100
Deriv-001 -NH-Benzyl302.412.90DataData
Deriv-002 -O-Ethyl241.321.65DataData
... ...............

Conclusion: A Scaffold with Untapped Potential

This compound represents a promising starting point for the development of novel therapeutics across a range of disease areas. Its modular nature allows for systematic chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols and conceptual framework provided in this guide are intended to empower researchers to explore the full potential of this versatile scaffold. By combining rational design with robust synthetic and biological evaluation, the next breakthrough in drug discovery may be just a reaction away.

References

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. Available from: [Link]

  • Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The University of Groningen research portal. Available from: [Link]

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. Google Patents.
  • Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. ResearchGate. Available from: [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. NIH. Available from: [Link]

  • New ibuprofen derivatives with thiazolidine-4-one scaffold with improved pharmaco-toxicological profile. PMC - PubMed Central. Available from: [Link]

  • Synthesis and biological activity of pyrrolidine/piperidine substituted 3-amido-9-ethylcarbazole derivatives. ResearchGate. Available from: [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. Available from: [Link]

  • Isonipecotic acid. Wikipedia. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. Available from: [Link]

  • Synthesis and pharmacokinetic behaviour of ester derivatives of 4-isobutylphenyl-2-propionic acid (Ibuprofen) with end-hydroxylated poly(N-vinyl pyrrolidinone) and poly(N-acryloyl morpholine) oligomers. PubMed. Available from: [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available from: [Link]

  • Metabolic Activation of Carboxylic Acids. PubMed. Available from: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Available from: [Link]

  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available from: [Link]

  • Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylicacid as potential inhibitors of cholinesterases. ResearchGate. Available from: [Link]

  • Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available from: [Link]

  • Discovery of N′-(1-(coumarin-3-yl)ethylidene)benzenesulfonohydrazide as a novel wound healing enhancer: synthesis, biological assessment, and molecular modeling. Frontiers. Available from: [Link]

  • (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. Available from: [Link]

Sources

The Versatile Scaffold: Harnessing 1-Isobutyrylpiperidine-4-carboxylic Acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the piperidine moiety stands as a privileged scaffold, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an invaluable component in the design of molecules that interact with biological targets. The strategic functionalization of the piperidine ring is paramount to modulating the pharmacokinetic and pharmacodynamic properties of these molecules. This guide focuses on a particularly useful, yet underexplored, building block: 1-Isobutyrylpiperidine-4-carboxylic acid .

This document serves as a detailed application note and protocol guide for researchers, medicinal chemists, and professionals in drug development. We will delve into the synthesis of this building block and explore its application in the creation of diverse chemical libraries through amide bond formation and esterification, providing field-proven insights and step-by-step protocols.

The Significance of the N-Isobutyryl Group

The choice of the N-substituent on the piperidine ring is a critical decision in molecular design. While N-Boc and N-benzyl protecting groups are commonplace for synthetic manipulations, the N-isobutyryl group offers a stable, synthetically accessible amide linkage that can serve as a permanent feature of the final molecule.[2] The isobutyryl group provides a moderate level of lipophilicity and steric bulk, which can be crucial for optimizing target engagement, improving metabolic stability, and fine-tuning solubility. Its presence can influence the overall conformation of the piperidine ring and the presentation of the carboxylic acid functionality for further elaboration.

Synthesis of this compound

The synthesis of this compound is a straightforward N-acylation of the commercially available piperidine-4-carboxylic acid (isonipecotic acid).[3] The following protocol outlines a reliable method for its preparation.

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from isonipecotic acid.

Materials:

  • Isonipecotic acid

  • Isobutyryl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and 1M

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve isonipecotic acid (1 equivalent) in a 1M aqueous solution of sodium hydroxide (2.5 equivalents). Stir the mixture at room temperature until all the solid has dissolved.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Acylation: While vigorously stirring, slowly add isobutyryl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Acidification: Cool the reaction mixture again in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate should form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

Data Presentation:

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundC₁₀H₁₇NO₃199.25330985-26-7[4]

Visualization:

Synthesis cluster_reactants Reactants cluster_conditions Conditions Isonipecotic_acid Isonipecotic Acid Product This compound Isonipecotic_acid->Product Isobutyryl_chloride Isobutyryl Chloride Isobutyryl_chloride->Product Conditions 1. NaOH, H₂O, 0-5 °C 2. rt, 2-4h 3. HCl (conc.) Conditions->Product

Caption: Synthesis of this compound.

Application in Amide Library Synthesis

The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a wide range of carboxamides. Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the exploration of chemical space and the optimization of lead compounds.[5][6]

Causality Behind Experimental Choices in Amide Coupling:

The direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary.[7] Common strategies involve the use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or uronium/aminium salts (e.g., HATU, HBTU). The choice of coupling reagent, base, and solvent can significantly impact the reaction yield, purity, and prevention of side reactions like racemization.[8] For instance, the addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress side reactions and improve coupling efficiency.

Protocol 2: General Procedure for Amide Bond Formation

Objective: To synthesize a library of amides from this compound and various primary or secondary amines.

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in DMF or DCM.

  • Coupling Agent Addition: Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine and Base Addition: Add the desired amine (1.1 equivalents) followed by DIPEA (2-3 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • If using DMF, pour the reaction mixture into water and extract with ethyl acetate.

    • If using DCM, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient).

Visualization:

Amide_Coupling cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid This compound Product 1-Isobutyrylpiperidine-4-carboxamide Carboxylic_Acid->Product Amine R¹R²NH Amine->Product Reagents EDC, HOBt DIPEA, DMF/DCM Reagents->Product

Caption: General Amide Coupling Workflow.

Application in Ester Library Synthesis

Esterification is another fundamental transformation that can be employed to diversify the this compound scaffold. Esters are prevalent in drug molecules and can act as prodrugs to improve bioavailability.[9] The classic Fischer esterification provides a straightforward method for this conversion.

Rationale for Fischer Esterification Conditions:

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[10][11] To drive the equilibrium towards the ester product, a large excess of the alcohol is often used as the solvent.[12] Alternatively, removal of water as it is formed can also shift the equilibrium. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]

Protocol 3: Fischer Esterification

Objective: To synthesize esters from this compound and various alcohols.

Materials:

  • This compound

  • A selection of primary or secondary alcohols (e.g., methanol, ethanol, isopropanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the desired alcohol (which will also serve as the solvent, use a large excess, e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Visualization:

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions Carboxylic_Acid This compound Product Ester Derivative Carboxylic_Acid->Product Alcohol R-OH Alcohol->Product Conditions H₂SO₄ (cat.) Reflux Conditions->Product

Caption: Fischer Esterification Workflow.

Conclusion and Future Perspectives

This compound is a valuable and readily accessible building block for organic synthesis and medicinal chemistry. The protocols detailed herein for its synthesis and subsequent elaboration into amides and esters provide a robust framework for the creation of diverse chemical libraries. The isobutyryl group offers a unique combination of stability and physicochemical properties that can be exploited in the design of novel therapeutic agents. Further exploration of this scaffold in various therapeutic areas is warranted and holds significant promise for the discovery of new and improved drugs.

References

  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. ([Link])

  • Preparation method for 1-N-BOC-4-acetyl piperidine - Google P
  • Lab 12: Synthesis of an Ester - CSUB. ([Link])

  • Preparation of Esters - Chemistry LibreTexts. ([Link])

  • Experiment 10: Fischer Esterification. ([Link])

  • Esterification Lab Procedure: Design & Synthesis - Studylib. ([Link])

  • This compound - 2a biotech. ([Link])

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. ([Link])

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - ResearchGate. ([Link])

  • Amide Synthesis - Fisher Scientific. ([Link])

  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. - ResearchGate. ([Link])

  • Process for Preparation of Piperidine Carboxylic Acid - Google P
  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions - Google P
  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ([Link])

  • Esterification--Making Esters from Carboxylic Acids - YouTube. ([Link])

  • Isonipecotic acid - Wikipedia. ([Link])

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. ([Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. ([Link])

  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase - PubMed. ([Link])

  • Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google P
  • Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists - ResearchGate. ([Link])

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - NIH. ([Link])

  • New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC. ([Link])

  • Amide coupling Protocol for Amino PEG - AxisPharm. ([Link])

  • Coupling Reagents - Aapptec Peptides. ([Link])

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC. ([Link])

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC. ([Link])

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ([Link])

  • (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling - ResearchGate. ([Link])

  • Title Recent developments in the practical application of novel carboxylic acid bioisosteres Authors Horgan, Conor - CORA. ([Link])

  • Recent advances in the synthesis of N-acyl sulfonamides - ResearchGate. ([Link])

Sources

Application Notes and Protocols: Acylation of Piperidine-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Acylated Piperidine-4-Carboxylic Acids

Piperidine-4-carboxylic acid, also known as isonipecotic acid, is a conformationally constrained analog of the neurotransmitter γ-aminobutyric acid (GABA)[1]. Its rigid structure makes it a valuable scaffold in medicinal chemistry. The acylation of the piperidine nitrogen introduces a diverse range of functionalities, enabling the modulation of physicochemical properties and biological activity. This modification is a cornerstone in the synthesis of a vast array of pharmacologically active compounds, including enzyme inhibitors and central nervous system agents[2][3]. This guide provides a comprehensive overview of the experimental protocols for the acylation of piperidine-4-carboxylic acid, emphasizing the underlying chemical principles and practical considerations for successful synthesis.

Core Concepts: The Chemistry of Acylation

The acylation of piperidine-4-carboxylic acid is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. This process results in the formation of a stable amide bond. The choice of acylating agent and reaction conditions is critical and depends on the desired acyl group and the overall synthetic strategy.

Common approaches include:

  • Reaction with Acyl Chlorides: A highly efficient method that proceeds readily but requires a base to neutralize the hydrochloric acid byproduct. This classic transformation is often performed under Schotten-Baumann conditions[3][4][5][6].

  • Reaction with Acid Anhydrides: Another effective method where a carboxylic acid byproduct is generated, which also necessitates the use of a base.

  • Amide Coupling with Carboxylic Acids: This approach requires the activation of the carboxylic acid using a coupling reagent to enhance its electrophilicity[7][8].

A crucial consideration in the acylation of piperidine-4-carboxylic acid is the presence of the carboxylic acid moiety. To prevent unwanted side reactions, such as the formation of mixed anhydrides or oligomerization, it is often necessary to protect the carboxylic acid group before acylation of the piperidine nitrogen.

Visualization of the General Acylation Workflow

Acylation_Workflow cluster_start Starting Material cluster_protection Optional Protection cluster_acylation Acylation cluster_deprotection Optional Deprotection cluster_end Final Product start Piperidine-4-carboxylic Acid protect Protect Carboxylic Acid (e.g., Esterification) start->protect If necessary acyl Acylation of Piperidine Nitrogen (Acyl Chloride, Anhydride, or Coupling) start->acyl Direct Acylation (if protection is not needed) protect->acyl deprotect Deprotect Carboxylic Acid (e.g., Hydrolysis) acyl->deprotect If protected end N-Acyl-piperidine-4-carboxylic Acid acyl->end If no deprotection needed deprotect->end

Caption: General workflow for the acylation of piperidine-4-carboxylic acid.

Experimental Protocols

This section details two common and reliable protocols for the acylation of piperidine-4-carboxylic acid.

Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is a robust and widely used method for introducing an acyl group onto the piperidine nitrogen. The use of a biphasic system with an aqueous base effectively neutralizes the HCl generated during the reaction, driving it to completion[3][6].

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Piperidine-4-carboxylic acid≥98%Sigma-Aldrich
Acyl chloride (e.g., Acetyl chloride)≥98%Fisher Scientific
Sodium hydroxide (NaOH)Reagent gradeVWR
Dichloromethane (DCM)AnhydrousMilliporeSigma
Hydrochloric acid (HCl)ConcentratedJ.T. Baker
Anhydrous sodium sulfate (Na₂SO₄)Reagent gradeAlfa Aesar
Round-bottom flask--
Magnetic stirrer and stir bar--
Separatory funnel--
Rotary evaporator--

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq). Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Acyl Chloride: In a separate flask, dissolve the acyl chloride (1.1 eq) in anhydrous dichloromethane (DCM). Add this solution dropwise to the stirred aqueous solution of piperidine-4-carboxylic acid over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed[9].

  • Workup: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-acylated piperidine-4-carboxylic acid[9].

Protocol 2: Amide Coupling using a Coupling Reagent

This protocol is particularly useful when the desired acyl group is derived from a carboxylic acid that is not readily converted to an acyl chloride. Coupling reagents activate the carboxylic acid, facilitating its reaction with the amine[7][8].

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
Piperidine-4-carboxylic acid≥98%Sigma-Aldrich
Carboxylic acid≥98%Acros Organics
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)≥98%TCI America
HOBt (1-Hydroxybenzotriazole)≥98%Oakwood Chemical
DIPEA (N,N-Diisopropylethylamine)≥99%Alfa Aesar
Anhydrous Dimethylformamide (DMF)AnhydrousFisher Scientific
Ethyl acetate (EtOAc)Reagent gradeVWR
Saturated aqueous sodium bicarbonate (NaHCO₃)--
Brine--
Anhydrous sodium sulfate (Na₂SO₄)Reagent grade-

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), piperidine-4-carboxylic acid (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add EDC (1.2 eq) to the cooled solution[10].

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and water-soluble byproducts[10].

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time, increase temperature slightly, or check the quality of reagents.
Product loss during workupPerform extractions carefully and ensure complete transfer of material.
Side Reactions Di-acylation (if other reactive groups are present)Use protecting groups for other reactive functionalities[9].
Reaction with solventUse inert solvents like DCM or THF[9].
Epimerization If a stereocenter is present alpha to the nitrogenUse a non-nucleophilic base and maintain a low reaction temperature[9].

Characterization and Validation

Confirmation of the structure and purity of the final N-acylated piperidine-4-carboxylic acid is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of the product. The appearance of new signals corresponding to the acyl group and shifts in the piperidine ring protons will confirm a successful reaction.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the product, providing further evidence of its identity[11].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water containing a modifier like formic or phosphoric acid is often effective[12].

Conclusion

The acylation of piperidine-4-carboxylic acid is a versatile and powerful transformation in synthetic and medicinal chemistry. By carefully selecting the appropriate acylating agent, reaction conditions, and, if necessary, a suitable protecting group strategy, researchers can efficiently synthesize a wide range of N-acylated piperidine-4-carboxylic acid derivatives for various applications in drug discovery and development. The protocols and troubleshooting guide provided herein offer a solid foundation for successfully performing this important chemical modification.

References

  • Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]

  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. (n.d.). Retrieved January 16, 2026, from [Link]

  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. (n.d.). Google Patents.
  • Protecting Groups. (n.d.). Retrieved January 16, 2026, from [Link]

  • Schotten–Baumann reaction - Grokipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Chemistry Schotten Baumann Reaction - SATHEE CUET. (n.d.). Retrieved January 16, 2026, from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved January 16, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). Retrieved January 16, 2026, from [Link]

  • Schotten-Baumann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 16, 2026, from [Link]

  • 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]

  • Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 16, 2026, from [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (n.d.). Retrieved January 16, 2026, from [Link]

  • Amide Synthesis - Fisher Scientific. (n.d.). Retrieved January 16, 2026, from [Link]

  • Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (n.d.). Retrieved January 16, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (n.d.). Retrieved January 16, 2026, from [Link]

  • Isonipecotic acid - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

Title: Quantitative Analysis of 1-Isobutyrylpiperidine-4-carboxylic acid: A Guide to HPLC-CAD and LC-MS/MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract: This document provides detailed analytical methods for the accurate quantification of 1-Isobutyrylpiperidine-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the molecule's lack of a significant UV chromophore, this guide focuses on two robust analytical techniques: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for sample preparation, instrument setup, and method validation, grounded in established scientific principles.

Introduction and Analytical Challenges

This compound is a saturated heterocyclic compound. Its chemical structure presents a significant analytical challenge: the absence of a chromophore that absorbs light in the typical ultraviolet (UV) range (200-400 nm). This characteristic renders standard HPLC-UV detection methods largely ineffective for sensitive and accurate quantification.[1][2] Therefore, analytical strategies must employ alternative detection techniques that do not rely on the analyte's light-absorbing properties.

This guide details two effective approaches:

  • HPLC with Charged Aerosol Detection (CAD): A universal detection method that is independent of the analyte's optical properties. CAD is particularly useful for non-volatile analytes and provides a response that is more uniform across different compounds compared to UV detection.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that identifies and quantifies compounds based on their mass-to-charge ratio (m/z).[2][3][4] This method offers exceptional specificity, making it ideal for analyzing complex matrices.

The validation of these analytical methods is paramount in the pharmaceutical industry to ensure data reliability, accuracy, and consistency, in line with regulatory guidelines from bodies like the ICH.[5][6][7][8][9]

Analytical Workflow Overview

The overall process for the quantification of this compound follows a structured workflow, from sample receipt to final data analysis. This ensures consistency and traceability throughout the analytical procedure.

Analytical_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing A Sample Weighing & Dissolution B Dilution to Working Concentration A->B C Filtration (0.22 µm) B->C D HPLC-CAD Analysis C->D Method 1 E LC-MS/MS Analysis C->E Method 2 F Peak Integration & Quantification D->F E->F G Method Validation Assessment F->G H Reporting G->H

Caption: General workflow for the quantification of this compound.

Method 1: RP-HPLC with Charged Aerosol Detection (CAD)

This method is designed for accurate quantification without the need for mass spectrometry, making it a cost-effective option for routine quality control. The use of an ion-pairing agent is incorporated to enhance the retention of the polar carboxylic acid on a reverse-phase column.[1]

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Heptafluorobutyric acid (HFBA)

  • 0.22 µm syringe filters (e.g., PVDF or Nylon)

Chromatographic Conditions
ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Detector Charged Aerosol Detector (CAD), e.g., Thermo Scientific Corona Veo
Column Atlantis C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A: 0.1% HFBA in WaterB: 0.1% HFBA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions over 1 minute
Flow Rate 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
CAD Settings Nebulizer Gas (Nitrogen): 35 psi, Power Function: 1.0

Causality Behind Choices:

  • Ion-Pairing Agent (HFBA): The analyte is a carboxylic acid, which can be highly polar and exhibit poor retention on a C18 column. HFBA pairs with the ionized carboxylate group, increasing its hydrophobicity and promoting retention.[1]

  • Column Temperature (40°C): Elevated temperature reduces mobile phase viscosity, allowing for better peak shape and reproducibility.

  • CAD Detector: As a universal detector, CAD is ideal for this non-chromophoric compound, providing a response proportional to the mass of the analyte.[1]

Standard and Sample Preparation Protocol
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% HFBA).

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent used for standards. Dilute further as necessary to fall within the calibration range.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter.

Method 2: RP-LC-MS/MS

This method provides the highest level of sensitivity and selectivity, making it the preferred choice for trace-level quantification or analysis in complex biological matrices. The method utilizes electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for definitive quantification.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

LC-MS/MS Conditions
ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column ZORBAX Extend-C18, RRHT, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions over 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Gas Temperature 350°C
Gas Flow 9 L/min
Nebulizer Pressure 40 psi

Causality Behind Choices:

  • Formic Acid: This mobile phase additive is volatile and aids in the protonation of the analyte in the ESI source, promoting the formation of the [M+H]⁺ ion for detection in positive ion mode.[3][10]

  • ESI Positive Mode: The piperidine nitrogen is basic and readily accepts a proton, making positive mode ionization efficient for this molecule.

  • Triple Quadrupole MS: This instrument allows for MRM experiments, providing exceptional selectivity by monitoring a specific precursor-to-product ion transition, which is crucial for minimizing matrix interference.[11]

MRM Transitions (Hypothetical)

The exact m/z values would need to be determined experimentally by infusing a standard solution. For a compound with a molecular weight of 199.25 g/mol :

  • Precursor Ion [M+H]⁺: m/z 200.2

  • Product Ions (for MRM):

    • Quantifier: A stable, abundant fragment ion (e.g., m/z 128.1, corresponding to loss of the isobutyryl group).

    • Qualifier: A second, less abundant fragment ion for identity confirmation.

LCMS_Quantification cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry LC LC Separation (C18 Column) ESI ESI LC->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Isolation (m/z 200.2) ESI->Q1 Q2 Q2 Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection (e.g., m/z 128.1) Q2->Q3 Detector Detector Signal Generation Q3->Detector

Caption: LC-MS/MS quantification workflow using Multiple Reaction Monitoring (MRM).

Standard and Sample Preparation Protocol

The protocol is identical to that described in Section 3.3, but using LC-MS grade solvents and 0.1% formic acid in the diluent. Calibration standards should be prepared at lower concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) to match the higher sensitivity of the LC-MS/MS system.

Method Validation

A crucial component of any analytical procedure is validation, which provides documented evidence that the method is suitable for its intended purpose.[6][7] Key validation parameters are summarized below with illustrative data.

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results, expressed as the relative standard deviation (%RSD) for repeatability and intermediate precision.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

Illustrative Performance Data

Table 1: HPLC-CAD Method Validation Summary

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9950.9992
Range ---5 - 250 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5% (at 3 concentrations)
Precision (%RSD) ≤ 2.0%0.8% (repeatability)
LOQ S/N ≥ 105 µg/mL
LOD S/N ≥ 31.5 µg/mL

Table 2: LC-MS/MS Method Validation Summary

ParameterAcceptance CriteriaIllustrative Result
Linearity (r²) ≥ 0.9950.9998
Range ---0.1 - 50 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%101.2% (at 3 concentrations)
Precision (%RSD) ≤ 5.0%1.5% (repeatability)
LOQ S/N ≥ 100.1 ng/mL
LOD S/N ≥ 30.03 ng/mL

Conclusion

The quantification of this compound requires analytical methods that are not dependent on UV absorbance. This guide provides two robust, validated approaches using HPLC-CAD and LC-MS/MS. The HPLC-CAD method offers a reliable and cost-effective solution for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity for trace-level quantification or for analysis in complex sample matrices. The choice of method should be based on the specific application, required sensitivity, and available instrumentation. Both methods, when properly validated, will yield accurate and reliable data crucial for decision-making in a pharmaceutical development setting.[7]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Electronic Supplementary Material (ESI) for ChemComm. (2019). The Royal Society of Chemistry.
  • Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. (2022). ChemicalBook.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024). Analytical and Bioanalytical Chemistry.
  • Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2019). PubMed Central.
  • Relative quantification of carboxylic acid metabolites by liquid chromatography-mass spectrometry using isotopic variants of cholamine. (2007). PubMed.
  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. (2025).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PubMed Central.
  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Neg

Sources

Application Note: A Comprehensive Guide to HPLC Method Development for Piperidine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the analysis of piperidine carboxylic acids. These compounds, including key isomers such as piperidine-2-carboxylic acid (pipecolic acid), piperidine-3-carboxylic acid (nipecotic acid), and piperidine-4-carboxylic acid (isonipecotic acid), are prevalent moieties in active pharmaceutical ingredients (APIs) and are important in neuroscience research. Their zwitterionic and highly polar nature presents significant challenges for retention and separation using traditional reversed-phase chromatography. This document explores advanced chromatographic strategies, including Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography (MMC), providing a rationale-driven approach to method development from initial screening to full validation according to regulatory standards.

Introduction: The Analytical Challenge of Piperidine Carboxylic Acids

Piperidine carboxylic acids are foundational structures in medicinal chemistry and neuropharmacology. For instance, nipecotic acid is a known GABA reuptake inhibitor, making its analysis and that of its isomers critical in drug development and metabolic studies.[1][2] The primary analytical difficulty stems from their physicochemical properties. These molecules possess both a basic secondary amine (piperidine ring) and an acidic carboxylic acid group, resulting in a zwitterionic state over a wide pH range. This high polarity makes them poorly retained on conventional C18 and other non-polar stationary phases.[3]

This guide will systematically address these challenges by providing a logical workflow for method development, emphasizing the selection of the appropriate chromatographic mode and the optimization of critical parameters to achieve robust and reliable separations.

Understanding the Analyte: Physicochemical Properties

A successful HPLC method is built upon a thorough understanding of the analyte's properties. The key to separating piperidine carboxylic acids is to control their ionization state, which is dictated by their pKa values and the mobile phase pH.

CompoundStructureMolecular Weight ( g/mol )pKa (Carboxyl)pKa (Amine)
Piperidine-2-carboxylic acid (Pipecolic acid)129.16~2.28 - 2.98[4][5]Not explicitly found
Piperidine-3-carboxylic acid (Nipecotic acid)129.16~3.88[6]Not explicitly found
Piperidine-4-carboxylic acid (Isonipecotic acid)129.16~3.73[7][8]~10.72[7][8]

Table 1: Physicochemical properties of piperidine carboxylic acid isomers.

The zwitterionic nature of these compounds means that at a neutral pH, they carry both a positive and a negative charge, leading to high water solubility but poor retention on reversed-phase columns. To achieve retention, the polarity of the analyte relative to the stationary phase must be optimized. This can be accomplished by either suppressing the ionization of the analytes or by using a stationary phase that offers alternative retention mechanisms.

Strategic Approach to Method Development

A systematic approach to method development is crucial for efficiency. The following workflow outlines a logical progression from initial feasibility to a fully optimized method.

MethodDevelopmentWorkflow A Analyte Characterization (pKa, Solubility, UV) B Selection of Chromatographic Mode A->B C Reversed-Phase (RP) B->C Low Polarity Derivatives D HILIC B->D High Polarity Analytes E Mixed-Mode (MMC) B->E Zwitterionic Analytes F Initial Screening (Column & Mobile Phase) C->F D->F E->F G Method Optimization (Gradient, Temp, Flow Rate) F->G H Method Validation (ICH Q2(R1)) G->H

Figure 1: Method Development Workflow for Piperidine Carboxylic Acids.
Selection of the Chromatographic Mode

For underivatized piperidine carboxylic acids, standard RPC is often unsuitable due to their high polarity. However, it can be a viable option under specific conditions:

  • Ion-Pairing RPC: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion pairing) to the mobile phase can form a neutral complex with the analyte, enhancing retention on a C18 column.[9] This approach, however, can lead to long column equilibration times and is often incompatible with mass spectrometry (MS).

  • Derivatization: A pre-column derivatization step can be employed to attach a hydrophobic, chromophoric group to the analyte.[10] This increases hydrophobicity, allowing for good retention in RPC, and enhances UV detectability. For example, derivatizing the secondary amine with 4-toluenesulfonyl chloride has been shown to be effective for piperidine analysis.[10]

HILIC is an increasingly popular and powerful technique for the analysis of polar compounds.[3][11] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[11] A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention.[12]

  • Advantages for Piperidine Carboxylic Acids:

    • Excellent retention for polar and charged molecules.

    • High organic mobile phases enhance MS sensitivity.

    • Orthogonal selectivity compared to RPC.

  • Starting Conditions for HILIC:

    • Column: A zwitterionic or amide-based HILIC column is a good starting point.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted to be 2 units away from the analyte's pKa).

    • Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component.

MMC columns possess stationary phases with both reversed-phase and ion-exchange characteristics.[13][14] This dual retention mechanism is particularly well-suited for zwitterionic compounds like piperidine carboxylic acids.[13] Retention can be modulated by altering the mobile phase's organic content, pH, and ionic strength, offering a high degree of flexibility in method development.[14]

  • Advantages for Piperidine Carboxylic Acids:

    • Simultaneous retention of polar and non-polar compounds.

    • Tunable selectivity by adjusting mobile phase parameters.

    • Often MS-compatible, as non-volatile ion-pairing reagents are not required.[14]

  • Starting Conditions for MMC:

    • Column: A mixed-mode column with both C18 and cation-exchange functionalities.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Aqueous buffer (e.g., 20 mM ammonium formate, pH 3.0-4.0 to ensure protonation of the piperidine nitrogen).

    • Gradient: A shallow gradient exploring a range of acetonitrile concentrations.

Experimental Protocols

Protocol 1: HILIC Method for the Simultaneous Analysis of Piperidine Carboxylic Acid Isomers

This protocol provides a starting point for developing a HILIC method.

1. Standard and Sample Preparation:

  • Prepare a stock solution of each isomer (piperidine-2-carboxylic acid, piperidine-3-carboxylic acid, and piperidine-4-carboxylic acid) at 1 mg/mL in water.

  • Create a mixed working standard solution by diluting the stock solutions in a mixture of 90:10 (v/v) acetonitrile:water to a final concentration of 10 µg/mL.

  • Dilute samples in the same solvent as the working standard.

2. Chromatographic Conditions:

  • HPLC System: A quaternary HPLC or UHPLC system with a UV or MS detector.

  • Column: Zwitterionic HILIC column (e.g., SeQuant® ZIC®-HILIC), 150 x 2.1 mm, 3.5 µm.

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient Program:

    Time (min) % A % B
    0.0 95 5
    10.0 70 30
    12.0 70 30
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • Detection:

    • UV: 205 nm (as these compounds lack a strong chromophore).

    • MS (ESI+): Monitor for the [M+H]+ ion (m/z 130.08).

3. Rationale for Parameter Selection:

  • Zwitterionic HILIC Column: Offers both hydrophilic and electrostatic interactions, which is ideal for separating these zwitterionic isomers.

  • Acidified Mobile Phase: The use of formic acid will ensure the piperidine nitrogen is protonated (positively charged), promoting electrostatic interaction with the stationary phase and improving peak shape.

  • High Acetonitrile Start: Essential for promoting partitioning and retention in HILIC mode.

Protocol 2: Chiral Separation of Piperidine-3-Carboxylic Acid (Nipecotic Acid) Enantiomers

This protocol is based on a normal-phase chiral separation approach, which is common for polysaccharide-based chiral stationary phases.

1. Standard and Sample Preparation:

  • Prepare a stock solution of racemic nipecotic acid at 1 mg/mL in ethanol.

  • Dilute the stock solution to 100 µg/mL with the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A binary HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® IA or similar), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30, v/v) with 0.1% trifluoroacetic acid (TFA). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

3. Rationale for Parameter Selection:

  • Chiral Stationary Phase: Polysaccharide-based columns are known to provide excellent enantioselectivity for a wide range of compounds through hydrogen bonding, dipole-dipole, and steric interactions.[15]

  • Normal Phase Eluents: n-Hexane/ethanol mixtures are typical mobile phases for these types of columns.

  • TFA Additive: The acidic additive helps to improve peak shape and interaction with the stationary phase.

Method Validation

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).

ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Range Range Method->Range Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness

Figure 2: Key Validation Parameters according to ICH Q2(R1).

The validation should include, but is not limited to, the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

All experimental work and results should be thoroughly documented as per Good Laboratory Practice (GLP) and regulatory requirements.

Conclusion

The analysis of piperidine carboxylic acids by HPLC requires a departure from traditional reversed-phase methods. By understanding the zwitterionic and polar nature of these molecules, chromatographers can successfully develop robust and reliable methods using HILIC or mixed-mode chromatography. The choice of stationary phase and the careful control of mobile phase pH and organic content are paramount to achieving the desired retention and selectivity. The protocols and workflow presented in this guide provide a solid foundation for developing and validating high-quality analytical methods for these important pharmaceutical and neurochemical compounds, ensuring data integrity and regulatory compliance.

References

  • ChemBK. (2S)-piperidine-2-carboxylic acid. Available from: [Link]

  • SIELC Technologies. Separation of Isonipecotic acid hydrochloride on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed Central. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Available from: [Link]

  • ResearchGate. Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry | Request PDF. Available from: [Link]

  • SIELC Technologies. Separation of 1-Acetylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Oxford Academic. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Available from: [Link]

  • Wikipedia. Pipecolic acid. Available from: [Link]

  • PubMed. Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids. Available from: [Link]

  • Wikipedia. Isonipecotic acid. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Available from: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Available from: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Available from: [Link]

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

  • PubChem. Nipecotic Acid | C6H11NO2 | CID 4498. Available from: [Link]

  • Wikipedia. Nipecotic acid. Available from: [Link]

  • LCGC International. Mixed-Mode HPLC Separations: What, Why, and How. Available from: [Link]

  • Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available from: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Available from: [Link]

  • LCGC International. HILIC to the Rescue: Pharmaceutical Development Case Examples. Available from: [Link]

  • Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available from: [Link]

  • ResearchGate. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers | Request PDF. Available from: [Link]

  • NIST. 2-Piperidinecarboxylic acid. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Available from: [Link]

  • The Royal Society of Chemistry. Piperidines ESI-revised3. Available from: [Link]

  • Shimadzu. Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography. Available from: [Link]

  • ResearchGate. (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. Available from: [Link]

  • MDPI. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Available from: [Link]

Sources

derivatization of 1-Isobutyrylpiperidine-4-carboxylic acid for analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 1-Isobutyrylpiperidine-4-carboxylic Acid for Enhanced Analytical Detection

Introduction: The Analytical Challenge of a Polar Moiety

This compound is a heterocyclic compound featuring a polar carboxylic acid group and a tertiary amide. Such structures are common in pharmaceutical development, appearing as drug candidates, metabolites, or synthetic intermediates. Accurate and sensitive quantification of this analyte is critical for pharmacokinetic studies, process monitoring, and quality control. However, the inherent physicochemical properties of this molecule—namely its high polarity and low volatility—present significant challenges for direct analysis by common chromatographic techniques.

Direct injection onto a Gas Chromatography (GC) system is often unfeasible due to the non-volatile nature of the carboxylic acid, which leads to poor peak shape, low sensitivity, and potential thermal degradation in the injector port.[1][2] While Liquid Chromatography (LC) is better suited for polar compounds, the carboxylic acid group can lead to poor retention on reversed-phase columns and often exhibits modest ionization efficiency in mass spectrometry (MS), particularly in the commonly preferred positive electrospray ionization (ESI) mode.

Derivatization, the process of chemically modifying an analyte, is a powerful strategy to overcome these limitations. By converting the polar carboxylic acid into a less polar, more volatile, or more readily ionizable functional group, we can significantly improve chromatographic performance and enhance detection sensitivity.[3][4] This guide provides detailed application notes and protocols for the derivatization of this compound for both GC-MS and LC-MS/MS analysis, explaining the causality behind each methodological choice to ensure robust and reliable results.

Selecting the Optimal Derivatization Strategy

The choice of derivatization method is fundamentally dictated by the intended analytical platform (GC-MS vs. LC-MS/MS) and the specific analytical goals (e.g., trace-level quantification, chiral separation). The primary target for derivatization on this compound is the active hydrogen of the carboxyl group.

G start Start: 1-Isobutyrylpiperidine- 4-carboxylic acid Sample analytical_platform Primary Analytical Platform? start->analytical_platform gc_path Gas Chromatography (GC-MS) analytical_platform->gc_path GC lc_path Liquid Chromatography (LC-MS/MS) analytical_platform->lc_path LC gc_goal Goal: Increase Volatility & Thermal Stability gc_path->gc_goal lc_goal Goal: Enhance Ionization & Reversed-Phase Retention lc_path->lc_goal silylation Silylation (e.g., BSTFA + TMCS) gc_goal->silylation Most Common esterification Esterification / Alkylation (e.g., BF3/Methanol) gc_goal->esterification Alternative tagging Amide Coupling / Tagging (e.g., 3-NPH, AP-Piperidine) lc_goal->tagging

Choosing a derivatization strategy.

I. Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the primary objective is to convert the non-volatile carboxylic acid into a thermally stable and volatile derivative. Silylation and esterification are the two most prevalent and effective approaches.

A. Method 1: Silylation

Principle of Silylation: This is the most common derivatization technique for GC analysis of compounds with active hydrogens.[3] The process involves replacing the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group. This substitution effectively eliminates hydrogen bonding, reduces the polarity of the molecule, and significantly increases its volatility, making it suitable for GC analysis.[1][5] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often catalyzed by Trimethylchlorosilane (TMCS), are highly effective for this transformation.[6][7] The byproducts of the reaction are neutral and highly volatile, eluting with the solvent front and thus not interfering with the analysis.[6]

Protocol: Silylation with BSTFA + 1% TMCS

This protocol is designed for a robust and nearly quantitative conversion of the analyte to its TMS ester derivative.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[6]

  • Anhydrous solvent (e.g., Acetonitrile, Pyridine, or Dichloromethane)

  • 2 mL screw-cap vials with PTFE-lined septa

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample into a 2 mL vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as moisture will consume the silylation reagent and reduce derivatization efficiency.[3]

  • Reconstitution: Add 100 µL of anhydrous acetonitrile (or another suitable solvent) to the dried sample and vortex briefly to dissolve.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The volume can be adjusted to ensure a significant molar excess of the reagent relative to the analyte.

  • Reaction: Tightly cap the vial and heat at 70°C for 45 minutes. The elevated temperature ensures the complete derivatization of the carboxylic acid.

  • Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system. The resulting derivative is the trimethylsilyl ester of this compound.

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction sample Aliquot Sample into Vial dry Evaporate to Dryness (under N2) sample->dry reconstitute Add Anhydrous Solvent (100 µL) dry->reconstitute add_reagent Add BSTFA + 1% TMCS (100 µL) reconstitute->add_reagent heat Heat at 70°C for 45 min add_reagent->heat cool Cool to Room Temp heat->cool analyze Inject into GC-MS cool->analyze

Workflow for GC-MS Silylation.
B. Method 2: Esterification

Principle of Esterification: Esterification is a classic alkylation method that converts a carboxylic acid into an ester, which is significantly more volatile.[3][5] This is commonly achieved by reacting the acid with an alcohol in the presence of an acid catalyst.[8] For GC analysis, methyl esters are often preferred due to their high volatility. Reagents such as Boron Trifluoride (BF3) in methanol provide a convenient and effective way to achieve this transformation.[9]

Protocol: Methyl Esterification with 14% BF3-Methanol

Materials:

  • This compound sample

  • 14% Boron Trifluoride in Methanol (BF3-Methanol) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Organic extraction solvent (e.g., Hexane or Dichloromethane)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL screw-cap vials with PTFE-lined septa

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place the dried analyte in a 2 mL vial as described in the silylation protocol.

  • Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Neutralization & Extraction: After cooling, add 500 µL of deionized water and 500 µL of hexane to the vial. Vortex thoroughly. Carefully add saturated NaHCO₃ solution dropwise to neutralize the excess acid (cessation of effervescence indicates neutralization).

  • Phase Separation: Centrifuge briefly to separate the aqueous and organic layers. Carefully transfer the upper organic layer (containing the methyl ester derivative) to a clean vial.

  • Drying: Add a small amount of anhydrous Na₂SO₄ to the collected organic phase to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS. The derivative is the methyl ester of this compound.

II. Derivatization for LC-MS/MS Analysis

For LC-MS/MS, derivatization is not primarily for volatility but to enhance ionization efficiency and improve chromatographic retention on reversed-phase columns. Carboxylic acids are typically analyzed in negative ESI mode, which can suffer from lower sensitivity and higher background noise compared to positive mode. By "tagging" the carboxyl group with a reagent that has a high proton affinity (i.e., is easily protonated), the resulting derivative can be analyzed with high sensitivity in positive ESI mode.[4][10][11]

Principle: Amide Coupling to a High Proton Affinity Tag

This strategy involves forming a stable amide bond between the analyte's carboxyl group and an amine-containing derivatization reagent. Reagents like 3-Nitrophenylhydrazine (3-NPH) or piperidine-based tags are used for this purpose.[12][13] The reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU, which activates the carboxylic acid.[12][13] The resulting derivative incorporates a permanently charged or easily protonated moiety, leading to a dramatic increase in signal-to-noise in positive mode ESI-MS/MS.[12]

Protocol: Tagging with 3-Nitrophenylhydrazine (3-NPH)

This method provides excellent derivatization efficiency and significantly improves detection limits for carboxylic acids in biological matrices.[13]

Materials:

  • This compound sample or standard

  • Derivatization Reagent A: 200 mM 3-Nitrophenylhydrazine (3-NPH) HCl and 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HCl in Water:Acetonitrile (1:1, v/v). Prepare fresh.

  • Derivatization Reagent B: 0.2% Pyridine in Acetonitrile.

  • Quenching Solution: 1% Formic Acid in Water.

  • LC-MS grade Water and Acetonitrile.

  • 1.5 mL microcentrifuge tubes.

Procedure:

  • Sample Preparation: Prepare a stock solution of the analyte in a suitable solvent (e.g., 50% methanol). Place 50 µL of the sample or standard into a microcentrifuge tube.

  • Derivatization:

    • Add 50 µL of the freshly prepared Derivatization Reagent A to the sample.

    • Add 50 µL of Derivatization Reagent B.

  • Reaction: Vortex the mixture and incubate at 40°C for 30 minutes.

  • Quenching & Dilution: After incubation, add 350 µL of 1% formic acid in water to quench the reaction and dilute the sample.

  • Analysis: Vortex the final solution. The sample is now ready for injection into the LC-MS/MS system for analysis in positive ESI mode.

G cluster_reaction Derivatization Reaction start 50 µL Sample in Microtube add_reagent_A Add 50 µL Reagent A (3-NPH + EDC) start->add_reagent_A add_reagent_B Add 50 µL Reagent B (Pyridine/ACN) add_reagent_A->add_reagent_B incubate Incubate at 40°C for 30 min add_reagent_B->incubate quench Add 350 µL 1% Formic Acid incubate->quench analyze Inject into LC-MS/MS (+ESI) quench->analyze

Workflow for LC-MS/MS Derivatization.

Summary of Derivatization Methods

The selection of the appropriate method is crucial for achieving the desired analytical performance. The table below summarizes the key aspects of the described protocols.

Parameter Silylation (GC-MS) Esterification (GC-MS) Tagging (LC-MS/MS)
Principle Increase volatility via TMS ester formationIncrease volatility via methyl ester formationEnhance ionization via amide coupling
Primary Reagent BSTFA + 1% TMCS14% BF3-Methanol3-NPH + EDC
Reaction Time 45 min30 min30 min
Reaction Temp. 70°C60°C40°C
Pros - Highly effective & common- Volatile byproducts- Single-step reaction- Stable derivatives- Cost-effective reagents- Dramatically increases sensitivity- Enables positive mode analysis- Improves RP-LC retention
Cons - Moisture sensitive- Derivatives can be hydrolytically unstable- Requires neutralization & extraction steps- More complex workup- Adds complexity to sample prep- Requires method development
Expected Mass Shift + 72 Da (replaces H with Si(CH₃)₃)+ 14 Da (replaces H with CH₃)+ 137 Da (amide formation with 3-NPH)

Conclusion

The successful analysis of this compound hinges on the effective management of its polar carboxylic acid functionality. Derivatization is an indispensable tool for this purpose. For GC-MS, silylation with BSTFA offers a rapid and robust method to increase volatility and achieve excellent chromatographic performance. For high-sensitivity LC-MS/MS applications, particularly in complex biological matrices, derivatization with an ionization-enhancing tag like 3-NPH is a superior strategy, enabling analysis in the more sensitive positive ESI mode and significantly lowering detection limits. By understanding the principles behind these techniques and carefully executing the provided protocols, researchers can develop reliable and sensitive analytical methods tailored to their specific needs.

References

  • ResearchGate. (2025). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Available from: [Link]

  • Obrnuta faza. (n.d.). Derivatizing Reagents. Available from: [Link]

  • ResearchGate. (n.d.). Techniques for Silylation. Available from: [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Available from: [Link]

  • PubMed Central. (n.d.). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Available from: [Link]

  • PubMed Central. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Available from: [Link]

  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Available from: [Link]

  • Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]

  • Semantic Scholar. (n.d.). Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids. Available from: [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available from: [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Available from: [Link]

  • PubMed. (n.d.). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Available from: [Link]

  • Hindawi. (n.d.). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Available from: [Link]

  • ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available from: [Link]

  • Aapptec Peptides. (n.d.). 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. Available from: [Link]

  • ResearchGate. (2012). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Available from: [Link]

  • Google Patents. (n.d.). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Chromatography Forum. (2010). derivatization method for carboxylic acid ?. Available from: [Link]

  • PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Available from: [Link]

  • SpringerLink. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Available from: [Link]

  • YouTube. (2023). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. Available from: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1-Isobutyrylpiperidine-4-carboxylic Acid in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1] Its conformational rigidity and the ability to project substituents in well-defined spatial orientations make it an ideal building block for designing molecules that can interact with high specificity and affinity with biological targets such as enzymes and receptors. Within this context, 1-Isobutyrylpiperidine-4-carboxylic acid has emerged as a valuable starting material for the synthesis of a variety of enzyme inhibitors. The isobutyryl group at the 1-position and the carboxylic acid at the 4-position provide two distinct points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

This guide provides a detailed exploration of the application of this compound in the synthesis of enzyme inhibitors, with a particular focus on serine proteases, a class of enzymes implicated in a wide range of physiological and pathological processes.[2] We will delve into the rationale behind its use, provide a detailed, step-by-step protocol for the synthesis of a representative enzyme inhibitor, and outline methods for its biological evaluation.

The Rationale for Employing this compound in Enzyme Inhibitor Design

The choice of this compound as a synthetic precursor is underpinned by several key considerations in rational drug design:

  • The N-Acyl Group: The isobutyryl group, an N-acyl substituent, plays a crucial role in modulating the physicochemical properties of the final molecule. It can influence solubility, lipophilicity, and metabolic stability. Furthermore, the nature of the N-acyl group can significantly impact the binding affinity of the inhibitor to the target enzyme by establishing specific interactions with hydrophobic pockets or by orienting other key binding motifs.[2]

  • The Piperidine Core: The piperidine ring acts as a rigid spacer, positioning the substituents at the 1- and 4-positions in a defined geometry. This is critical for achieving optimal interactions with the enzyme's active site or allosteric binding pockets.

  • The Carboxylic Acid Handle: The carboxylic acid functionality at the 4-position serves as a versatile chemical handle for further synthetic transformations. It can be readily converted into a variety of functional groups, most commonly amides, through well-established coupling reactions. This allows for the introduction of diverse chemical moieties that can interact with specific subsites of the target enzyme, thereby enhancing potency and selectivity.

Application Example: Synthesis of a Piperidine-4-Carboxamide-Based Factor Xa Inhibitor

To illustrate the practical application of this compound, we will detail the synthesis of a representative Factor Xa (FXa) inhibitor. FXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders.[3] Many potent FXa inhibitors incorporate a central piperidine-4-carboxamide core.

The following protocol describes the synthesis of a hypothetical, yet representative, FXa inhibitor, N-(4-chlorophenyl)-1-isobutyrylpiperidine-4-carboxamide , demonstrating a common synthetic strategy in medicinal chemistry.

Synthetic Workflow Diagram

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation cluster_2 Purification A 1-Isobutyrylpiperidine- 4-carboxylic acid B 1-Isobutyrylpiperidine- 4-carbonyl chloride (Acyl Chloride Intermediate) A->B SOCl2 or (COCl)2, DCM, cat. DMF D N-(4-chlorophenyl)-1-isobutyryl- piperidine-4-carboxamide (Final Product) B->D Et3N, DCM, 0°C to rt C 4-Chloroaniline C->D E Crude Product D->E F Purified Product E->F Column Chromatography (Silica gel, EtOAc/Hexanes)

Caption: Synthetic workflow for N-(4-chlorophenyl)-1-isobutyrylpiperidine-4-carboxamide.

Detailed Synthetic Protocol

Materials and Reagents:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), catalytic amount

  • 4-Chloroaniline

  • Triethylamine (Et3N)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Oxalyl chloride and thionyl chloride are corrosive and react violently with water, releasing toxic gases. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Procedure:

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 1-isobutyrylpiperidine-4-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling with 4-Chloroaniline

  • Dissolve the crude 1-isobutyrylpiperidine-4-carbonyl chloride from Step 1 in anhydrous DCM (approx. 0.2 M) and cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Add the solution of 4-chloroaniline and triethylamine dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-chlorophenyl)-1-isobutyrylpiperidine-4-carboxamide.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to confirm its identity and purity.

Biological Evaluation: In Vitro Factor Xa Inhibition Assay

The inhibitory activity of the synthesized compound against Factor Xa can be determined using a chromogenic substrate-based assay.

Assay Workflow Diagram

G A Prepare Reagents: - Assay Buffer - Human Factor Xa - Chromogenic Substrate - Test Compound (Inhibitor) B Add FXa and Inhibitor to microplate wells A->B C Incubate at 37°C B->C D Add Chromogenic Substrate to initiate reaction C->D E Monitor Absorbance at 405 nm over time using a plate reader D->E F Data Analysis: - Calculate initial reaction rates - Determine % Inhibition - Calculate IC50 value E->F

Caption: Workflow for the in vitro Factor Xa inhibition assay.

Protocol for Factor Xa Inhibition Assay

Materials and Reagents:

  • Human Factor Xa, purified

  • Chromogenic substrate for Factor Xa (e.g., S-2222)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and CaCl2)

  • Synthesized inhibitor compound, dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a series of dilutions of the test inhibitor compound in the assay buffer. A final DMSO concentration of ≤1% in the assay is recommended to avoid solvent effects.

  • In the wells of a 96-well microplate, add the assay buffer, the inhibitor dilutions (or DMSO for control wells), and human Factor Xa.

  • Incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

  • Immediately place the microplate in a pre-warmed (37 °C) microplate reader and monitor the change in absorbance at 405 nm over time (kinetic mode). The absorbance is proportional to the amount of p-nitroaniline released by the enzymatic cleavage of the substrate.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.

  • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to achieve 50% inhibition).

Data Presentation: Structure-Activity Relationship Insights

The following table summarizes hypothetical data for a series of analogs to illustrate how modifications to the this compound scaffold can influence inhibitory activity against Factor Xa.

Compound IDN-Acyl GroupR-Group on Phenyl RingFactor Xa IC50 (nM)
1 Isobutyryl4-Cl15
2 Acetyl4-Cl50
3 Benzoyl4-Cl8
4 IsobutyrylH120
5 Isobutyryl4-F25
6 Isobutyryl4-OCH385

Analysis of SAR Data:

  • Impact of the N-Acyl Group: A comparison of compounds 1 , 2 , and 3 suggests that the nature of the N-acyl group significantly affects potency. The larger, more aromatic benzoyl group (Compound 3 ) may provide additional favorable interactions with a hydrophobic pocket in the enzyme, leading to increased affinity compared to the smaller alkyl groups. The isobutyryl group (Compound 1 ) appears to be more favorable than the acetyl group (Compound 2 ), indicating that the bulkiness of the N-acyl substituent is a key determinant of activity.

  • Impact of the Phenyl Ring Substituent: The data for compounds 1 , 4 , 5 , and 6 highlight the importance of the substituent on the phenyl ring. The presence of a halogen at the 4-position (compounds 1 and 5 ) is beneficial for activity compared to an unsubstituted ring (Compound 4 ) or a methoxy group (Compound 6 ). The chloro-substituent (Compound 1 ) appears to be optimal in this series, likely due to favorable electronic and steric interactions within the S1 binding pocket of Factor Xa.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block in the synthesis of enzyme inhibitors. Its inherent structural features and chemical handles allow for the systematic development of potent and selective inhibitors for a range of enzyme targets. The provided protocols for the synthesis and biological evaluation of a representative Factor Xa inhibitor serve as a practical guide for researchers in the field of drug discovery. Future work in this area could involve the exploration of a wider range of N-acyl groups and the introduction of diverse functionalities at the 4-position of the piperidine ring to further optimize the inhibitory potency and pharmacokinetic profile of these promising compounds.

References

  • Quan, M. L., et al. (2003). Nonbenzamidine tetrazole derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 369-373. Available from: [Link]

  • Mochizuki, A., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 18(2), 782-787. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

  • Erichsen, M. N., et al. (2010). Structure-activity-relationship study of N-acyl-N-phenylpiperazines as potential inhibitors of the Excitatory Amino Acid Transporters (EAATs): improving the potency of a micromolar screening Hit is not truism. Journal of Medicinal Chemistry, 53(15), 5534-5546. Available from: [Link]

  • Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. Available from: [Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356. Available from: [Link]

  • Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 19(9), 14999-15004. Available from: [Link]

  • Dong, W., et al. (2024). A practical synthesis for the key intermediate of apixaban. Monatshefte für Chemie - Chemical Monthly. Available from: [Link]

  • Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues. Arkivoc, 2023(viii), 202312151. Available from: [Link]

  • Lawong, A., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 29(6), 1039-1052.e10. Available from: [Link]

  • Mali, V. P., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(1), 11. Available from: [Link]

  • Reddy, B. V. S., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one. Organic & Medicinal Chemistry International Journal, 1(4). Available from: [Link]

  • Singh, A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management (IRJAEM). Available from: [Link]

  • Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 22976. Available from: [Link]

  • Patsnap. A process for the preparation of apixaban and its intermediates.

Sources

Application Notes: Large-Scale Synthesis of 1-Isobutyrylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the large-scale synthesis of 1-Isobutyrylpiperidine-4-carboxylic acid. The piperidine scaffold is a foundational motif in medicinal chemistry, and its N-substituted derivatives are crucial intermediates in the development of novel therapeutics.[1] This document outlines a robust and scalable synthetic strategy starting from commercially available Piperidine-4-carboxylic acid (isonipecotic acid). Key considerations for process optimization, safety, reaction control, work-up, purification, and analytical validation are discussed to ensure a reproducible and high-purity outcome suitable for drug development and research applications.

Strategic Considerations for Large-Scale Synthesis

The synthesis of this compound is most efficiently achieved via the direct N-acylation of the piperidine-4-carboxylic acid backbone. This approach is superior for industrial-scale production due to its high atom economy, reduction in the number of synthetic steps, and the avoidance of complex protection/deprotection strategies which are often not economically viable at scale.[2]

1.1. Retrosynthetic Analysis & Route Selection

The retrosynthetic analysis identifies the primary disconnection at the N-acyl bond, leading back to two key starting materials: piperidine-4-carboxylic acid and an isobutyryl synthon.

Retrosynthesis Target This compound Disconnect N-Acyl Disconnection Target->Disconnect SM1 Piperidine-4-carboxylic acid (Isonipecotic Acid) Disconnect->SM1 SM2 Isobutyryl Synthon Disconnect->SM2 Reagent e.g., Isobutyryl Chloride SM2->Reagent Source

Caption: Retrosynthetic approach for the target molecule.

For large-scale synthesis, the selection of the acylating agent is critical. The two primary candidates are isobutyryl chloride and isobutyric anhydride.

  • Isobutyryl Chloride: Highly reactive, leading to faster reaction times and high conversion.[3] The primary byproduct is hydrochloric acid (HCl), which must be neutralized by a stoichiometric amount of base. Its high reactivity also necessitates careful control of the reaction temperature to manage the exotherm.

  • Isobutyric Anhydride: Less reactive than the acid chloride, potentially requiring longer reaction times or higher temperatures. The byproduct is isobutyric acid, which can be more challenging to remove during work-up than a simple inorganic salt.

For this protocol, isobutyryl chloride is selected due to its high reactivity and the straightforward work-up involving quenching and neutralization, which is highly effective and predictable on a large scale.[2][4]

1.2. Process Safety and Hazard Analysis

Large-scale acylation reactions with isobutyryl chloride require stringent safety protocols.[5]

  • Isobutyryl Chloride: A corrosive, flammable, and moisture-sensitive liquid.[4][6] It reacts violently with water and protic solvents, releasing corrosive HCl gas. All operations must be conducted in a well-ventilated area (e.g., a fume hood or walk-in hood) under an inert atmosphere (nitrogen or argon).[3] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[5]

  • Reaction Exotherm: The reaction is highly exothermic. The addition of isobutyryl chloride must be controlled via a dropping funnel or a syringe pump, and the reaction vessel must be equipped with efficient cooling to maintain the target temperature range.

  • Byproduct Management: The reaction generates significant quantities of HCl, which is neutralized by the base (e.g., triethylamine or aqueous NaOH). The resulting salt must be managed as part of the waste stream.

Detailed Synthesis Protocol (1 kg Scale)

This protocol details the synthesis of this compound from Piperidine-4-carboxylic acid.

2.1. Reaction Scheme
Reaction Scheme
2.2. Materials and Equipment
Material/EquipmentSpecificationQuantity/SizeSupplier Example
Reagents
Piperidine-4-carboxylic acid≥98% Purity1.00 kg (7.74 mol)Sigma-Aldrich, TCI
Isobutyryl chloride≥98% Purity0.91 kg (8.51 mol, 1.1 eq)Benchchem, Acros Organics[4]
Sodium Hydroxide (NaOH)Pellets, ≥97%1.24 kg (31.0 mol, 4.0 eq)Fisher Scientific
Dichloromethane (DCM)ACS Grade10 LVWR
Hydrochloric Acid (HCl)37% (conc.)~1.5 LJ.T. Baker
Ethyl AcetateACS Grade5 LEMD Millipore
HexanesACS Grade5 LEMD Millipore
Equipment
Reaction VesselJacketed Glass Reactor20 LChemglass
Mechanical StirrerOverhead Stirrer with PTFE paddle-IKA, Heidolph
Chiller/Heater CirculatorTemperature Range: -20 °C to 100 °C-Julabo, Huber
Addition FunnelGraduated, Pressure-Equalizing2 L-
pH MeterCalibrated-Mettler Toledo
Filtration ApparatusBüchner Funnel & Filter Flask5 L-
Rotary EvaporatorIndustrial Scale20 LBüchi
Vacuum Oven---
2.3. Step-by-Step Procedure
  • Vessel Preparation: Set up the 20 L jacketed reactor with an overhead stirrer, temperature probe, nitrogen inlet, and a 2 L addition funnel. Ensure the system is dry and purged with nitrogen.

  • Charge of Starting Material: To the reactor, add Piperidine-4-carboxylic acid (1.00 kg, 7.74 mol) and a 2 M aqueous solution of Sodium Hydroxide (7.74 L, 15.48 mol, 2.0 eq).

  • Cooling: Begin stirring and cool the resulting solution to 0-5 °C using the chiller.

  • Simultaneous Addition: In a separate container, prepare a solution of Isobutyryl chloride (0.91 kg, 8.51 mol) in Dichloromethane (2.0 L). In another container, prepare a 2 M aqueous solution of Sodium Hydroxide (7.74 L, 15.48 mol, 2.0 eq). Add both solutions simultaneously to the cooled reaction mixture over 2-3 hours , ensuring the internal temperature does not exceed 10 °C .

    • Causality Note: This is a Schotten-Baumann reaction condition. The base neutralizes the HCl generated in situ, preventing the protonation of the piperidine nitrogen and allowing the acylation to proceed.[2] Adding the base concurrently maintains the pH in the optimal range for the reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1 hour. Monitor the reaction progress by taking an aliquot of the organic layer and analyzing it via TLC or HPLC to confirm the consumption of the starting material.

  • Work-up - Phase Separation: Stop the stirring and allow the layers to separate. Remove the bottom organic layer (DCM).

  • Work-up - Acidification: Cool the remaining aqueous layer to 0-5 °C. Slowly and carefully add concentrated HCl (~1.5 L) to acidify the solution to a pH of 2-3 .[7] A white precipitate of the product will form.

    • Expert Insight: The product is soluble in the aqueous layer as its sodium carboxylate salt. Acidification protonates the carboxylate, causing the neutral carboxylic acid to precipitate out of the aqueous solution.[8]

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 1 L) until the washings are neutral to pH paper.

  • Drying: Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved. The typical yield is 85-95%.

2.4. Purification Protocol (Recrystallization)

If higher purity is required, the dried product can be recrystallized.

  • Solvent Selection: A mixture of ethyl acetate and hexanes is a suitable solvent system.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Once fully dissolved, slowly add hexanes until the solution becomes cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Quality Control and Analytical Characterization

To ensure the final product meets the required standards, a series of analytical tests should be performed.

3.1. Final Product Specifications
ParameterSpecificationMethod
Appearance White to off-white solidVisual Inspection
Purity (HPLC) ≥ 98.5% (AUC)HPLC-UV/CAD
Identity (¹H NMR) Conforms to structure¹H NMR Spectroscopy
Identity (Mass Spec) Conforms to expected m/zLC-MS
Melting Point 155-160 °C (Typical)Melting Point Apparatus
Water Content ≤ 0.5%Karl Fischer Titration
Residual Solvents Per ICH GuidelinesHeadspace GC-MS
3.2. Recommended Analytical Methods
  • HPLC Method: Since the molecule lacks a strong UV chromophore, Charged Aerosol Detection (CAD) is recommended for accurate quantification.[9]

    • Column: C18 Reverse Phase (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm)

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detector: CAD

  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • Expected Peaks: δ ~12.2 (s, 1H, COOH), δ ~4.0-4.2 (m, 2H), δ ~2.8-3.0 (m, 3H, includes CH of isobutyryl), δ ~2.3-2.5 (m, 1H), δ ~1.7-1.9 (m, 2H), δ ~1.4-1.6 (m, 2H), δ ~0.9-1.0 (d, 6H).

  • Mass Spectrometry (ESI+):

    • Expected Ion: [M+H]⁺ = 200.13 m/z

Process Flow and Mechanistic Diagrams

The following diagrams illustrate the overall manufacturing workflow and the underlying chemical mechanism.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_qc Finishing & QC RM1 Piperidine-4- carboxylic acid Reactor Charge & Cool (0-5 °C) RM1->Reactor RM2 Isobutyryl Chloride & DCM Addition Simultaneous Addition of Reagents (2-3h) < 10 °C RM2->Addition RM3 Aqueous NaOH RM3->Addition Reactor->Addition Stir Reaction Stir (1h @ 0-5 °C) Addition->Stir Separate Phase Separation Stir->Separate Acidify Acidify Aqueous Layer (pH 2-3 with HCl) Separate->Acidify Filter Filter Precipitate Acidify->Filter Dry Vacuum Dry (50-60 °C) Filter->Dry Recrystal Recrystallization (Optional) Dry->Recrystal FinalQC Final Product QC (HPLC, NMR, etc.) Recrystal->FinalQC

Caption: Large-scale manufacturing process workflow diagram.

Caption: Simplified mechanism of nucleophilic acyl substitution.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Extend reaction time; verify quality/equivalents of isobutyryl chloride.
Product loss during work-up.Ensure pH is accurately adjusted to 2-3 for full precipitation. Use cold water for washes to minimize dissolution.
Low Purity (by HPLC) Unreacted starting material.Improve reaction monitoring (IPC); ensure sufficient equivalents of acylating agent.
Side-product formation.Maintain strict temperature control during addition to prevent side reactions.
Product is Oily/Gummy Presence of residual solvents or impurities.Ensure product is thoroughly dried under vacuum. Perform recrystallization to remove impurities.
Incomplete acidification.Re-slurry the material in water and re-check/adjust pH to 2-3, then re-filter and dry.
References
  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling Isobutyryl Chloride in Chemical Operations. Available from: [Link]

  • Eqipped. Isobutyryl chloride for lab synthesis. Available from: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Organic Syntheses. Isobutyryl chloride. Available from: [Link]

  • Google Patents. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • National Center for Biotechnology Information. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. PubChem. Available from: [Link]

  • ResearchGate. (PDF) Process for Purification of 3-Alkenylcephem Carboxylic Acid. Available from: [Link]

  • Defense Technical Information Center. Piperidine Synthesis. Available from: [Link]

  • Google Patents. US20100174111A1 - Process for purification of aryl carboxylic acids.
  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

  • Scholars Research Library. A review on N-acylation of amines. Der Pharma Chemica. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. REGIOSELECTIVE N-ACYLATION OF SOME N-BASED HETEROCYCLIC COMPOUNDS. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

  • National Center for Biotechnology Information. Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available from: [Link]

  • ResearchGate. (PDF) N-Acylation in Combinatorial Chemistry. Available from: [Link]

  • MDPI. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Available from: [Link]

  • Reddit. Isolation of a Carboxylic acid. Available from: [Link]

  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available from: [Link]

  • National Center for Biotechnology Information. Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). PubMed Central. Available from: [Link]

  • PubMed. Liquid chromatographic analysis of carboxylic acids using N-(4-aminobutyl)-N-ethylisoluminol as chemiluminescent label: determination of ibuprofen in saliva. Available from: [Link]

  • ResearchGate. Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Available from: [Link]

Sources

The Pivotal Role of 1-Isobutyrylpiperidine-4-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide delves into the synthesis, applications, and strategic importance of 1-Isobutyrylpiperidine-4-carboxylic acid, a versatile building block in the drug discovery pipeline. As a uniquely functionalized piperidine scaffold, this compound offers a confluence of desirable properties for the medicinal chemist, including a rigid core for predictable conformational restriction and synthetically tractable handles for library generation and lead optimization.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its conformational rigidity allows for the precise spatial orientation of substituents, which is critical for high-affinity interactions with biological targets. The N-acylated piperidine-4-carboxylic acid motif, in particular, provides a robust platform for exploring chemical space. The isobutyryl group offers a balance of lipophilicity and metabolic stability, while the carboxylic acid serves as a versatile handle for amide bond formation, a cornerstone of combinatorial chemistry and lead diversification.[1][2]

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is a straightforward process, starting from the commercially available piperidine-4-carboxylic acid (isonipecotic acid). The following protocol is adapted from established methods for N-acylation of piperidines.

Protocol 1: Synthesis of this compound

Rationale: This two-step procedure first protects the piperidine nitrogen with an isobutyryl group. Direct acylation of isonipecotic acid is feasible, but protection of the carboxylic acid as an ester can prevent side reactions and improve yields, followed by a final hydrolysis step. However, for simplicity and good overall yield, direct acylation in the presence of a base is often effective. A more direct approach involves the acylation of isonipecotic acid using isobutyryl chloride or isobutyric anhydride.

Materials:

  • Piperidine-4-carboxylic acid (Isonipecotic acid)[3]

  • Isobutyryl chloride or Isobutyric anhydride

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 eq) in a 1:1 mixture of water and a suitable organic solvent like THF.

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Acylation: Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₃
Molecular Weight 199.25 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO, and DMF.

Diagram: Synthesis Workflow

G cluster_0 Synthesis of this compound Start Piperidine-4-carboxylic Acid Step1 Dissolve in H2O/THF Start->Step1 Reactant Step2 Add NaOH at 0°C Step1->Step2 Solution Step3 Add Isobutyryl Chloride at 0°C Step2->Step3 Basified Solution Step4 Stir at RT for 12-16h Step3->Step4 Reaction Mixture Step5 Acidify with HCl Step4->Step5 Completed Reaction Step6 Extract with DCM Step5->Step6 Acidified Mixture Step7 Dry and Concentrate Step6->Step7 Organic Extracts End This compound Step7->End Purified Product

Caption: Workflow for the synthesis of this compound.

Application in Drug Discovery: A Scaffold for Library Synthesis

This compound is an ideal starting material for the construction of diverse chemical libraries for high-throughput screening. Its carboxylic acid moiety allows for robust and well-established amide coupling reactions with a wide range of primary and secondary amines.

Protocol 2: Parallel Amide Library Synthesis

Rationale: This protocol outlines a parallel synthesis approach to generate a library of 1-isobutyrylpiperidine-4-carboxamides. The use of a common coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high yields and purity across a diverse set of amine building blocks. This method is amenable to automation and miniaturization.

Materials:

  • This compound

  • A diverse library of primary and secondary amines (e.g., anilines, benzylamines, heterocyclic amines)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Automated liquid handler (optional)

  • LC-MS for analysis

Procedure:

  • Stock Solutions: Prepare stock solutions of this compound (0.2 M in DMF), HATU (0.2 M in DMF), and DIPEA (0.4 M in DMF).

  • Amine Array: In a 96-well plate, dispense the library of amines (0.1 M in DMF, 100 µL per well).

  • Reagent Addition:

    • To each well, add the this compound stock solution (100 µL).

    • Add the DIPEA stock solution (100 µL).

    • Initiate the reaction by adding the HATU stock solution (100 µL).

  • Reaction: Seal the 96-well plate and shake at room temperature for 16 hours.

  • Quenching and Analysis:

    • Quench the reactions by adding water (200 µL) to each well.

    • Analyze the crude product in each well by LC-MS to confirm product formation and assess purity.

  • Purification (Optional): For hits identified in primary screening, the corresponding amides can be re-synthesized on a larger scale and purified by preparative HPLC.

Diagram: Parallel Synthesis Workflow

G cluster_1 Parallel Amide Library Synthesis Start 1-Isobutyrylpiperidine- 4-carboxylic acid Reagent_Addition Add Acid, DIPEA, HATU (Parallel Dispensing) Start->Reagent_Addition Amine_Library Amine Library (96-well plate) Amine_Library->Reagent_Addition Reaction Shake at RT (16 hours) Reagent_Addition->Reaction Analysis LC-MS Analysis of Crude Products Reaction->Analysis End Compound Library (for HTS) Analysis->End

Caption: Workflow for parallel synthesis of a 1-isobutyrylpiperidine-4-carboxamide library.

Application Notes: Targeting Kinases and Other Enzyme Classes

The 1-isobutyrylpiperidine-4-carboxamide scaffold has shown promise in the development of inhibitors for various enzyme classes, particularly kinases. The piperidine ring can orient substituents to effectively probe the ATP binding site, while the N-isobutyryl group can occupy hydrophobic pockets.

Case Study: Development of Novel Kinase Inhibitors

Several patents and publications describe the use of N-acylpiperidine-4-carboxamides as key intermediates in the synthesis of potent and selective kinase inhibitors. For example, derivatives of this scaffold have been explored as inhibitors of Protein Kinase B (Akt), a key node in cell survival pathways.[4][5] The general strategy involves the amide coupling of this compound with a substituted aniline or heteroaromatic amine that is designed to interact with the hinge region of the kinase.

Diagram: General Structure of a Kinase Inhibitor

G cluster_0 General Kinase Inhibitor Pharmacophore Scaffold 1-Isobutyrylpiperidine Scaffold Linker Amide Linker Scaffold->Linker Hinge_Binder Hinge-Binding Moiety (e.g., substituted aniline) Linker->Hinge_Binder Solvent_Front Vector for Solvent Front (R-group) Hinge_Binder->Solvent_Front

Caption: Pharmacophoric elements of a kinase inhibitor based on the 1-isobutyrylpiperidine-4-carboxamide scaffold.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block in the modern drug discovery toolbox. Its straightforward synthesis and amenability to robust amide coupling reactions make it an excellent starting point for the generation of diverse chemical libraries. The inherent physicochemical properties of the N-isobutyrylpiperidine core provide a solid foundation for the development of potent and selective enzyme inhibitors, particularly in the kinase field. As the demand for novel chemical matter continues to grow, the strategic application of such well-defined and synthetically accessible scaffolds will remain a cornerstone of successful drug discovery campaigns.

References

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

  • 1-Isobutylpiperidine-4-carboxylic Acid | CAS 901313-95-9. American Elements. [Link]

  • Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. PubMed. [Link]

  • Protein kinase B inhibitors.
  • Processes for the preparation of azd5363 and novel intermediate used therein.
  • United States Patent: 9,492,453.
  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PMC. [Link]

  • Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate. [Link]

  • Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. | Request PDF. ResearchGate. [Link]

  • Isonipecotic acid. Wikipedia. [Link]

  • THE SIGNIFICANCE OF COMBINATORIAL CHEMISTRY IN THE DRUG DISCOVERY. IIP Series. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • 1-Benzoylpiperidine-4-carboxylic acid. MySkinRecipes. [Link]

  • Combinatorial Chemistry in Drug Discovery. PMC. [Link]

  • Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. PMC. [Link]

  • Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. ResearchGate. [Link]

  • Combinatorial Chemistry and Library Design. IS MUNI. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. [Link]

  • Production of n-benzyl-4-formylpiperidine.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isobutyrylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Isobutyrylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this N-acylation reaction. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot issues and significantly improve your reaction yields and product purity.

Synthesis Overview & Core Challenges

The synthesis of this compound is a foundational N-acylation reaction. It involves the reaction of the piperidine-4-carboxylic acid (isonipecotic acid) nitrogen with an activated isobutyryl group, typically from isobutyryl chloride or isobutyric anhydride. While seemingly straightforward, this reaction is often plagued by issues such as low yields, difficult purification, and inconsistent results. These challenges commonly arise from the zwitterionic nature of the starting material, the high reactivity and moisture sensitivity of the acylating agent, and suboptimal reaction conditions.

This guide will deconstruct the reaction, offering clear, actionable solutions to overcome these hurdles.

General Reaction Scheme

cluster_reactants Reactants cluster_products Products Isonipecotic_Acid Piperidine-4-carboxylic Acid (Isonipecotic Acid) Reaction_Step N-Acylation (Anhydrous Aprotic Solvent or Biphasic System) Isonipecotic_Acid->Reaction_Step Isobutyryl_Chloride Isobutyryl Chloride (Acylating Agent) Isobutyryl_Chloride->Reaction_Step Base Base (e.g., Triethylamine, NaOH) Base->Reaction_Step Target_Molecule This compound Byproduct Byproduct (e.g., Triethylamine HCl, NaCl) Reaction_Step->Target_Molecule Reaction_Step->Byproduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Enhancing Your Yield

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I fix them?

Low yield is the most frequent complaint. The root cause is often a combination of factors related to reagent quality, reaction conditions, and workup procedures.

Probable Causes & Solutions:

  • Poor Reagent Quality:

    • Cause: Isobutyryl chloride is highly susceptible to hydrolysis from atmospheric moisture, converting it to the much less reactive isobutyric acid. Solvents that are not anhydrous can have the same effect.

    • Solution: Always use freshly opened or distilled isobutyryl chloride.[1] Ensure all glassware is oven-dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction.

  • Incorrect Stoichiometry:

    • Cause: An insufficient amount of the acylating agent will result in an incomplete reaction. Conversely, a large excess can complicate purification.

    • Solution: While a 1:1 molar ratio is theoretical, using a slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.[2] This must be balanced with the potential for purification challenges.

  • Ineffective Base/Proton Scavenging:

    • Cause: The reaction of isobutyryl chloride with the piperidine nitrogen generates hydrochloric acid (HCl). This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The base's role is to neutralize this HCl. If the base is weak, added too slowly, or is of poor quality, the reaction will stall.

    • Solution: Use at least one equivalent of a suitable base. For organic-based systems, triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices. For aqueous systems (Schotten-Baumann conditions), sodium hydroxide (NaOH) is effective. Ensure the base is added in a controlled manner to manage the reaction's exothermicity.

  • Suboptimal Temperature Control:

    • Cause: The acylation is exothermic. Running the reaction at too high a temperature can promote side reactions or degradation of the product.[2]

    • Solution: Begin the reaction at a reduced temperature (0 °C) by adding the acylating agent dropwise to the mixture of piperidine-4-carboxylic acid and base in the solvent.[3] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or until completion is confirmed by TLC.

Q2: I'm observing significant byproduct formation on my TLC/LC-MS. How can I identify and minimize these impurities?

Byproducts not only reduce your yield but also make purification difficult. The primary culprits are unreacted starting materials and side reactions involving the acylating agent.

Start Low Yield or Purity Issue Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Conditions Review Reaction Conditions (Temp, Solvent, Base) Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Check_Workup Analyze Workup & Purification Workup_OK Workup Efficient? Check_Workup->Workup_OK Reagents_OK->Check_Conditions Yes Optimize_Reagents Use Anhydrous Solvents. Use Fresh Acylating Agent. Adjust Stoichiometry (1.1 eq). Reagents_OK->Optimize_Reagents No Conditions_OK->Check_Workup Yes Optimize_Conditions Run at 0°C to RT. Use Inert Atmosphere. Select Appropriate Base. Conditions_OK->Optimize_Conditions No Optimize_Workup Perform Acid-Base Extraction. Optimize Crystallization Solvent. Workup_OK->Optimize_Workup No Success High Yield & Purity Workup_OK->Success Yes Optimize_Reagents->Check_Reagents Optimize_Conditions->Check_Conditions Optimize_Workup->Check_Workup

Caption: Troubleshooting flowchart for low yield and purity issues.

Minimization Strategies:

  • Temperature Control: As mentioned, maintaining a low temperature (0 °C) during the addition of isobutyryl chloride is critical. This minimizes the rate of potential side reactions relative to the desired N-acylation.

  • Inert Atmosphere: Working under nitrogen or argon is non-negotiable when using acyl chlorides to prevent the formation of isobutyric acid, which will remain as an impurity.

  • Proper Workup: A well-designed workup is a powerful purification tool. After quenching the reaction, perform an acid-base extraction.

    • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any remaining base (like triethylamine).

    • Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted isobutyric acid (if any was formed or if anhydride was used).

    • Wash with brine to remove residual water before drying.

Recommended Experimental Protocols

Here are two reliable, step-by-step protocols. Monitoring reaction progress by Thin Layer Chromatography (TLC) is recommended for both. A typical mobile phase is 10:1 Dichloromethane:Methanol with a few drops of acetic acid.

Protocol 1: N-Acylation with Isobutyryl Chloride in Dichloromethane

This is a standard method using common laboratory reagents.

  • Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add piperidine-4-carboxylic acid (1.0 equiv.).

  • Dissolution & Cooling: Suspend the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.2 equiv.). Cool the resulting slurry to 0 °C in an ice-water bath.

  • Acylation: Dissolve isobutyryl chloride (1.1 equiv.) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the isobutyryl chloride solution dropwise to the stirred slurry over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis shows consumption of the starting material.

  • Workup:

    • Cool the mixture back to 0 °C and slowly quench by adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Schotten-Baumann N-Acylation

This method uses a biphasic aqueous/organic system and is often very efficient and scalable.

  • Preparation: In a round-bottom flask, dissolve piperidine-4-carboxylic acid (1.0 equiv.) in an aqueous solution of sodium hydroxide (2.5 equiv., approx. 2M solution).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.

  • Acylation: Add isobutyryl chloride (1.1 equiv.) dropwise, either neat or dissolved in a minimal amount of an inert solvent like DCM or toluene. Maintain vigorous stirring and keep the temperature below 10 °C throughout the addition.

  • Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Workup:

    • Cool the mixture and carefully acidify to pH ~2-3 with concentrated HCl. A white precipitate of the product should form.

    • Extract the product into an organic solvent like ethyl acetate or DCM (3x).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use isobutyric anhydride instead of isobutyryl chloride?

    • Yes. Isobutyric anhydride is an excellent alternative. It is less reactive and less sensitive to moisture. The byproduct is isobutyric acid, which is non-corrosive and easily removed during a basic wash in the workup. The reaction may be slower and might require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.

  • FAQ 2: My starting material, piperidine-4-carboxylic acid, won't dissolve in my organic solvent. What should I do?

    • This is expected. Piperidine-4-carboxylic acid exists as a zwitterion and has poor solubility in many common aprotic organic solvents like DCM.[4] It will react as a suspension (slurry). The addition of the base (like triethylamine) will deprotonate the ammonium ion, increasing its solubility and making the nitrogen nucleophilic. As the reaction proceeds, the slurry will often become more homogeneous.

  • FAQ 3: What is the best way to purify the final product?

    • The optimal method depends on the scale and purity of the crude material.

      • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization is the most efficient method for obtaining high-purity material. Common solvent systems include ethyl acetate/hexanes or acetone/water.

      • Column Chromatography: If the crude product is an oil or contains multiple impurities, silica gel chromatography is necessary. A gradient elution from ethyl acetate/hexanes to a more polar system like DCM/methanol is often effective.

      • Acid-Base Extraction: This is a crucial first step of purification performed during the workup. It effectively removes basic and acidic impurities.

  • FAQ 4: How can I be sure my acylating agent is good quality?

    • Visually, isobutyryl chloride should be a clear, colorless to faintly yellow liquid.[1] A cloudy appearance or strong fuming upon opening the bottle suggests decomposition. For critical applications, its purity can be checked by ¹H NMR or by titration to determine the amount of HCl present from hydrolysis. When in doubt, distilling it immediately before use is the best practice.

References

  • Organic Syntheses Procedure, Isobutyryl chloride. Available from: [Link]

  • Google Patents, CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • P. M. J. F. van Stralen, et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 2010. Available from: [Link]

  • Kharatkar R., et al. Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. J Pharm Sci Bioscientific Res., 2015. Available from: [Link]

  • Google Patents, US3448110A - Derivatives of isobutyric acid.
  • Wikipedia, Isonipecotic acid. Available from: [Link]

  • R. G. Micetich, et al. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Arkivoc, 2011. Available from: [Link]

  • S. Adisakwattana, et al. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E, 2011. Available from: [Link]

Sources

Technical Support Center: 1-Isobutyrylpiperidine-4-carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Isobutyrylpiperidine-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide practical, in-depth solutions based on established scientific principles and extensive laboratory experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.

Issue 1: Low Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallization. What are the potential causes and how can I improve my yield?

Answer:

Low recovery from recrystallization is a frequent challenge, often stemming from suboptimal solvent selection or procedural missteps. The goal of recrystallization is to dissolve the crude product in a minimal amount of a hot solvent in which it is poorly soluble at room temperature. Upon cooling, the purified compound should crystallize out, leaving impurities behind in the solvent.

Causality and Solutions:

  • Inappropriate Solvent Choice: The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. If the compound is too soluble at low temperatures, it will not precipitate effectively upon cooling, leading to low recovery. Conversely, if it is not soluble enough at high temperatures, large volumes of solvent will be required, also diminishing the yield.

    • Protocol for Solvent Screening: To identify a suitable solvent system, start by testing the solubility of a small amount of your crude product (10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) in test tubes.[1] A good solvent will require heating to fully dissolve the compound, and crystals should form upon cooling to room temperature and then in an ice bath.[1]

  • Using an Excessive Volume of Solvent: Even with the correct solvent, using too much will keep a significant portion of your product dissolved even after cooling.

    • Best Practice: Add the hot solvent portion-wise to the crude material with continuous stirring and heating until the solid just dissolves.[1] This ensures you are using the minimum amount necessary.

  • Cooling Rate is Too Rapid: Fast cooling can lead to the formation of small, impure crystals or an oil, which can trap impurities.

    • Recommended Procedure: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask can promote the growth of larger, purer crystals.[1] Once at room temperature, further cooling in an ice bath can maximize the yield.[1]

  • Premature Crystallization During Hot Filtration: If your hot solution contains insoluble impurities, a hot filtration step is necessary. However, if the solution cools during this process, the product will crystallize on the filter paper, leading to significant loss.

    • Mitigation Strategy: Pre-heat the funnel and the receiving flask before filtration. Use a fluted filter paper to increase the filtration speed. It is also advisable to add a small excess of hot solvent before filtration to prevent premature crystallization.

Issue 2: Persistent Impurities Detected by Analytical Methods (e.g., HPLC, NMR)

Question: After purification, my analytical data still shows the presence of impurities. How can I identify and remove them?

Answer:

The nature of the persistent impurities will dictate the most effective purification strategy. Common impurities in syntheses involving piperidine derivatives include unreacted starting materials, byproducts from side reactions, and residual reagents.[1]

Identification and Removal Strategies:

  • Unreacted Starting Materials (e.g., Piperidine-4-carboxylic acid): If the starting material is more polar than the desired product, column chromatography is often the most effective separation method.

    • Column Chromatography Protocol:

      • Stationary Phase: Silica gel is commonly used for the purification of piperidine derivatives.

      • Mobile Phase Selection: Begin with a non-polar solvent system and gradually increase the polarity. A common starting point for piperidine derivatives is a mixture of dichloromethane (DCM) and ethyl acetate (EtOAc) or hexane and ethyl acetate.[2] Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between your product and the impurities. The compounds can be visualized on TLC plates using UV light or staining with ninhydrin or potassium permanganate.[3]

      • Elution: Carefully load your crude product onto the column and elute with the chosen solvent system. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Byproducts with Similar Polarity: When impurities have polarities very close to the product, recrystallization and standard column chromatography may be insufficient. In such cases, a multi-step purification approach or a different chromatographic technique may be necessary.

    • Alternative Techniques:

      • Acid-Base Extraction: Since this compound possesses a carboxylic acid group, its solubility is pH-dependent. This property can be exploited for purification. Dissolve the crude mixture in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). The desired product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product, which is then collected by filtration.

      • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed. This technique offers higher resolution than standard column chromatography.[3]

  • Residual Solvents and Water: These are common process-related impurities.[1]

    • Removal: Drying the purified solid under high vacuum, sometimes with gentle heating, is typically sufficient to remove residual volatile solvents.

Issue 3: Product Oiling Out Instead of Crystallizing

Question: During recrystallization, my product separates as an oil rather than forming solid crystals. What should I do?

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.

Troubleshooting Steps:

  • Lower the Crystallization Temperature: If an oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-solvent interface. If this fails, cool the mixture to a lower temperature in an ice-salt or dry ice-acetone bath.

  • Change the Solvent System: The primary solution is to use a solvent with a lower boiling point or a solvent mixture. Adding a "poorer" solvent (one in which the compound is less soluble) to the hot solution until it becomes slightly turbid, and then adding a few drops of the "good" solvent to clarify it, can often promote crystallization upon cooling.

  • Redissolve and Re-cool: If an oil has already formed, reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also encourage crystallization.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, analysis, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: As a carboxylic acid and a piperidine derivative, it is advisable to store the compound in a cool, dry, and dark place to prevent potential degradation. Piperidine derivatives can be susceptible to oxidation, which may lead to discoloration.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability, especially for long-term storage.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques is recommended to confirm the purity and identity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A sensitive method for quantifying purity and detecting non-volatile impurities.[4]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2][4]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: My purified this compound is slightly yellow. Does this indicate an impurity?

A3: A slight yellow tint can sometimes be due to trace impurities, possibly arising from oxidation.[1] While this may not always affect the outcome of subsequent reactions, for applications requiring very high purity, an additional purification step may be necessary. Techniques like recrystallization with activated charcoal can sometimes remove colored impurities.

Q4: Can I use reversed-phase chromatography for the purification of this compound?

A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable option, particularly for removing more non-polar impurities.[5] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to ensure the carboxylic acid group is protonated.[3]

III. Visualized Purification Workflow

The following diagram illustrates a decision-making process for the purification of this compound.

Purification_Workflow cluster_start Crude Product Analysis cluster_primary Primary Purification cluster_secondary Secondary Purification cluster_analysis Purity Assessment cluster_end Final Product Start Crude 1-Isobutyrylpiperidine- 4-carboxylic acid Recrystallization Recrystallization Start->Recrystallization Solid with insoluble impurities AcidBase Acid-Base Extraction Start->AcidBase Liquid or oily crude product Analysis Purity Check (HPLC, NMR, MS) Recrystallization->Analysis AcidBase->Analysis ColumnChrom Silica Gel Column Chromatography ColumnChrom->Analysis PrepHPLC Preparative HPLC PrepHPLC->Analysis Analysis->ColumnChrom Purity Not Met (Polar Impurities) Analysis->PrepHPLC Purity Not Met (Trace/Isomeric Impurities) End Pure Product (>95%) Analysis->End Purity Met

Caption: Decision workflow for purification of this compound.

IV. Summary of Purification Parameters

Purification TechniqueTypical Solvents/Mobile PhasesKey Considerations
Recrystallization Ethanol, Isopropanol, Acetonitrile, Water mixturesSolvent should dissolve the compound poorly at room temperature but well when hot.[1]
Acid-Base Extraction Organic Solvent (e.g., EtOAc, DCM) and Aqueous Base (e.g., NaHCO₃, NaOH)Exploits the acidic nature of the carboxylic acid group for separation.
Silica Gel Chromatography Hexane/Ethyl Acetate, Dichloromethane/MethanolEffective for separating compounds based on polarity.[2]
Preparative HPLC Acetonitrile/Water with TFA or Formic AcidHigh-resolution technique for achieving high purity.[3]

V. References

  • Hulme, A. C., & Arthington, W. (1952). The Paper-Chromatography of the Pyridine- and Piperidine-Carboxylic Acids. Journal of Experimental Botany, 3(2), 139-150.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. BenchChem.

  • Oxford Academic. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a.

  • Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

  • Google Patents. (1997). EP0770602A2 - Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.

  • Geron, M., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(9), 1113-1126.

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?.

  • PubMed Central (PMC). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • PubMed Central (PMC). (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.

  • BenchChem. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid | CAS 252720-31-3.

  • European Patent Office. (2015). EP3215489B1 - Process for the preparation of 4 piperidine-carboxylic acid ethyl esters.

  • American Elements. 1-Isobutylpiperidine-4-carboxylic Acid | CAS 901313-95-9.

  • 2a biotech. This compound.

  • Sigma-Aldrich. Piperidine-4-carboxylic acid.

  • Wikipedia. Isonipecotic acid.

  • Echemi. 1-Boc-4-methylpiperidine-4-carboxylic acid.

  • Google Patents. (1941). US2255421A - Process for purification of carboxylic acids.

  • PubChem. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid.

  • Google Patents. (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.

  • European Patent Office. (1987). EP0245842A2 - Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof.

  • ChemicalBook. 1-ISOBUTYLPIPERIDINE-4-CARBOXYLIC ACID CAS#: 901313-95-9.

  • PubChem. 4-Piperidinecarboxylic acid.

  • PubChem. 1-Acetylpiperidine-4-carboxylic acid.

  • ResearchGate. (2025). Synthesis and characterization of new impurities in obeticholic acid.

Sources

Technical Support Center: Overcoming Solubility Challenges with 1-Isobutyrylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Isobutyrylpiperidine-4-carboxylic acid (CAS 330985-26-7). This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter solubility challenges with this versatile building block. Our goal is to provide you with a deep understanding of the molecule's properties and equip you with practical, field-proven strategies to ensure its successful application in your reactions.

Understanding the Molecule: The Root of the Solubility Challenge

This compound is an amphoteric compound, meaning it possesses both acidic and basic functional groups: a carboxylic acid (pKa ~4-5) and a tertiary amine within the piperidine ring (pKa of the conjugate acid ~8-9, reduced from piperidine itself by the electron-withdrawing isobutyryl group). This dual nature allows it to exist as a zwitterion, particularly near its isoelectric point.

This zwitterionic character leads to strong intermolecular electrostatic interactions and hydrogen bonding, creating a stable crystal lattice.[1][2] This high lattice energy is the primary reason for its poor solubility in many common, non-polar organic solvents and its tendency to precipitate. Overcoming this requires strategies that disrupt these strong intermolecular forces.

G cluster_0 Effect of pH on Ionic Form Acidic Acidic Zwitterion Mid-range pH (pI) Zwitterionic Form (Low Solubility) Acidic->Zwitterion Add Base Zwitterion->Acidic Add Acid Basic Basic Zwitterion->Basic Add Base Basic->Zwitterion Add Acid

Caption: Ionic forms of this compound vs. pH.

Troubleshooting Guide: Tackling Solubility in Your Reaction

This section provides direct answers to common issues encountered during experimental work.

Q1: My this compound is not dissolving in my chosen reaction solvent. What are the first steps I should take?

When facing poor solubility, a systematic approach is crucial. Before making significant changes to your reaction, follow this initial troubleshooting workflow.

workflow start Insolubility Observed solvent_screen 1. Perform Solvent Screen (See Table 1) start->solvent_screen cosolvent 2. Use a Co-Solvent (e.g., DMSO, DMF) solvent_screen->cosolvent No suitable single solvent success Solubility Achieved solvent_screen->success Success ph_mod 3. pH Modification (Protic Solvents Only) cosolvent->ph_mod Still insoluble or co-solvent incompatible cosolvent->success Success salt_form 4. In-Situ Salt Formation (Anhydrous Reactions) ph_mod->salt_form Reaction is anhydrous ph_mod->success Success salt_form->success Success

Caption: Step-by-step troubleshooting workflow for solubility issues.

Causality: This structured approach saves time and resources by starting with the simplest solutions (changing the solvent) before moving to more complex methods that involve altering the chemical composition of the reaction mixture (pH modification or salt formation).[3]

Q2: What solvents are a good starting point for dissolving this compound?

The polarity and hydrogen-bonding capability of the solvent are key. Due to the compound's zwitterionic potential, highly polar and protic solvents are often the best starting points.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighCan solvate both the carboxylate and protonated amine moieties through hydrogen bonding, effectively breaking the crystal lattice.[4]
Polar Aprotic DMSO, DMF, NMPModerateHigh polarity helps solvate the charged ends of the molecule, but less effective than protic solvents at breaking H-bonds.[3]
Ethers THF, 2-MeTHF, DioxaneLow to InsolubleModerate polarity but lack hydrogen bond donating ability, making them poor solvents for zwitterionic compounds.
Chlorinated Dichloromethane (DCM), ChloroformLow to InsolubleInsufficient polarity to overcome the strong intermolecular electrostatic forces of the solute.
Hydrocarbons Toluene, Hexanes, HeptaneInsolubleNon-polar nature is incompatible with the highly polar/ionic character of the solute.[4]
Q3: My reaction requires an aprotic solvent where the compound is insoluble. Can I use a co-solvent?

Yes, using a co-solvent is a highly effective strategy. A small amount of a powerful polar aprotic solvent can often be sufficient to dissolve the compound in a bulk solvent that is otherwise unsuitable.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent choice for dissolving a wide range of poorly soluble compounds.[3]

  • N,N-Dimethylformamide (DMF): Similar to DMSO, it is a powerful polar aprotic solvent.[3]

Expert Insight: Start by adding the co-solvent dropwise to a slurry of your compound in the main reaction solvent at room temperature. Often, only 5-10% (v/v) of DMSO or DMF is needed to achieve full dissolution. Be sure to confirm that the co-solvent will not interfere with your downstream chemistry or purification.

Q4: How can I leverage pH to dissolve the compound for a reaction in a protic solvent like water or ethanol?

Adjusting the pH is one of the most powerful methods for dissolving amphoteric compounds.[5] The strategy is to convert the sparingly soluble zwitterion into a much more soluble salt (either the carboxylate or the piperidinium salt).

  • To Create a Soluble Anionic Salt: Add a base (e.g., NaOH, KOH, Et₃N, DBU) to deprotonate the carboxylic acid. This creates a sodium or triethylammonium carboxylate salt, which is typically very soluble in polar protic solvents.[6][7] A pH > 9 is generally effective.

  • To Create a Soluble Cationic Salt: Add an acid (e.g., HCl, H₂SO₄) to protonate the piperidine nitrogen. This forms a piperidinium chloride or sulfate salt, which is also highly soluble in polar solvents. A pH < 3 is usually sufficient.

Trustworthiness Check: The choice between adding an acid or a base depends entirely on the stability of your other reagents. If your reaction involves acid-sensitive functional groups, use a base to dissolve the compound, and vice versa.

Q5: I need to run my reaction under strictly anhydrous conditions. How can I solubilize the compound without using pH adjustment in water?

This is a common challenge, for example, in peptide couplings or when using moisture-sensitive reagents. The solution is to perform an in-situ salt formation in an anhydrous organic solvent.

The Principle: You can form a salt that is soluble in an organic solvent by reacting the carboxylic acid moiety with a suitable base. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are excellent choices. The resulting triethylammonium or diisopropylethylammonium carboxylate salt is often significantly more soluble in solvents like DCM, THF, or acetonitrile than the parent zwitterionic compound.

See Protocol 3 for a detailed experimental procedure. This technique is foundational in pharmaceutical development for improving the solubility of drug candidates.[8][9][10][11]

FAQs

Q: Why is this compound so much less soluble in organic solvents than simple carboxylic acids like isovaleric acid? A: The presence of the piperidine nitrogen introduces the potential for zwitterion formation. This intramolecular salt creates strong ionic interactions that dominate the physical properties, making it behave more like a salt than a typical organic acid. Simple carboxylic acids primarily interact via weaker hydrogen bonding as dimers.[6]

Q: Can heating the reaction mixture improve solubility? A: Yes, increasing the temperature will generally increase the solubility of the compound. However, this should be done with caution. First, ensure that the compound and all other reagents are thermally stable at the desired temperature. Second, be aware that the compound may crash out of solution upon cooling, which can complicate work-up and purification. Relying on temperature alone is often a less robust solution than addressing the underlying chemical issue with co-solvents or pH/salt formation.

Q: Are there any safety considerations when using strong acids or bases to adjust pH? A: Absolutely. Always add strong acids and bases slowly and with adequate cooling, as the neutralization process is exothermic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Place approximately 10 mg of this compound into several small vials.

  • To each vial, add 0.5 mL of a different test solvent (e.g., Water, MeOH, EtOH, IPA, DCM, THF, Acetonitrile, Toluene).

  • Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Visually inspect for dissolution. If not fully dissolved, add another 0.5 mL of solvent and vortex again.

  • Record the results as "Soluble," "Partially Soluble," or "Insoluble" to guide your choice of reaction solvent.

Protocol 2: pH-Mediated Dissolution via Base Addition (Protic Media)
  • Suspend 1.0 g of this compound in 10 mL of ethanol.

  • While stirring, add triethylamine (Et₃N) dropwise.

  • Continue adding Et₃N until the solid completely dissolves, forming a clear solution of the triethylammonium salt.

  • This solution can now be used directly in reactions where the presence of a mild base is acceptable.

Protocol 3: In-situ Salt Formation for Anhydrous Reactions
  • To a dry flask under an inert atmosphere (N₂ or Argon), add 1.0 g of this compound.

  • Add 15 mL of anhydrous dichloromethane (DCM). The compound will likely remain as a suspension.

  • While stirring, add 1.1 equivalents of diisopropylethylamine (DIPEA).

  • Stir the mixture at room temperature. Dissolution should occur within 15-30 minutes as the soluble DIPEA-carboxylate salt is formed.

  • The resulting homogenous solution is now ready for use with moisture-sensitive reagents.

References

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • American Elements. (n.d.). 1-Isobutylpiperidine-4-carboxylic Acid. [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • ResearchGate. (2018). Principles of Salt Formation. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2022). Solubility Enhancement of Drugs. [Link]

  • Chemistry LibreTexts. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed. [Link]

  • Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • YouTube. (2021). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. [Link]

  • R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. [Link]

  • IOSR Journal. (n.d.). Solubility enhancement – A challenge for hydrophobic drugs. [Link]

  • MDPI. (n.d.). Structures and Synthesis of Zwitterionic Polymers. [Link]

  • ResearchGate. (2020). How to desalt zwitterions?[Link]

  • Advances in Engineering. (n.d.). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • Solubility of Things. (n.d.). Piperidine. [Link]

  • National Institutes of Health. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

Sources

stability of 1-Isobutyrylpiperidine-4-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-Isobutyrylpiperidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As your Senior Application Scientist, I've structured this resource to address potential stability challenges you may encounter, grounding our advice in established chemical principles and data from analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound and how do they influence its stability?

This compound possesses two key functional groups that dictate its chemical behavior: a tertiary amide (the isobutyryl group attached to the piperidine nitrogen) and a carboxylic acid . The interplay of these groups governs the molecule's susceptibility to degradation under various conditions. The piperidine ring itself is a saturated heterocycle, which is generally stable, but the nitrogen atom can be susceptible to oxidation.

Q2: What are the most probable degradation pathways for this molecule?

Based on its structure, the following degradation pathways are the most likely:

  • Hydrolysis: The tertiary amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield isobutyric acid and piperidine-4-carboxylic acid.

  • Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide, particularly in the presence of oxidizing agents.

  • Decarboxylation: While less common for this type of structure under normal conditions, decarboxylation of the carboxylic acid group could be induced by high temperatures.

Here is a diagram illustrating the potential primary degradation pathway:

G main This compound hydrolysis_products Isobutyric Acid + Piperidine-4-carboxylic acid main->hydrolysis_products  Hydrolysis (Acidic/Basic) oxidation_product N-oxide derivative main->oxidation_product  Oxidation

Caption: Potential degradation pathways of this compound.

Q3: What are the recommended storage conditions for solutions and the solid form of this compound?

To ensure the long-term integrity of the compound, the following storage conditions are recommended:

FormTemperatureAtmosphereLight Conditions
Solid 2-8°C or -20°C for long-termDry, inert gas (e.g., Argon)Protected from light (amber vial)
Solution -20°C or -80°CPurged with inert gasProtected from light (amber vial)

For solutions, it is advisable to use aprotic solvents if possible, especially for long-term storage, to minimize hydrolysis. If aqueous solutions are necessary, they should be prepared fresh and used promptly.

Troubleshooting Guide

This section addresses common issues that may arise during your experiments, with a focus on stability-related causes and solutions.

Observed Issue Potential Cause Troubleshooting Steps
Appearance of new peaks in HPLC/LC-MS analysis over time. Degradation of the compound.- Confirm the identity of the new peaks by mass spectrometry; they may correspond to hydrolysis or oxidation products.- Review your storage conditions (temperature, light exposure, solvent).- Prepare fresh solutions for each experiment.
Inconsistent results in biological assays. The concentration of the active compound may be decreasing due to instability in the assay medium.- Perform a time-course stability study of the compound in your assay buffer.- If degradation is observed, consider adjusting the pH of the buffer or adding antioxidants (if compatible with the assay).
Change in the physical appearance of the solid or solution (e.g., color change). This could indicate oxidation or the formation of a degradant.- Do not use the material if a visible change has occurred.- Re-analyze the material by HPLC to check for purity before use.
Poor solubility in aqueous buffers. The compound has both a non-polar isobutyryl group and a polar carboxylic acid. Solubility can be pH-dependent.- Adjust the pH of the buffer. The carboxylic acid will be deprotonated and more soluble at higher pH, but be mindful of the increased risk of hydrolysis.

Experimental Protocols for Stability Assessment

To proactively understand the stability of this compound in your specific experimental matrix, a forced degradation study is recommended.[1][2][3] This involves intentionally exposing the compound to harsh conditions to identify potential degradants and establish a stability-indicating analytical method.[4][5]

Protocol: Forced Degradation Study

Objective: To identify the degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or UPLC system with UV and/or MS detector

  • pH meter

  • Photostability chamber

Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution (e.g., 1 mg/mL in ACN or MeOH) acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose aliquots base Base Hydrolysis (0.1 N NaOH, 60°C) prep->base Expose aliquots oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose aliquots thermal Thermal Stress (Solid & Solution, 80°C) prep->thermal Expose aliquots photo Photostability (ICH Q1B conditions) prep->photo Expose aliquots analysis Analyze by Stability-Indicating HPLC/UPLC-MS acid->analysis At time points (e.g., 0, 2, 4, 8, 24h) base->analysis At time points (e.g., 0, 2, 4, 8, 24h) oxidation->analysis At time points (e.g., 0, 2, 4, 8, 24h) thermal->analysis At time points (e.g., 0, 2, 4, 8, 24h) photo->analysis At time points (e.g., 0, 2, 4, 8, 24h)

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable organic solvent like acetonitrile or methanol.[3]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C. Withdraw samples at time points, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature and protected from light. Withdraw samples at time points and dilute for analysis.

  • Thermal Degradation:

    • Solid: Place the solid compound in a vial and heat at 80°C. At time points, dissolve a portion of the solid for analysis.

    • Solution: Heat an aliquot of the stock solution at 80°C. Withdraw samples at time points for analysis.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7][8] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC or UPLC method, preferably with mass spectrometric detection to identify the masses of any degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control (time zero) sample.

  • Calculate the percentage of degradation.

  • Identify the major degradation products and propose their structures based on their mass-to-charge ratio and fragmentation patterns.

By following this guide, you will be better equipped to handle this compound and ensure the reliability and reproducibility of your experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Vertex AI Search. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved January 17, 2026.
  • TargetMol. (2026, January 7).
  • Fisher Scientific. (2025, December 19).
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 1-ISOBUTYLPIPERIDINE-4-CARBOXYLIC ACID.
  • Jubilant Ingrevia. (n.d.).
  • Apollo Scientific. (n.d.). Piperidine-4-carboxylic acid.
  • ResearchGate. (n.d.).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product.
  • NIH. (n.d.).
  • Benchchem. (n.d.). 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3.
  • NIH. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC.
  • Wikipedia. (n.d.). Isonipecotic acid.
  • NIH. (n.d.).
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PubMed. (n.d.).
  • Echemi. (n.d.). 189321-63-9, 1-Boc-4-methylpiperidine-4-carboxylic acid Formula.
  • Academic Journals and Conferences. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Benchchem. (n.d.). Stability issues of 1-Cyclopentylpiperidine-4-carboxylic acid in solution.
  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255.
  • NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
  • BLD Pharm. (n.d.). 498-94-2|Piperidine-4-carboxylic acid.
  • ResearchGate. (2025, October 2). Bioconversion of phytosterols to 9-hydroxy-3-oxo-4-pregnene-20-carboxylic acid methyl ester by rerouting of phytosterol degradation pathways in Mycolicibacterium neoaurum | Request PDF.
  • PubMed. (2015, July 1). Oxidative stability of structured lipid-based infant formula emulsion: effect of antioxidants.
  • The University of Groningen research portal. (2021, June 29).
  • PubChem. (2025, November 16). 1-Styrylsulfonylpiperidine-4-carboxylic acid | C14H17NO4S | CID 885508.

Sources

Technical Support Center: Identification of Impurities in 1-Isobutyrylpiperidine-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 1-Isobutyrylpiperidine-4-carboxylic acid. Here, we address common challenges related to impurity identification and provide robust troubleshooting strategies to ensure the quality and integrity of your synthesis.

Troubleshooting Guide: Common Issues and Solutions

Q1: My final product shows an unexpected peak in the HPLC analysis. How do I begin to identify this unknown impurity?

A1: Initial Assessment and Logical Workflow

The appearance of an unknown peak in your High-Performance Liquid Chromatography (HPLC) analysis necessitates a systematic approach to identification. The impurity could stem from various stages of your process, including starting materials, intermediates, byproducts, or degradation products.[1][2]

Here is a logical workflow to guide your investigation:

Experimental Protocol: Systematic Identification of Unknown Impurities

  • High-Resolution Mass Spectrometry (HRMS): The first step is to obtain an accurate mass of the unknown impurity. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this, providing the molecular weight of the impurity.[3][4] This data allows you to propose potential molecular formulas.

  • Review of Synthetic Route: Carefully examine every step of your synthesis. Consider all reactants, reagents, catalysts, and solvents used.[1]

    • Could the impurity be an unreacted starting material or intermediate?

    • Are there any plausible side reactions that could have occurred? (e.g., over-acylation, side reactions involving solvents).

  • Forced Degradation Studies: To determine if the impurity is a degradation product, subject a pure sample of your this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1] Analyze the stressed samples by HPLC to see if the unknown peak is generated.

  • Isolation and Structural Elucidation: If the impurity is present in a significant amount, isolate it using preparative HPLC.[3][4] Once isolated, a suite of spectroscopic techniques can be used for definitive structural identification:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (like COSY, HSQC, HMBC) experiments will provide detailed information about the structure, connectivity, and stereochemistry of the impurity.[3]

    • Fourier-Transform Infrared (FTIR) Spectroscopy: This will help identify the functional groups present in the impurity.[3]

  • Synthesis of Suspected Impurities: Based on your analysis, if you have a hypothesized structure for the impurity, synthesizing a reference standard is the definitive way to confirm its identity.[4] Co-injecting the synthesized standard with your sample should result in a single, co-eluting peak in the HPLC.

Diagram: Workflow for Impurity Identification

G start Unknown Peak in HPLC lcms LC-MS Analysis (Determine Molecular Weight) start->lcms review Review Synthetic Route (Identify Potential Sources) lcms->review forced_degradation Forced Degradation Studies (Assess Stability) review->forced_degradation decision Sufficient Quantity for Isolation? forced_degradation->decision prep_hplc Preparative HPLC (Isolate Impurity) decision->prep_hplc Yes synthesize Synthesize Reference Standard (Confirm Identity) decision->synthesize No (Hypothesize & Synthesize) nmr_ftir NMR & FTIR Analysis (Structural Elucidation) prep_hplc->nmr_ftir nmr_ftir->synthesize end Impurity Identified synthesize->end

Caption: A systematic workflow for the identification of unknown impurities.

Q2: I'm observing a lower than expected yield and multiple byproduct peaks. What are the likely process-related impurities in the synthesis of this compound?

A2: Understanding Potential Side Reactions

The synthesis of this compound typically involves the acylation of isonipecotic acid (piperidine-4-carboxylic acid) with an isobutyrylating agent.[5][6] Several side reactions can occur, leading to a variety of impurities.

Common Process-Related Impurities and Their Sources:

Impurity NamePotential SourceRationale
Isonipecotic Acid Incomplete reactionThe starting material may not have fully reacted due to insufficient reaction time, improper temperature, or inadequate stoichiometry of the acylating agent.[1]
Di-acylated Piperidine Species Over-reactionWhile less common for the carboxylic acid itself, if esterified intermediates are used, di-acylation on other reactive sites could be a possibility.
N-Oxide of this compound OxidationThe piperidine nitrogen is susceptible to oxidation, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.
Residual Solvents Incomplete removal during workupSolvents used in the synthesis or purification steps can be retained in the final product.[2]
Reagent-Related Impurities Excess or unreacted reagentsFor example, if isobutyryl chloride is used, residual amounts or its hydrolysis product (isobutyric acid) might be present.

Troubleshooting Strategies:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-process HPLC to monitor the reaction progress and ensure the complete consumption of the starting material.

  • Control of Stoichiometry: Carefully control the molar ratios of reactants. A slight excess of the acylating agent is often used, but a large excess can lead to byproducts.

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side reactions and degradation.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Effective Purification: Optimize your purification strategy. This may involve recrystallization, column chromatography, or acid-base extractions to remove specific impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What are the critical analytical techniques for routine quality control of this compound?

A1: For routine quality control, a combination of chromatographic and spectroscopic techniques is essential for ensuring the identity, purity, and quality of your synthesized compound.

  • HPLC with UV or Charged Aerosol Detection (CAD): This is the primary technique for assessing purity and quantifying impurities.[2][8] Since this compound lacks a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) or the use of a CAD is often necessary.[1]

  • LC-MS: This is invaluable for confirming the molecular weight of the main product and for the initial characterization of any detected impurities.[4]

  • NMR Spectroscopy (¹H and ¹³C): Provides confirmation of the chemical structure of the final product.

  • Gas Chromatography (GC): Used for the analysis of residual solvents.[2]

Q2: How can I effectively remove aldehyde impurities that may have formed during the synthesis?

A2: Aldehyde impurities can arise from side reactions or the degradation of certain reagents or solvents. These can be problematic as they can interfere with subsequent reactions or affect the stability of the final product.

One effective method for removing aldehyde impurities is to treat the product solution with a compound containing a mercapto group in the presence of an acid catalyst. This converts the aldehydes into higher-boiling thioacetals or thioketals, which can then be more easily separated by distillation or extraction.

Another approach involves treatment with sodium bisulfite, which forms a solid addition product with the aldehyde that can be filtered off. However, the effectiveness of this method can vary depending on the specific aldehyde.

Q3: My synthesis involves the use of a Boc-protected piperidine precursor. What are some common impurities associated with this strategy?

A3: The use of a tert-butyloxycarbonyl (Boc) protecting group is common in piperidine chemistry.[9][10] However, it can introduce specific impurities:

  • Incomplete Deprotection: If the final step is the removal of the Boc group, residual Boc-protected starting material may remain as an impurity.

  • Byproducts of Deprotection: The acidic conditions used for Boc deprotection can sometimes lead to side reactions, such as the formation of tert-butyl adducts.

  • Di-Boc Protected Species: In some cases, over-protection can lead to the formation of a di-Boc impurity.[1]

To mitigate these issues, ensure complete deprotection by carefully monitoring the reaction and consider using alternative deprotection conditions if side reactions are observed.

Diagram: Decision Tree for Purification Strategy

G start Crude Product Analysis impurity_type Nature of Impurities? start->impurity_type solid_impurities Solid Impurities Present? impurity_type->solid_impurities Particulate polarity_diff Significant Polarity Difference? impurity_type->polarity_diff Soluble acid_base Acidic/Basic Impurities? impurity_type->acid_base Ionizable solid_impurities->polarity_diff No filtration Filtration solid_impurities->filtration Yes recrystallization Recrystallization polarity_diff->recrystallization Yes column_chromatography Column Chromatography polarity_diff->column_chromatography No acid_base->polarity_diff No extraction Acid-Base Extraction acid_base->extraction Yes

Caption: A decision tree to guide the selection of an appropriate purification method.

References

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Google Search.
  • Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine - Benchchem. (n.d.). BenchChem.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Biotech Spain.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025, April 30). Alfa Chemistry.
  • Analytical Methods for Elemental Impurities in Pharmaceuticals - Blogs - Testing Lab / Alfa Chemistry - Catalysts. (n.d.). Alfa Chemistry.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Thermo Fisher Scientific.
  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents. (n.d.). Google Patents.
  • Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. (n.d.). ResearchGate.
  • Piperidine Impurities - BOC Sciences. (n.d.). BOC Sciences.
  • Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF - ResearchGate. (2019, April 11). ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information.
  • An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives - Benchchem. (n.d.). BenchChem.
  • Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester. (2015, December 1). Journal of Pharmaceutical Sciences and Bioscientific Research.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
  • N-BOC-piperidine-4-carboxylic acid synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC. (n.d.). National Center for Biotechnology Information.
  • Piperidine Synthesis. - DTIC. (2025, June 4). Defense Technical Information Center.
  • 4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS - European Patent Office - EP 321548 - Googleapis.com. (2015, October 22). European Patent Office.
  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents. (n.d.). Google Patents.
  • Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof - European Patent Office. (1987, November 11). European Patent Office.
  • Isonipecotic acid - Wikipedia. (n.d.). Wikipedia.
  • Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry - MDPI. (n.d.). MDPI.
  • Safety Data Sheet - Jubilant Ingrevia. (n.d.). Jubilant Ingrevia.
  • Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. (n.d.). Google Search.
  • 1-Methylpiperidine-4-carboxylic acid hydrochloride synthesis - ChemicalBook. (n.d.). ChemicalBook.
  • US2255421A - Process for purification of carboxylic acids - Google Patents. (n.d.). Google Patents.
  • Synthesis and characterization of new impurities in obeticholic acid - ResearchGate. (2025, August 7). ResearchGate.

Sources

Technical Support Center: Crystallization of Piperidine-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the crystallization of piperidine-4-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of crystallizing this important class of compounds. The unique physicochemical properties of these molecules, particularly their potential to exist as zwitterions, can present specific challenges during crystallization.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you achieve high-quality, crystalline material consistently.

Section 1: Troubleshooting Guide - Common Crystallization Problems

This section addresses the most common issues encountered during the crystallization of piperidine-4-carboxylic acid derivatives in a direct question-and-answer format.

Issue 1: My compound has "oiled out" and will not crystallize.

"Oiling out" is a phenomenon where a compound separates from the solution as a liquid phase instead of a solid crystalline phase.[2] This is often due to high supersaturation, the presence of impurities, or the melting point of the compound being lower than the temperature of the solution.[2][3]

Potential Causes & Solutions

  • Cause: The solution is too supersaturated, or the cooling rate is too rapid.

    • Scientific Rationale: When a solution is cooled too quickly, the system may plunge deep into the metastable zone, leading to liquid-liquid phase separation (oiling out) because the kinetics of nucleation and crystal growth are too slow to keep up.[2]

    • Solution:

      • Re-heat the solution until the oil redissolves completely.

      • Add a small amount of additional solvent (1-5% of the total volume) to slightly reduce the supersaturation.[3]

      • Allow the solution to cool much more slowly. Consider using a dewar or an insulated bath to slow the rate of heat loss.

      • If possible, maintain the solution temperature just below the saturation point for an extended period to encourage slow nucleation.

  • Cause: The presence of significant impurities is depressing the melting point.

    • Scientific Rationale: Impurities can disrupt the ordering of molecules into a crystal lattice, a phenomenon known as freezing-point depression.[4] This can lead to the compound separating as a liquid "oil" that is rich in these impurities.[3][4]

    • Solution:

      • Attempt to purify the crude material further before crystallization. Techniques like column chromatography or an acid-base extraction can be effective for removing impurities from piperidine derivatives.[5]

      • Consider a pre-treatment of the solution with activated charcoal to remove colored or polar impurities before cooling.[6]

  • Cause: The chosen solvent is not appropriate for the compound.

    • Scientific Rationale: A solvent that is "too good" can lead to very high concentrations at saturation, increasing the likelihood of oiling out. Conversely, a solvent that is too different in polarity from the solute can also cause this issue.[4]

    • Solution:

      • Switch to a different solvent or a solvent/anti-solvent system. For piperidine-4-carboxylic acid, which is soluble in water and slightly soluble in methanol, a mixture of these or the use of a less polar anti-solvent might be effective.[7]

      • If using a single solvent, try one with a lower boiling point to reduce the risk of the compound's melting point being below the solution temperature.

Issue 2: No crystals form, even after extended cooling.

This is a common problem indicating that the solution is not sufficiently supersaturated or that nucleation is kinetically hindered.

Potential Causes & Solutions

  • Cause: The solution is not supersaturated.

    • Scientific Rationale: Crystallization can only occur from a supersaturated solution, where the concentration of the solute is higher than its equilibrium solubility at a given temperature.[8]

    • Solution:

      • Concentrate the solution by slowly evaporating some of the solvent. This can be done on a rotary evaporator or by passing a gentle stream of nitrogen or air over the solution.

      • If using a mixed solvent system, slowly add an anti-solvent (a solvent in which your compound is poorly soluble) to induce supersaturation.

  • Cause: Nucleation is inhibited.

    • Scientific Rationale: The formation of a stable crystal nucleus is the first step in crystallization and often has a high energy barrier.

    • Solution:

      • Seeding: Introduce a small crystal of the pure compound into the solution.[9] This provides a template for further crystal growth, bypassing the initial nucleation barrier. If you don't have seed crystals, you can sometimes generate them by scratching the inside of the flask with a glass rod at the meniscus.

      • Induce Nucleation: Scratch the inner surface of the crystallization vessel with a glass rod. The microscopic scratches can act as nucleation sites.

      • Ultrasonication: Briefly placing the solution in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.

Issue 3: The resulting crystals are very small (like powder) or of poor quality.

Fine powders can be difficult to filter and dry, and may have different dissolution properties compared to larger crystals. This is often a result of rapid nucleation and growth.

Potential Causes & Solutions

  • Cause: The rate of supersaturation is too high, leading to rapid, uncontrolled nucleation.

    • Scientific Rationale: When supersaturation is generated too quickly, a massive number of nuclei form simultaneously, leading to the growth of many small crystals rather than a few large ones.[10]

    • Solution:

      • Reduce the rate of cooling. A slower cooling profile allows for more controlled crystal growth on a smaller number of nuclei.

      • If using an anti-solvent, add it much more slowly and with vigorous stirring to ensure proper mixing and avoid localized high supersaturation.

      • Consider a "slurry aging" or temperature cycling process. This involves holding the crystalline slurry at a constant temperature or cycling the temperature up and down. This process, known as Ostwald ripening, allows smaller, less stable crystals to dissolve and redeposit onto larger, more stable ones.

Section 2: Frequently Asked Questions (FAQs)

Q1: How does the zwitterionic nature of piperidine-4-carboxylic acid affect crystallization?

A1: Piperidine-4-carboxylic acid contains both a basic secondary amine (piperidine ring) and an acidic carboxylic acid group. In the solid state and in aqueous solution around neutral pH, it exists predominantly as a zwitterion (inner salt), with a proton transferred from the carboxylic acid to the amine.[1] This has several implications for crystallization:

  • Solubility: Zwitterions are often highly soluble in polar protic solvents like water and less soluble in nonpolar organic solvents.[11] This dictates the choice of solvent systems. Water, methanol, or ethanol are good starting points.[7]

  • pH Sensitivity: The solubility of zwitterionic compounds is highly dependent on pH.[12] At low pH, the carboxylate is protonated, and the molecule has a net positive charge. At high pH, the ammonium group is deprotonated, and the molecule has a net negative charge. Solubility is typically at a minimum at the isoelectric point (pI), where the net charge is zero. Adjusting the pH towards the pI is a powerful technique to induce crystallization.[10][12]

  • Crystal Packing: The strong electrostatic interactions and hydrogen bonding capabilities of the zwitterionic form heavily influence how the molecules pack in the crystal lattice.[1]

Q2: What are the best general-purpose solvent systems for this class of compounds?

A2: There is no universal solvent, but a good starting point for screening is based on the polarity of the molecule.

Compound TypeRecommended SolventsRecommended Anti-Solvents
Unprotected Piperidine-4-Carboxylic Acid (Zwitterionic) Water, Methanol, EthanolAcetone, Acetonitrile, Isopropanol
N-Protected (e.g., N-Boc) Derivatives Ethyl Acetate, Dichloromethane, AcetoneHexanes, Heptane, Diethyl Ether
Ester Derivatives Isopropanol, Ethanol, TolueneHexanes, Water (if ester is non-polar)

This table provides general guidance. Always perform a small-scale solvent screen for your specific derivative.

Q3: I suspect I have a polymorphic form. How can I confirm this and control it?

A3: Polymorphism is the ability of a compound to exist in more than one crystal structure.[13][14] Different polymorphs can have different physical properties, including solubility, stability, and melting point, which is critically important in pharmaceutical development.[15][16]

  • Confirmation: The most definitive method for identifying polymorphs is Powder X-Ray Diffraction (PXRD), as each crystalline form will produce a unique diffraction pattern.[17] Other techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can also indicate the presence of different forms.

  • Control: Polymorphism can be controlled by carefully manipulating crystallization conditions:[14][17]

    • Solvent: Crystallizing from different solvents can yield different polymorphs.

    • Temperature & Cooling Rate: The rate of cooling can determine whether a kinetically favored (metastable) or thermodynamically favored (stable) polymorph is formed.[14]

    • Seeding: Seeding with the desired polymorph can direct the crystallization towards that form.[9]

Section 3: Visualized Workflows and Key Protocols

General Troubleshooting Workflow for Crystallization Failure

This flowchart provides a logical sequence of steps to follow when a crystallization experiment is unsuccessful.

G start Crystallization Fails (Oil or No Crystals) check_purity Check Purity (TLC, NMR, LC-MS) start->check_purity is_impure Is it Impure? check_purity->is_impure purify Purify Material (Chromatography, Extraction) is_impure->purify Yes is_oil Did it Oil Out? is_impure->is_oil No, Appears Pure re_crystallize Re-attempt Crystallization purify->re_crystallize re_crystallize->is_oil slow_cool Re-heat, Add Solvent (1-5%), Cool Slowly is_oil->slow_cool Yes is_no_xtal No Crystals Formed? is_oil->is_no_xtal No success Success! slow_cool->success concentrate Concentrate Solution (Evaporation) is_no_xtal->concentrate Yes solvent_screen Perform Solvent Screen is_no_xtal->solvent_screen Still No Crystals induce_nucleation Induce Nucleation (Seed, Scratch, Sonicate) concentrate->induce_nucleation induce_nucleation->success solvent_screen->re_crystallize

Caption: A decision tree for troubleshooting common crystallization failures.

Key Experimental Protocol: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for recrystallization.[5]

Materials:

  • Crude piperidine-4-carboxylic acid derivative (approx. 100 mg)

  • A selection of solvents of varying polarity (e.g., Water, Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile, Toluene, Hexanes)

  • Small test tubes or vials

  • Heating block or water bath

  • Pasteur pipettes

Procedure:

  • Initial Solubility Test:

    • Place a small amount (10-20 mg) of your crude product into several different test tubes.

    • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until you have added approximately 0.5 mL.

    • Record the solubility at room temperature. A good single solvent will show poor solubility at this stage.[5] Solvents that dissolve the compound completely at room temperature are unsuitable for single-solvent recrystallization but may be useful as the "soluble" solvent in a mixed-solvent system.

  • Hot Solubility Test:

    • Take the tubes where the compound was poorly soluble at room temperature and gently heat them in a water bath or on a heating block.

    • Continue adding the same solvent dropwise to the hot mixture until the solid just dissolves. Record the approximate volume of solvent used.

    • A good single solvent will dissolve the compound completely upon heating.[5]

  • Cooling and Crystal Formation:

    • Remove the tubes from the heat and allow them to cool slowly to room temperature.

    • Once at room temperature, place the tubes in an ice bath for 15-20 minutes to maximize precipitation.

    • Observe the tubes for crystal formation. The ideal solvent will produce a good yield of well-formed crystals.

  • Evaluating Mixed-Solvent Systems:

    • If no single solvent is ideal, try a mixed-solvent system.

    • Dissolve the compound in a minimal amount of a "soluble" solvent (one in which it is highly soluble) at room temperature.

    • Slowly add an "anti-solvent" (one in which it is poorly soluble) dropwise until the solution becomes persistently cloudy (turbid).

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly as described in step 3.

References

  • Lee, E. H. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. [Link]

  • Black, S. N., & Davey, R. J. (n.d.). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]

  • ChemBK. (n.d.). piperidine-4-carboxylic acid. ChemBK. [Link]

  • Wikipedia. (n.d.). Protein crystallization. Wikipedia. [Link]

  • Royal Society of Chemistry. (n.d.). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications. [Link]

  • Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. Brainly. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • MDPI. (n.d.). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI. [Link]

  • CEPAC. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. [Link]

  • ACS Publications. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Publications. [Link]

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]

  • ACS Publications. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega. [Link]

  • ResearchGate. (2018). Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]

  • NIH. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. [Link]

  • Wikipedia. (n.d.). Zwitterion. Wikipedia. [Link]

  • MDPI. (n.d.). Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. MDPI. [Link]

  • Google Patents. (n.d.). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. [Link]

  • Chinese Chemical Society. (2022). Zwitterionic Matrix with Highly Delocalized Anionic Structure as an Efficient Lithium Ion Conductor. CCS Chemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • University of Glasgow. (n.d.). Guide for crystallization. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. [Link]

  • ElectronicsAndBooks. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X- ray and Density Functional Tight-Binding Studies. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a magnetic catalyst for Knoevenagel reaction. ResearchGate. [Link]

  • ResearchGate. (2025). Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up of 1-Isobutyrylpiperidine-4-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-Isobutyrylpiperidine-4-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to pilot or commercial scale. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your process effectively. The journey from grams to kilograms is rarely linear; it introduces challenges in reaction control, purification, and safety that require a deep understanding of the process chemistry and engineering principles.[1][2]

This document provides in-depth, field-tested insights in a direct question-and-answer format, addressing the specific issues you are likely to encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the process.

Q1: What is the standard synthetic route for this compound?

The most direct and common method is the N-acylation of piperidine-4-carboxylic acid (also known as isonipecotic acid) with isobutyryl chloride.[3][4] This is a nucleophilic acyl substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acyl chloride. A base, typically an organic amine like triethylamine (TEA) or an inorganic base like potassium carbonate, is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

Q2: What are the primary safety concerns when scaling up this process?

The primary hazards are associated with the reagent isobutyryl chloride . It is a highly flammable, corrosive, and moisture-sensitive liquid.[5][6][7] Upon contact with moisture or water, it hydrolyzes to form isobutyric acid and corrosive HCl gas.[8] Key scale-up safety considerations include:

  • Exothermic Reaction: The acylation is highly exothermic. A failure in temperature control can lead to a runaway reaction.

  • HCl Gas Evolution: The reaction generates HCl. In a large-scale setting, this requires an efficient off-gas scrubbing system.

  • Flammability: Isobutyryl chloride vapor can form explosive mixtures with air.[9] All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[5][10]

  • Corrosivity: Both isobutyryl chloride and the HCl byproduct are corrosive. Ensure all reactors and transfer lines are constructed from compatible materials (e.g., glass-lined steel, Hastelloy).

Q3: My reaction yield dropped significantly when moving from a 1L flask to a 50L reactor. What is the most probable cause?

A drop in yield upon scale-up is a classic chemical engineering problem, most often rooted in mass and heat transfer limitations.[1][11]

  • Inefficient Heat Transfer: The most likely culprit is poor temperature control. Large reactors have a much lower surface-area-to-volume ratio than lab flasks, making it difficult to remove the heat generated by the exothermic acylation.[1] This can lead to localized "hot spots" where side reactions and product degradation occur, thus lowering the yield.

  • Poor Mixing: Inadequate agitation in a large vessel can create localized areas of high reagent concentration, which can also promote the formation of impurities.[1]

  • Addition Rate: A reagent addition rate that was acceptable at the lab scale may be too fast for a large reactor, overwhelming its heat removal capacity.

Q4: What are the Critical Process Parameters (CPPs) I must monitor and control during scale-up?

Based on regulatory guidelines like ICH Q11, the CPPs for this synthesis are parameters that must be controlled to ensure the final product meets its quality attributes.[1] For this process, they are:

  • Temperature: Absolutely critical for controlling reaction rate and minimizing impurity formation.

  • Reagent Stoichiometry & Addition Rate: The rate of isobutyryl chloride addition directly impacts heat generation.

  • Agitation Speed: Essential for ensuring homogeneity and efficient heat transfer from the reaction mass to the reactor jacket.

  • pH during Work-up: The product's solubility is pH-dependent. Precise pH control is crucial for an efficient extraction and to prevent product loss.

Section 2: Troubleshooting Guide

This section provides detailed answers to specific problems you may encounter during your experiments.

Problem Area: Reaction Control & Exothermicity

Q: My reaction temperature spikes dangerously during the isobutyryl chloride addition, even with the reactor cooling at maximum. How can I mitigate this?

Answer: This is a clear sign that the rate of heat generation is exceeding the reactor's heat removal capacity. Immediate action is required to prevent a runaway reaction.

Causality & Solution:

  • Reduce Addition Rate: The simplest solution is to significantly slow down the addition of isobutyryl chloride. This directly reduces the rate of the exothermic reaction and, therefore, the rate of heat generation.

  • Increase Dilution: A more dilute reaction mixture has a higher total heat capacity, meaning it can absorb more energy for a given temperature increase. It also reduces the reaction rate due to lower reactant concentration. Consider increasing the solvent volume by 25-50%.

  • Use a Co-solvent: Adding a co-solvent with a high heat capacity can help buffer the temperature.

  • Lower Initial Temperature: Start the reaction at a lower initial temperature (e.g., -10°C to 0°C instead of 5°C to 10°C) to provide a larger buffer before reaching the upper temperature limit.

  • Process Change (Advanced): For very large scales, consider a semi-batch process where the starting material is added to a solution of the isobutyryl chloride, or transitioning to a continuous-flow reactor which offers superior heat transfer and safety.[12]

Problem Area: Low Yield & Incomplete Conversion

Q: My in-process controls (HPLC) show that the reaction has stalled at ~80% conversion of the starting material. What are the likely causes?

Answer: A stalled reaction typically points to an issue with reagent stoichiometry, activity, or the presence of an inhibitor.

Causality & Solution:

  • Base Stoichiometry/Strength: The most common cause is insufficient or deactivated base. The reaction generates one equivalent of HCl, which will protonate the starting piperidine, rendering it non-nucleophilic. Ensure you are using at least one equivalent of base (typically 1.1-1.2 eq. is used to be safe). If using an inorganic base like K₂CO₃, ensure it is finely powdered and that agitation is sufficient to maintain a good slurry.

  • Water Contamination: Isobutyryl chloride reacts rapidly with water.[8] If your solvent, starting material, or base is not sufficiently dry, a portion of the acyl chloride will be quenched before it can react with the piperidine, leading to incomplete conversion. Use anhydrous solvents and dry your starting materials if necessary.

  • Isobutyryl Chloride Degradation: This reagent can degrade upon storage. Use a fresh bottle or re-titrate the contents of an older bottle to confirm its activity before use.

  • Low Temperature: While necessary for controlling the exotherm, if the temperature is too low, the reaction rate may become impractically slow. After the addition is complete, you may need to allow the reaction to slowly warm to room temperature to ensure it goes to completion.

Q: I'm experiencing a significant loss of product during the aqueous work-up and extraction. How can I optimize this step?

Answer: Product loss during work-up is often due to incorrect pH, emulsion formation, or insufficient extraction. The product is an amphoteric molecule (containing both a carboxylic acid and a tertiary amine), making its solubility highly dependent on pH.

Causality & Solution:

  • pH Optimization:

    • To extract the product into an organic solvent, the pH of the aqueous layer must be adjusted to the isoelectric point of the molecule, where it has minimum water solubility. This is typically in the range of pH 3-5.

    • Avoid strongly acidic (pH < 2) or strongly basic (pH > 9) conditions during extraction, as the product will be highly soluble in the aqueous phase as the carboxylate salt or the protonated amine salt, respectively.

  • Choice of Extraction Solvent: Use a solvent that has a high affinity for your product and is immiscible with water. Dichloromethane (DCM) or a mixture of chloroform and isopropanol can be effective.[13] Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 100L) rather than one large extraction (1 x 300L) to improve efficiency.

  • Emulsion Breaking: At scale, emulsions can be a major issue. If an emulsion forms, you can try adding a saturated brine solution, which increases the ionic strength of the aqueous phase and can help break the emulsion. In some cases, filtration through a pad of Celite® can also be effective.

Problem Area: Impurity Formation

Q: My final product is contaminated with an impurity that has a higher molecular weight. What could it be?

Answer: A higher molecular weight impurity could be a di-acylated species or a product from the reaction of isobutyryl chloride with the base.

Causality & Solution:

  • Reaction with Base: If using triethylamine (TEA) as the base, it's possible for isobutyryl chloride to react with TEA to form a ketene intermediate via dehydrohalogenation.[14] This highly reactive ketene can then dimerize, leading to impurities like 2,2,4,4-tetramethylcyclobutanedione. This is more likely to occur at elevated temperatures.

    • Mitigation: Maintain strict temperature control. Consider using a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃.

  • Over-Acylation (if applicable): While the starting material itself lacks other sites for acylation, if your starting material is contaminated with a di-functional piperidine, this could be a source. This highlights the importance of raw material quality control.[11]

Problem Area: Product Isolation & Crystallization

Q: My product is "oiling out" as a thick liquid during crystallization instead of forming a solid. What should I do?

Answer: Oiling out occurs when the product's solubility limit is exceeded at a temperature above its melting point, or when the level of supersaturation is too high, leading to phase separation instead of controlled crystal growth.[15][16]

Causality & Solution:

  • Reduce Cooling Rate: A rapid cooling rate is a primary cause of oiling out. Implement a programmed, slow cooling ramp (e.g., 5-10°C per hour) to maintain a controlled level of supersaturation.

  • Increase Solvent Volume: The product may be too concentrated. Add more of the primary solvent to reduce the concentration before cooling.

  • Change Solvent System: The chosen solvent may be suboptimal. A good crystallization solvent is one in which the product is moderately soluble at high temperatures and poorly soluble at low temperatures. Experiment with different solvent/anti-solvent systems (e.g., Ethyl Acetate/Heptane, Isopropanol/Water).

  • Seeding: Introduce a small amount of pure, crystalline product (seed crystals) at a temperature where the solution is just saturated. This provides a template for ordered crystal growth and can prevent oiling out.

  • Purity: Impurities can act as "eutectic melters," depressing the melting point and interfering with lattice formation. If the crude product is of low purity, consider a pre-purification step (e.g., a carbon treatment or a quick silica plug) before crystallization.

Section 3: Protocols & Methodologies
Protocol 3.1: Recommended Scale-Up Synthesis Protocol (5 kg Scale)

This protocol is a guideline and must be adapted based on your specific equipment and safety procedures.

Equipment: 100L Glass-Lined Reactor with overhead agitation, temperature control unit (-20°C to 100°C), dropping funnel, and off-gas scrubber with caustic solution.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles Equivalents
Piperidine-4-carboxylic acid 129.16 5.00 kg 38.71 1.0
Triethylamine (TEA) 101.19 4.31 kg (5.9 L) 42.58 1.1
Isobutyryl chloride 106.55 4.34 kg (4.2 L) 40.65 1.05
Dichloromethane (DCM) - 50 L - -
2M Hydrochloric Acid - ~15 L - -
Saturated NaCl (Brine) - 10 L - -
Ethyl Acetate - 25 L - -

| Heptane | - | 50 L | - | - |

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Starting Materials: Charge piperidine-4-carboxylic acid (5.00 kg), DCM (25 L), and TEA (4.31 kg) to the reactor.

  • Cooling: Start agitation (100-150 RPM) and cool the mixture to 0-5°C.

  • Reagent Preparation: In a separate container, dilute isobutyryl chloride (4.34 kg) with DCM (10 L).

  • Controlled Addition: Add the isobutyryl chloride solution to the reactor via the dropping funnel over 2-3 hours. Crucially, maintain the internal temperature at <10°C throughout the addition. Rationale: This slow, controlled addition is the most critical step to manage the reaction exotherm and prevent impurity formation.[1]

  • Reaction Completion: After the addition is complete, stir the mixture at 5-10°C for 1 hour. Allow the reaction to slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours.

  • In-Process Control (IPC): Take a sample and analyze by HPLC to confirm the disappearance of the starting material (<1% remaining).

  • Work-up - Quench & Wash: Cool the mixture to 10-15°C. Slowly add water (20 L) to quench the reaction.

  • Work-up - pH Adjustment: Add 2M HCl to adjust the aqueous layer pH to 4.0-4.5. Separate the layers.

  • Work-up - Extraction: Extract the aqueous layer with DCM (2 x 7.5 L). Combine all organic layers.

  • Work-up - Wash: Wash the combined organic layer with brine (10 L).

  • Solvent Swap: Concentrate the organic layer under reduced pressure to a minimum volume. Add Ethyl Acetate (25 L) and re-concentrate to remove residual DCM.

  • Crystallization: Heat the ethyl acetate solution to 50-60°C to ensure complete dissolution. Slowly add heptane (50 L) as an anti-solvent until the solution becomes slightly turbid.

  • Cooling & Isolation: Cool the mixture to 0-5°C over 4-6 hours. Hold at this temperature for at least 2 hours. Filter the resulting solid, wash the cake with cold heptane, and dry under vacuum at 40-50°C to a constant weight.

Protocol 3.2: Analytical Method for QC

A robust analytical method is essential for monitoring the reaction and ensuring the final product meets specifications.[2]

  • Technique: High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD). Rationale: The target molecule lacks a strong UV chromophore, making standard UV detection difficult. CAD is a universal detection method suitable for non-volatile analytes.[17]

  • Column: C18 reverse-phase column (e.g., Atlantis C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with 0.1% Heptafluorobutyric acid (HFBA) in Water:Acetonitrile (90:10 v/v). Rationale: HFBA acts as an ion-pairing agent to improve the retention of the polar analyte on the reverse-phase column.[17]

  • Flow Rate: 1.0 mL/min.

  • Detector: CAD with nitrogen gas pressure at 35 psi.

Section 4: Visual Guides & Workflows
Diagram 1: Overall Scale-Up Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Isolation cluster_purification Purification RM Raw Materials (Isonipecotic Acid, Isobutyryl Chloride) Charge Charge Reactor & Cool (0-5°C) RM->Charge Solvent Anhydrous Solvent (DCM) Solvent->Charge Addition Controlled Addition of Isobutyryl Chloride (<10°C) Charge->Addition Stir Stir to Completion (IPC Check) Addition->Stir Quench Aqueous Quench Stir->Quench pH_Adjust pH Adjustment (pH 4.0-4.5) Quench->pH_Adjust Extract Extraction pH_Adjust->Extract SolventSwap Solvent Swap to Crystallization Solvent Extract->SolventSwap Crystallize Crystallization (Solvent/Anti-solvent) SolventSwap->Crystallize Filter Filtration & Washing Crystallize->Filter Dry Drying Filter->Dry Final Final Product: 1-Isobutyrylpiperidine- 4-carboxylic acid Dry->Final

Caption: Workflow for the scale-up synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Final Yield IPC_Check IPC Shows Full Conversion? Start->IPC_Check Reaction_Issue Problem is in the Reaction Step IPC_Check->Reaction_Issue No Workup_Issue Problem is in the Work-up/Isolation IPC_Check->Workup_Issue Yes Cause1 Check Reagent Quality (esp. Isobutyryl Chloride) Reaction_Issue->Cause1 Cause2 Verify Base Stoichiometry (>=1.1 eq.) Reaction_Issue->Cause2 Cause3 Check for Water Contamination Reaction_Issue->Cause3 Cause4 Optimize Extraction pH (Target Isoelectric Point) Workup_Issue->Cause4 Cause5 Check for Emulsions or Product in Aqueous Layer Workup_Issue->Cause5 Cause6 Review Crystallization (Mother Liquor Loss) Workup_Issue->Cause6

Caption: Decision tree for troubleshooting low yield in the synthesis process.

References
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Chemical Review and Letters. (2021).
  • Loba Chemie. (2018). ISO- BUTYRYL CHLORIDE 98% FOR SYNTHESIS MSDS.
  • Santa Cruz Biotechnology.
  • ILO and WHO. (2021). ICSC 0286 - ISOBUTYL CHLORIDE.
  • Sigma-Aldrich. (2014).
  • CAMEO Chemicals - NOAA. ISOBUTYRYL CHLORIDE.
  • Tianming Pharmaceutical.
  • Google Patents. Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
  • PharmaFEATURES. (2025). Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • NS Medical. (2019). What to remember when scaling up pharmaceutical manufacturing.
  • Biosynergy Pharma. (2026).
  • Wikipedia. Isonipecotic acid.
  • Song, Z., Lohse, A. G., & Hsung, R. P. (2009). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). PMC - NIH.
  • CymitQuimica. CAS 79-30-1: Isobutyryl chloride.
  • Wikipedia. Isobutyryl chloride.
  • BenchChem. (2025). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid.
  • BenchChem.
  • Patel, K. et al. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
  • da Silva, A. B., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. NIH.

Sources

preventing byproduct formation in the synthesis of 1-Isobutyrylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isobutyrylpiperidine-4-carboxylic acid. Our focus is on the practical challenges of this synthesis, specifically the prevention of common byproducts to ensure high purity and yield. The following content is structured as a dynamic troubleshooting resource, moving from foundational concepts to specific, actionable protocols.

Section 1: Understanding the Core Synthesis and Potential Pitfalls

The synthesis of this compound is fundamentally an N-acylation reaction. It involves the reaction of the secondary amine of piperidine-4-carboxylic acid (also known as isonipecotic acid) with an activated isobutyryl group. The most common methods employ either isobutyryl chloride or isobutyric anhydride as the acylating agent.

While seemingly straightforward, the bifunctional nature of the starting material—containing both a nucleophilic amine and a carboxylic acid—presents a primary pathway for byproduct formation: O-acylation . The amine nitrogen is generally more nucleophilic than the carboxylate oxygen, making N-acylation the kinetically favored pathway. However, under suboptimal conditions, the competing O-acylation can occur, leading to the formation of an unstable mixed anhydride byproduct, which can complicate purification and reduce yield.

Reaction Pathway: Desired Product vs. Key Byproduct

G start_material Piperidine-4-carboxylic acid product This compound (Desired Product) start_material->product N-Acylation (Favored Pathway) byproduct Mixed Anhydride Byproduct (via O-acylation) start_material->byproduct O-Acylation (Side Reaction) acyl_agent Isobutyryl Chloride

Caption: Desired N-acylation vs. competing O-acylation side reaction.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is incomplete. TLC and NMR analysis show significant unreacted piperidine-4-carboxylic acid. What are the likely causes?

A1: An incomplete reaction is typically traced back to three factors: insufficient activation of the acylating agent, neutralization of the amine nucleophile, or suboptimal reaction conditions.

  • Cause 1: Ineffective Acid Scavenging: When using an acyl chloride, one equivalent of hydrochloric acid (HCl) is produced.[1] This acid will protonate the nitrogen of the starting material, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base is essential to neutralize this acid.[2][3]

  • Cause 2: Low Reactivity of Acylating Agent: Acid anhydrides are less reactive than acyl chlorides.[2] While this can be beneficial for selectivity, it may require more forcing conditions or a catalyst to achieve full conversion.

  • Cause 3: Poor Solubility or Temperature: The starting material, piperidine-4-carboxylic acid, is a zwitterionic solid with limited solubility in some aprotic organic solvents. Insufficient temperature may also lead to slow reaction rates.

Troubleshooting Table: Incomplete Reaction

Parameter Problem Recommended Action Justification
Base No base used, or less than 1.0 equivalent used with acyl chloride. Use 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine (TEA) or pyridine.[2][4] Neutralizes the HCl byproduct, preventing protonation of the starting amine.
Acylating Agent Using isobutyric anhydride results in a sluggish reaction. Add a catalytic amount (0.05-0.1 equiv.) of 4-dimethylaminopyridine (DMAP).[2] DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive intermediate with the anhydride.
Temperature Reaction performed at 0 °C or below shows no progress. After initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor by TLC. Increasing the temperature provides the necessary activation energy for the reaction to proceed to completion.

| Solvent | Starting material is not fully dissolved. | Consider using a more polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Gentle warming can also aid dissolution. | Ensures all reactants are in the solution phase and available for reaction. |

Q2: I've isolated my product, but it's contaminated with a significant byproduct that I suspect is the mixed anhydride from O-acylation. How do I prevent this?

A2: Formation of the mixed anhydride is a classic example of a competing side reaction. It is favored by conditions that increase the reactivity of the system indiscriminately or enhance the nucleophilicity of the carboxylate group.

  • Mechanism of Formation: The carboxylate anion of the starting material attacks the isobutyryl chloride/anhydride. This is more likely to occur at higher temperatures or if a strong base deprotonates the carboxylic acid, making it a more potent nucleophile.

  • Prevention Strategy: The key is to maintain conditions that favor the more nucleophilic nitrogen atom's attack while minimizing the opportunity for the carboxylate to react. This is achieved through strict control of stoichiometry and temperature.

Protocol Adjustments to Minimize O-Acylation:

  • Temperature Control: Begin the reaction at 0 °C (ice-water bath). This controls the initial exothermic burst and reduces the rate of the competing O-acylation.[5]

  • Slow Addition of Acylating Agent: Add the isobutyryl chloride or anhydride dropwise to the solution of piperidine-4-carboxylic acid and base over 20-30 minutes. This maintains a low instantaneous concentration of the highly reactive acylating agent, ensuring it preferentially reacts with the more nucleophilic amine.[6]

  • Choice of Base: Use a moderately hindered, non-nucleophilic tertiary amine like triethylamine. Avoid overly strong bases that can significantly increase the concentration of the carboxylate anion.

Q3: My final product appears discolored (yellow or brown) after workup and purification. What causes this and how can it be fixed?

A3: Discoloration often points to minor oxidative impurities. Piperidine derivatives can be susceptible to air oxidation, especially when exposed to light over time.[2] Impurities from the acylating agent can also be a source.

  • Prevention During Synthesis: Ensure you are using a fresh, clear bottle of isobutyryl chloride or anhydride. Older reagents can decompose to colored impurities.

  • Purification: If discoloration persists, standard purification may be insufficient.

    • Aqueous Wash: During the workup, washing the organic layer with a mild reducing agent solution, such as 5% aqueous sodium bisulfite, can sometimes remove color.

    • Activated Carbon: Stirring the crude product solution with a small amount of activated carbon for 15-20 minutes, followed by filtration through Celite®, is a classic method for removing colored impurities.

    • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) is a highly effective method for purification and removing color.

Section 3: Validated Experimental Protocols

The following protocols are designed to be self-validating by incorporating best practices to minimize byproduct formation from the outset.

Protocol A: High-Reactivity Synthesis using Isobutyryl Chloride

This method is rapid but requires careful temperature control.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperidine-4-carboxylic acid (1.0 equiv., e.g., 5.0 g).

  • Dissolution: Add anhydrous Dichloromethane (DCM, approx. 0.2 M) and a magnetic stir bar. Stir to form a suspension.

  • Base Addition: Add triethylamine (1.2 equiv.).

  • Cooling: Cool the stirring suspension to 0 °C in an ice-water bath.

  • Acylation (Crucial Step): Add isobutyryl chloride (1.05 equiv.) dropwise via a syringe over 30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 3-5 hours, monitoring completion by TLC.

  • Workup: Cool the mixture back to 0 °C and slowly quench by adding water. Transfer to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or flash column chromatography if necessary.

Protocol B: Controlled Synthesis using Isobutyric Anhydride

This method uses a less reactive agent, offering a wider margin for error.

  • Preparation: To a dry round-bottom flask, add piperidine-4-carboxylic acid (1.0 equiv.).

  • Dissolution & Base: Add anhydrous DCM (approx. 0.2 M), a magnetic stir bar, and triethylamine (1.2 equiv.). If solubility is an issue, THF can also be used.

  • Acylation: Add isobutyric anhydride (1.1 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature overnight (12-16 hours). Monitor completion by TLC. If the reaction is sluggish, add a catalytic amount of DMAP (0.05 equiv.) and continue stirring.[2]

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 30 minutes to hydrolyze any excess anhydride.

  • Purification: Transfer the mixture to a separatory funnel. The product may precipitate or remain in the organic layer. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate (3x). Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Section 4: Visual Troubleshooting Workflow

Use this flowchart to diagnose and resolve issues based on your experimental observations.

G start Start Synthesis tlc_check Monitor Reaction by TLC/LC-MS start->tlc_check incomplete Incomplete Reaction: Significant Starting Material Remains tlc_check->incomplete No byproduct Major Byproduct Observed tlc_check->byproduct Yes, but... complete Reaction Complete tlc_check->complete Yes check_base Verify Base Stoichiometry (>1.1 equiv. for RCOCl) incomplete->check_base check_temp Was addition performed at 0°C? byproduct->check_temp workup Proceed to Workup & Purification complete->workup check_reagent Check Acylating Agent Quality (Use fresh bottle) check_base->check_reagent add_catalyst If using Anhydride: Add catalytic DMAP check_reagent->add_catalyst increase_time Increase Reaction Time / Temp add_catalyst->increase_time increase_time->tlc_check fix_temp Re-run with strict temperature control at 0°C check_temp->fix_temp No check_addition Was acylating agent added dropwise? check_temp->check_addition Yes temp_ok YES temp_bad NO fix_temp->start fix_addition Re-run with slow, dropwise addition check_addition->fix_addition No check_addition->workup Yes (Purify carefully) addition_ok YES addition_bad NO fix_addition->start end Pure Product workup->end

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Fisher Scientific. Amide Synthesis.[Link]

  • MasterOrganicChemistry.com. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018-02-28). [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine? (2017-03-16). [Link]

  • American Pharmaceutical Review. Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. (2014-02-20). [Link]

  • Aapptec Peptides. Coupling Reagents.[Link]

Sources

Validation & Comparative

A Comparative Guide to 1-Isobutyrylpiperidine-4-carboxylic Acid and Other N-Substituted Piperidine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the piperidine ring represents a privileged scaffold, forming the core of numerous approved therapeutic agents. Its conformational rigidity and the synthetic tractability of its nitrogen atom make it an ideal anchor for tuning the pharmacological properties of a molecule. The N-substitution of piperidine-4-carboxylic acid (isonipecotic acid), a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), offers a compelling strategy for modulating biological activity and pharmacokinetic profiles.

This guide provides an in-depth technical comparison of 1-isobutyrylpiperidine-4-carboxylic acid against a series of its N-acyl and N-aryl analogs, including N-acetyl, N-propionyl, and N-benzoyl derivatives. We will explore the nuances of their synthesis, delve into their anticipated biological activities with a focus on the GABA-A receptor, and present a comparative analysis of their physicochemical and pharmacokinetic properties based on established structure-activity relationships (SAR) and predictive models.

The Strategic Synthesis of N-Acyl Piperidine-4-Carboxylic Acids

The synthesis of the target compounds is generally achieved through a straightforward N-acylation of piperidine-4-carboxylic acid or its ester precursor. The choice of acylating agent and reaction conditions is critical to achieving high yields and purity.

Synthesis_of_N_Acyl_Piperidine_4_Carboxylic_Acids Piperidine-4-carboxylic_acid Piperidine-4-carboxylic Acid (Isonipecotic Acid) Reaction N-Acylation Piperidine-4-carboxylic_acid->Reaction Acylating_Agent Acylating Agent (e.g., Acyl Chloride, Anhydride) Acylating_Agent->Reaction N_Acyl_Product N-Acyl-piperidine-4-carboxylic Acid (e.g., this compound) Reaction->N_Acyl_Product Base Base (e.g., Triethylamine, DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, DMF) Solvent->Reaction

Figure 1. General synthetic scheme for N-acylation of piperidine-4-carboxylic acid.

The primary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., isobutyryl chloride, acetyl chloride, benzoyl chloride). This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the resulting hydrochloric acid byproduct. Aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are commonly employed. The straightforward nature of this reaction allows for the generation of a diverse library of N-substituted analogs for comparative screening.

Comparative Biological Evaluation: Targeting the GABA-A Receptor

Given that the parent scaffold, isonipecotic acid, is a known partial agonist of the GABA-A receptor, it is scientifically sound to hypothesize that its N-acyl derivatives will also interact with this critical inhibitory neurotransmitter receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

GABA_A_Receptor_Interaction cluster_receptor GABA-A Receptor (Schematic) cluster_ligands N-Acyl Piperidine Analogs Binding_Pocket GABA Binding Pocket Ion_Channel Chloride Ion Channel (Cl⁻) Binding_Pocket->Ion_Channel Allosteric Modulation Analog_A N-Acetyl Analog_A->Binding_Pocket Interaction Analog_B N-Propionyl Analog_B->Binding_Pocket Interaction Analog_C N-Isobutyryl Analog_C->Binding_Pocket Interaction Analog_D N-Benzoyl Analog_D->Binding_Pocket Interaction

Figure 2. Hypothetical interaction of N-acyl piperidine analogs with the GABA-A receptor.

Table 1: Predicted Biological Activity at the GABA-A Receptor

CompoundN-SubstituentPredicted Receptor Affinity (Ki)Rationale for Prediction
1 IsobutyrylModerate to HighThe branched alkyl group may provide favorable steric interactions within the binding pocket, potentially enhancing affinity over smaller linear alkyls.
2 AcetylModerateThe small acetyl group is likely to be well-tolerated but may not provide extensive favorable interactions, resulting in moderate affinity.
3 PropionylModerateA slight increase in chain length from acetyl may lead to a marginal improvement in binding affinity due to increased van der Waals interactions.
4 BenzoylHighThe rigid, aromatic benzoyl group can engage in additional π-π stacking or hydrophobic interactions within the receptor, often leading to a significant increase in affinity.

Disclaimer: The predicted receptor affinities are hypothetical and based on SAR trends observed in related series of N-substituted piperidines. Direct experimental validation is required.

Comparative Physicochemical and Pharmacokinetic (ADME) Profiling

The N-substituent not only influences the biological activity but also profoundly impacts the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. Understanding these relationships is paramount for selecting candidates with favorable drug-like properties.

Table 2: Calculated Physicochemical Properties

CompoundN-SubstituentMolecular WeightcLogPTopological Polar Surface Area (TPSA) (Ų)
1 Isobutyryl199.250.960.4
2 Acetyl171.190.260.4
3 Propionyl185.220.660.4
4 Benzoyl233.261.860.4

Calculated using publicly available cheminformatics tools.

Structure-ADME Relationship Analysis:

  • Lipophilicity (cLogP): There is a clear trend of increasing lipophilicity with the size and nature of the N-substituent, from the relatively polar N-acetyl analog to the more lipophilic N-benzoyl derivative. This will directly influence membrane permeability, plasma protein binding, and metabolic pathways.

  • Permeability: Increased lipophilicity generally correlates with enhanced passive diffusion across biological membranes. Therefore, the N-benzoyl analog is predicted to have the highest passive permeability, while the N-acetyl analog would have the lowest. However, very high lipophilicity can also lead to poor aqueous solubility, which can hinder absorption.

  • Metabolism: The metabolic fate of these compounds is likely influenced by the nature of the N-acyl group. A study on the in vitro metabolism of fentanyl analogs with varying N-acyl side chain lengths showed that elongation of the side chain resulted in shorter half-lives and higher clearance. This suggests that the larger N-acyl groups (isobutyryl and benzoyl) may be more susceptible to enzymatic metabolism (e.g., by cytochrome P450 enzymes) compared to the smaller acetyl and propionyl groups.

Table 3: Predicted Comparative Pharmacokinetic Parameters

CompoundN-SubstituentPredicted Oral BioavailabilityPredicted Metabolic StabilityPredicted Half-life (t½)
1 IsobutyrylModerateModerateIntermediate
2 AcetylModerate to HighHighLongest
3 PropionylModerate to HighHighLong
4 BenzoylLow to ModerateLowShortest

Disclaimer: These pharmacokinetic predictions are based on general ADME principles and extrapolated from studies on structurally related compounds. They serve as a guide for candidate selection and require experimental verification.

Experimental Protocols

To facilitate further research and validation of the predictions made in this guide, detailed, self-validating experimental protocols are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the N-acylation of piperidine-4-carboxylic acid using isobutyryl chloride.

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • Isobutyryl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperidine-4-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the stirred solution.

  • In a separate dropping funnel, dilute isobutyryl chloride (1.1 eq) with anhydrous DCM.

  • Add the isobutyryl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: GABA-A Receptor Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity of the synthesized compounds for the GABA-A receptor, using [³H]muscimol as the radioligand.

Materials:

  • Rat brain tissue

  • Homogenization buffer (0.32 M sucrose, pH 7.4)

  • Binding buffer (50 mM Tris-HCl, pH 7.4)

  • [³H]muscimol

  • GABA (for non-specific binding determination)

  • Test compounds (dissolved in appropriate vehicle)

  • 96-well plates, filtration apparatus, scintillation vials, liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in ice-cold homogenization buffer. Perform a series of centrifugation and resuspension steps to isolate the synaptic membranes. The final pellet is resuspended in binding buffer.

  • Binding Assay: In a 96-well plate, add the following to each well:

    • Binding buffer

    • [³H]muscimol (final concentration ~2-5 nM)

    • Either vehicle (for total binding), excess GABA (e.g., 10 mM, for non-specific binding), or varying concentrations of the test compound.

  • Initiate the binding reaction by adding the prepared membrane suspension to each well.

  • Incubate the plates at 4 °C for 45-60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts the passive permeability of a compound across a lipid membrane, simulating intestinal or blood-brain barrier absorption.

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Analysis Lipid_Prep Prepare lipid solution (e.g., Phosphatidylcholine in dodecane) Donor_Plate_Prep Coat filter plate (Donor) with lipid solution Lipid_Prep->Donor_Plate_Prep Add_Compound Add test compound solution to Donor plate wells Donor_Plate_Prep->Add_Compound Acceptor_Plate_Prep Fill Acceptor plate with buffer Incubate Place Donor plate on Acceptor plate ('Sandwich') and incubate (e.g., 4-16 hours) Acceptor_Plate_Prep->Incubate Add_Compound->Incubate Separate_Plates Separate Donor and Acceptor plates Quantify Quantify compound concentration in both plates (e.g., LC-MS/MS or UV-Vis spectroscopy) Separate_Plates->Quantify Calculate_Pe Calculate effective permeability (Pe) Quantify->Calculate_Pe

Figure 3. Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Materials:

  • 96-well filter plate (Donor plate)

  • 96-well acceptor plate

  • Lipid solution (e.g., 1% phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds

  • Plate reader (UV-Vis or LC-MS/MS)

Procedure:

  • Membrane Formation: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter membrane of each well in the Donor plate.

  • Prepare Acceptor Plate: Fill the wells of the Acceptor plate with PBS.

  • Prepare Donor Plate: Add the solutions of the test compounds (at a known concentration in PBS) to the wells of the lipid-coated Donor plate.

  • Incubation: Carefully place the Donor plate on top of the Acceptor plate, creating a "sandwich". Incubate the assembly at room temperature for a defined period (e.g., 4 to 16 hours).

  • Quantification: After incubation, separate the plates. Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Data Analysis: Calculate the effective permeability coefficient (Pe) for each compound using the following equation:

    • Pe = [−ln(1−[CA(t)]/[Cequilibrium])] × (VD × VA) / ((VD + VA) × Area × t)

    • Where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and t is the incubation time.

Conclusion

The N-substitution of the piperidine-4-carboxylic acid scaffold provides a powerful tool for modulating the pharmacological profile of this GABA-A receptor-inspired core. This guide has presented a comparative analysis of this compound alongside its N-acetyl, N-propionyl, and N-benzoyl analogs.

Based on structure-activity relationships and predictive modeling, the N-benzoyl analog is anticipated to exhibit the highest binding affinity for the GABA-A receptor, albeit with potential liabilities in metabolic stability and oral bioavailability. Conversely, the N-acetyl and N-propionyl derivatives are predicted to have more favorable pharmacokinetic profiles at the potential expense of some potency. This compound is positioned as a compelling candidate, potentially balancing good receptor affinity with acceptable drug-like properties.

It must be emphasized that the biological and pharmacokinetic data presented for this series are largely predictive and based on inferences from related chemical series. The provided experimental protocols offer a clear path for the empirical validation of these predictions. The synthesis and direct comparative testing of these analogs in the described biological and ADME assays are critical next steps to confirm these hypotheses and to guide the selection of the most promising candidates for further drug development.

References

  • Di Marco, C., et al. (2000). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Bioorganic & Medicinal Chemistry, 8(6), 1479-1487. [Link]

  • Google Patents (2012). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Organic Syntheses (1925). Benzoyl piperidine. Organic Syntheses, 5, 11. [Link]

  • Mekhalfia, A., & Cheboub, A. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(7), 1836-1842. [Link]

  • Google Patents (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Organic Syntheses (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses, 79, 1. [Link]

  • Al-dujaili, K. S., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2465. [Link]

  • PrepChem.com (2023). Synthesis of 4-piperidinecarboxylic acid. [Link]

  • Defense Technical Information Center (2018). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • ResearchGate (2017). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. [Link]

  • Wikipedia (2023). Isonipecotic acid. [Link]

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Isobutyrylpiperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 1-Isobutyrylpiperidine-4-carboxylic acid

This compound is a substituted heterocyclic compound incorporating three key functional moieties: a piperidine ring, an isobutyryl amide, and a carboxylic acid. This combination of features makes it a relevant scaffold in medicinal chemistry and drug discovery, where precise structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for elucidating the solution-state structure of such molecules, providing unambiguous information on the connectivity and chemical environment of each atom.

This guide delves into the detailed ¹H and ¹³C NMR spectral features of this molecule. We will explore the theoretical basis for the expected chemical shifts and coupling patterns, provide a robust experimental protocol for data acquisition, and compare the utility of NMR with other analytical techniques.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic discussion of the NMR spectra, the following atom numbering scheme will be used for this compound.

Caption: Structure of this compound with atom numbering.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons in each environment (integration).

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H13 (-COOH)10.0 - 13.0Broad Singlet (br s)1HHighly deshielded acidic proton. Signal is often broad and its position is dependent on solvent and concentration. Disappears upon D₂O exchange.[1][2][3]
H2, H6 (Piperidine α-N)3.0 - 4.5Multiplet (m)4HProtons are adjacent to the electron-withdrawing amide nitrogen. Due to hindered rotation around the N1-C7 amide bond, these protons can be diastereotopic, leading to complex splitting and potentially two sets of signals.[4][5][6]
H8 (Isobutyryl -CH)2.8 - 3.5Septet (sept)1HMethine proton split by the six equivalent protons of the two adjacent methyl groups (n+1 rule, 6+1=7).
H4 (Piperidine -CH)2.3 - 2.8Multiplet (m)1HMethine proton at a substituted carbon, deshielded by the adjacent carboxylic acid group.
H3, H5 (Piperidine β-N)1.5 - 2.2Multiplet (m)4HAliphatic protons on the piperidine ring. Axial and equatorial protons are chemically non-equivalent, leading to complex splitting patterns.
H9, H10 (Isobutyryl -CH₃)1.0 - 1.3Doublet (d)6HTwo equivalent methyl groups split by the single adjacent methine proton (n+1 rule, 1+1=2).
Causality in ¹H NMR Interpretation
  • The Amide Rotamers: The partial double-bond character of the N1-C7 amide bond restricts free rotation. This phenomenon can lead to the existence of two distinct rotational conformers, or rotamers, at room temperature.[4][6] Consequently, the adjacent piperidine protons (especially H2 and H6) may exist in two different chemical environments, resulting in a doubling or broadening of their respective signals. Variable temperature (VT) NMR experiments can be employed to study this dynamic process.

  • Solvent Effects on the -COOH Proton: The chemical shift of the carboxylic acid proton is highly sensitive to the solvent. In aprotic solvents like CDCl₃, it can form hydrogen-bonded dimers, resulting in a downfield shift.[3] In protic or hydrogen-bond accepting solvents like DMSO-d₆, the signal is also typically sharp and observable.[1] However, in D₂O, the acidic proton rapidly exchanges with deuterium, causing the signal to disappear entirely—a key diagnostic test for exchangeable protons.[2][7]

  • Through-Bond Coupling (J-Coupling): The splitting of signals into multiplets is governed by the number of non-equivalent protons on adjacent carbons. The distance between the peaks in a multiplet, known as the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the dihedral angle between the coupled protons, aiding in conformational analysis.

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of each carbon is highly indicative of its functional group and electronic environment.

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C11 (Carboxyl -C =O)170 - 185The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[1][2][8]
C7 (Amide -C =O)165 - 178The amide carbonyl carbon is also significantly deshielded, typically appearing slightly upfield of a carboxylic acid carbonyl.[8]
C2, C6 (Piperidine α-N)40 - 50These carbons are directly attached to the nitrogen, causing a moderate downfield shift. The presence of rotamers may result in two distinct signals.
C4 (Piperidine -C H)35 - 45A substituted aliphatic carbon. Its chemical shift is influenced by both the piperidine ring and the attached carboxyl group.
C8 (Isobutyryl -C H)30 - 40The methine carbon of the isobutyryl group.
C3, C5 (Piperidine β-N)25 - 35Standard aliphatic carbons within the piperidine ring.
C9, C10 (Isobutyryl -C H₃)18 - 25The two equivalent methyl carbons of the isobutyryl group, appearing in the far upfield region of the spectrum.
Causality in ¹³C NMR Interpretation
  • Hybridization and Electronegativity: The chemical shift of a carbon is primarily determined by its hybridization state and the electronegativity of the atoms attached to it. The sp²-hybridized carbonyl carbons (C7, C11) are significantly deshielded and appear at the downfield end of the spectrum (>160 ppm) compared to the sp³-hybridized aliphatic carbons of the piperidine and isobutyryl groups.[8]

  • DEPT Analysis: A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is an invaluable tool used alongside a standard ¹³C NMR spectrum. DEPT-90 shows only CH signals, while DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (like the carbonyls) do not appear in DEPT spectra. This allows for the unambiguous assignment of each carbon type, greatly simplifying spectral interpretation.

Part 3: Experimental Protocol and Workflow

A self-validating and reproducible protocol is essential for obtaining high-quality NMR data.

Recommended Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it reliably allows for the observation of the carboxylic acid proton.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Ensure the sample is fully dissolved and the solution is homogeneous. Vortex gently if necessary.

  • Instrument Setup and Data Acquisition:

    • The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.

    • Shimming: Shim the magnetic field to optimize its homogeneity, ensuring sharp, symmetrical peaks.

    • ¹H NMR Acquisition:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical parameters: 32-64 scans, spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds.

    • D₂O Exchange:

      • After acquiring the initial ¹H spectrum, add 1-2 drops of Deuterium Oxide (D₂O) to the NMR tube.

      • Shake the tube gently and re-acquire the ¹H spectrum. Observe the disappearance of the -COOH proton signal.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical parameters: 1024-4096 scans, spectral width of ~220 ppm, relaxation delay of 2 seconds.

    • (Optional) 2D NMR: For complete structural assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in positive absorption mode.

    • Perform baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

NMR Analysis Workflow Diagram

Sources

A Comparative Guide to the Synthesis of 1-Isobutyrylpiperidine-4-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient synthesis of novel molecular scaffolds is paramount. 1-Isobutyrylpiperidine-4-carboxylic acid is a valuable building block, incorporating a lipophilic isobutyryl group onto a piperidine-4-carboxylic acid core, a common motif in bioactive molecules. This guide provides an in-depth comparison of two primary synthetic routes to this target compound, offering a critical evaluation of their efficacy, practicality, and scalability to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of this compound hinges on the N-acylation of the piperidine-4-carboxylic acid (isonipecotic acid) starting material. The choice of the acylating agent is the critical determinant of the reaction conditions, work-up procedure, and overall efficiency. Herein, we compare two robust and widely applicable methods: acylation with isobutyryl chloride and acylation with isobutyric anhydride.

Route 1: Acylation with Isobutyryl Chloride via Schotten-Baumann Conditions

This classic approach utilizes the high reactivity of an acyl chloride to form the amide bond under basic conditions. The Schotten-Baumann reaction is particularly well-suited for the acylation of amines in the presence of an acid-labile functional group like a carboxylic acid.

Underlying Principles

The reaction proceeds via nucleophilic acyl substitution. The piperidine nitrogen, a secondary amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of isobutyryl chloride. A base, typically sodium hydroxide, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The presence of a biphasic system (aqueous and organic) can be employed to separate the product from the inorganic byproducts.

Experimental Protocol

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Isobutyryl chloride (1.2 eq)

  • Sodium hydroxide (2.5 eq)

  • Dichloromethane (DCM) or Toluene

  • Water

  • Hydrochloric acid (for work-up)

Procedure:

  • Dissolve piperidine-4-carboxylic acid in an aqueous solution of sodium hydroxide and cool the mixture to 0-5 °C in an ice bath.

  • In a separate flask, dissolve isobutyryl chloride in an immiscible organic solvent such as dichloromethane.

  • Add the isobutyryl chloride solution dropwise to the vigorously stirred aqueous solution of the piperidine salt. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water and brine.

  • Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2 to precipitate the product.

  • Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.

Route 2: Acylation with Isobutyric Anhydride

This method offers a milder alternative to using a highly reactive acyl chloride. Isobutyric anhydride is less corrosive and easier to handle, and the reaction can often be performed under neat conditions or with a minimal amount of solvent.

Underlying Principles

Similar to the acyl chloride route, this reaction is a nucleophilic acyl substitution. The piperidine nitrogen attacks one of the carbonyl carbons of the isobutyric anhydride. The leaving group is a carboxylate anion (isobutyrate), which is less reactive than a chloride ion, making the reaction generally less vigorous. The reaction can be driven to completion by removing the isobutyric acid byproduct or by using an excess of the anhydride.

Experimental Protocol

Materials:

  • Piperidine-4-carboxylic acid (1.0 eq)

  • Isobutyric anhydride (1.5 eq)

  • (Optional) A tertiary amine base like triethylamine (1.1 eq)

  • (Optional) An aprotic solvent like acetonitrile or neat

Procedure:

  • Combine piperidine-4-carboxylic acid and isobutyric anhydride. If desired, a solvent and a base can be added. A similar reaction with acetic anhydride proceeds efficiently under neat conditions.[1]

  • Heat the mixture to a moderate temperature (e.g., 80-100 °C) and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If the reaction was run neat, dilute the mixture with a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with water and saturated sodium bicarbonate solution to remove unreacted anhydride and the isobutyric acid byproduct.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Comparative Data Summary

ParameterRoute 1: Isobutyryl ChlorideRoute 2: Isobutyric Anhydride
Starting Materials Piperidine-4-carboxylic acid, Isobutyryl chloride, NaOHPiperidine-4-carboxylic acid, Isobutyric anhydride
Typical Yield High (expected >85%)High (expected >90%)[1]
Reaction Time 2-4 hours2-6 hours
Reaction Conditions Biphasic, 0 °C to room temperatureNeat or in aprotic solvent, elevated temperature (80-100 °C)
Reagent Handling Isobutyryl chloride is corrosive and moisture-sensitiveIsobutyric anhydride is less corrosive and easier to handle
Byproducts HCl (neutralized), NaClIsobutyric acid
Work-up & Purification Acidification and filtration or extractionExtractive work-up and recrystallization
Scalability Readily scalable, but exotherm needs to be managedReadily scalable, generally good thermal profile
Cost of Reagents Isobutyryl chloride is generally more expensive per moleIsobutyric anhydride is typically more cost-effective

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Isobutyryl Chloride cluster_1 Route 2: Isobutyric Anhydride P4CA1 Piperidine-4-carboxylic acid R1_step1 Schotten-Baumann Reaction P4CA1->R1_step1 IC Isobutyryl Chloride IC->R1_step1 NaOH NaOH (aq) NaOH->R1_step1 Product1 1-Isobutyrylpiperidine- 4-carboxylic acid R1_step1->Product1 P4CA2 Piperidine-4-carboxylic acid R2_step1 N-Acylation (Neat or Solvent) P4CA2->R2_step1 IA Isobutyric Anhydride IA->R2_step1 Product2 1-Isobutyrylpiperidine- 4-carboxylic acid R2_step1->Product2

Sources

A Comparative Guide to the Biological Activity of 1-Isobutyrylpiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Derivatives of piperidine-4-carboxylic acid, in particular, have garnered significant attention for their diverse pharmacological activities. The introduction of an isobutyryl group at the 1-position of the piperidine ring and further derivatization of the 4-carboxylic acid moiety can profoundly influence the biological profile of these molecules. This guide will delve into the comparative biological activities of these derivatives, primarily focusing on their analgesic and anti-inflammatory potential. We will draw parallels with well-studied analogues, such as the potent opioid analgesic remifentanil, to provide a comprehensive understanding of the structure-activity relationships at play.

Rationale for Investigating 1-Isobutyrylpiperidine-4-carboxylic Acid Derivatives

The isobutyryl group, a small, branched alkyl acyl moiety, can impart specific physicochemical properties to the parent molecule. Its presence on the piperidine nitrogen can influence receptor binding, metabolic stability, and pharmacokinetic profiles. By modifying the 4-carboxylic acid group into various amides, we can further explore the chemical space and modulate the biological activity. This systematic approach allows for the fine-tuning of properties such as potency, duration of action, and side-effect profiles.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the acylation of a piperidine-4-carboxylic acid ester, followed by amide coupling reactions.

Diagram of the General Synthetic Pathway

Synthesis cluster_0 Step 1: N-Acylation cluster_1 Step 2: Hydrolysis (optional) cluster_2 Step 3: Amide Coupling Piperidine-4-carboxylate Piperidine-4-carboxylate Acylated_piperidine 1-Isobutyrylpiperidine-4-carboxylate Piperidine-4-carboxylate->Acylated_piperidine Base (e.g., Triethylamine) Isobutyryl_chloride Isobutyryl chloride or anhydride Isobutyryl_chloride->Acylated_piperidine Acylated_piperidine_2 1-Isobutyrylpiperidine-4-carboxylate Carboxylic_acid This compound Acylated_piperidine_2->Carboxylic_acid Base (e.g., NaOH) Carboxylic_acid_2 This compound Final_product 1-Isobutyrylpiperidine-4-carboxamide Derivative Carboxylic_acid_2->Final_product Coupling agent (e.g., HATU, DIPEA) Amine R-NH2 Amine->Final_product

Caption: General synthetic route for 1-Isobutyrylpiperidine-4-carboxamide derivatives.

Comparative Biological Activity: Analgesic Properties

A primary focus for this class of compounds is their potential as analgesics. The structural similarity to potent opioid analgesics of the 4-anilidopiperidine class, such as fentanyl and remifentanil, suggests that these derivatives may exert their effects through interaction with opioid receptors.

Structure-Activity Relationship (SAR) Insights

Based on extensive research on 4-anilidopiperidine analgesics, several key structural features are known to influence analgesic potency and duration of action[1][2][3]:

  • N-substituent on the Piperidine Ring: The nature of the substituent on the piperidine nitrogen is critical for activity. In the case of remifentanil, a propanoic acid methyl ester at this position contributes to its ultra-short duration of action due to rapid metabolism by esterases.[1][4] The isobutyryl group in our target compounds is expected to be more metabolically stable than the ester linkage in remifentanil, potentially leading to a longer duration of action.

  • C4-substituent: The amide moiety at the C4 position plays a crucial role in receptor binding. The nature of the N-aryl or N-alkyl substituent on the amide can significantly impact potency.

Experimental Evaluation of Analgesic Activity

The analgesic efficacy of novel compounds is typically assessed using a battery of in vivo models in rodents.

Experimental Protocol: Acetic Acid-Induced Writhing Test (Peripheral Analgesia)

This widely used model assesses a compound's ability to inhibit visceral pain.

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Positive control (e.g., Diclofenac sodium, 10 mg/kg, intraperitoneally).

    • Test compound groups (various doses, administered orally or intraperitoneally).

  • Dosing: Test compounds or vehicle are administered 30-60 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid in saline is injected intraperitoneally (10 mL/kg).

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Experimental Protocol: Hot Plate Test (Central Analgesia)

This method evaluates the central analgesic activity of a compound by measuring the latency to a thermal stimulus.

  • Animal Model: Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g).

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Baseline Latency: The initial reaction time of each animal (licking of the paws or jumping) when placed on the hot plate is recorded. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Grouping and Dosing: Animals are grouped and dosed as described for the writhing test. A positive control such as morphine (5-10 mg/kg, subcutaneously) is often used.

  • Post-treatment Latency: The reaction time is measured at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: The increase in latency to the thermal stimulus is calculated and compared between groups.

Expected Comparative Analgesic Profile

Based on the SAR of related compounds, it is hypothesized that N-aryl substituted 1-isobutyrylpiperidine-4-carboxamides will exhibit significant analgesic activity. The potency is expected to be influenced by the electronic and steric properties of the substituents on the aryl ring.

Table 1: Hypothetical Comparative Analgesic Activity of 1-Isobutyrylpiperidine-4-carboxamide Derivatives

CompoundR-group on AmideWrithing Inhibition (%) at 10 mg/kgHot Plate Latency (sec) at 10 mg/kg (60 min)
Derivative A Phenyl6515
Derivative B 4-Chlorophenyl7518
Derivative C 4-Methoxyphenyl7016
Derivative D Benzyl5012
Morphine -8525
Vehicle -05

Note: The data in this table is hypothetical and serves as an example for comparative purposes.

Comparative Biological Activity: Anti-inflammatory Properties

Inflammation is a complex biological response, and many analgesic agents also possess anti-inflammatory properties. The potential of this compound derivatives as anti-inflammatory agents can be investigated through various in vitro and in vivo models.

Mechanism of Anti-inflammatory Action

A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Additionally, the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, is another important target.

Diagram of the NF-κB Signaling Pathway

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Isobutyrylpiperidine-4-carboxylic Acid Analogs as Putative Modulators of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of N-Acyl Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for targeting a wide range of biological receptors and enzymes. When coupled with a carboxylic acid moiety, as in piperidine-4-carboxylic acid (isonipecotic acid), the resulting structure can mimic endogenous neurotransmitters, notably γ-aminobutyric acid (GABA).[3][4]

This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 1-isobutyrylpiperidine-4-carboxylic acid analogs . While comprehensive SAR studies on this particular family are not extensively documented in publicly accessible literature, their structural resemblance to known inhibitors of GABA transporters (GATs) provides a strong rationale for investigating their potential in modulating GABAergic neurotransmission.[5][6]

GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[6] GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[4] Inhibition of GATs, particularly the GAT-1 subtype, can prolong the action of GABA and is a clinically validated strategy for the treatment of epilepsy, as exemplified by the drug tiagabine, a derivative of the GABA uptake inhibitor nipecotic acid (piperidine-3-carboxylic acid).[6][7]

This guide will, therefore, be framed around the hypothesis that this compound analogs are potential GABA uptake inhibitors. We will explore the SAR of this scaffold by dissecting the role of the N-isobutyryl group, modifications on the piperidine ring, and the significance of the carboxylic acid moiety. We will also provide detailed experimental protocols for the synthesis and biological evaluation of these compounds, offering a practical framework for researchers in drug discovery and development.

The Core Scaffold: this compound

The foundational structure of the series is this compound. The key pharmacophoric elements are the carboxylic acid, which is presumed to mimic the carboxylate of GABA, and the N-acyl piperidine core, which provides a lipophilic handle and influences the conformational properties of the molecule.

Figure 1. Core structure of this compound.

Synthesis of this compound Analogs: A General Approach

The synthesis of this compound analogs can be achieved through a straightforward N-acylation of the corresponding piperidine-4-carboxylic acid derivative. A general synthetic scheme is outlined below.

Synthesis_Workflow start Piperidine-4-carboxylic acid ester step1 N-Acylation with Isobutyryl Chloride start->step1 Base (e.g., TEA) step2 Ester Hydrolysis step1->step2 Acid or Base end This compound analog step2->end

Figure 2. General synthetic workflow for this compound analogs.

Experimental Protocol: Synthesis of this compound

Materials:

  • Ethyl isonipecotate (piperidine-4-carboxylate)

  • Isobutyryl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Step 1: N-Acylation

  • Dissolve ethyl isonipecotate (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add TEA (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 1-isobutyrylpiperidine-4-carboxylate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Ester Hydrolysis

  • Dissolve the purified ethyl 1-isobutyrylpiperidine-4-carboxylate (1 equivalent) in a mixture of THF, MeOH, and water.

  • Add LiOH (2-3 equivalents) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue to pH 3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Structure-Activity Relationship (SAR) Analysis

The following SAR discussion is based on established principles from related series of GABA uptake inhibitors and provides a predictive framework for the this compound class.

The N-Acyl Group: A Key Determinant of Potency and Selectivity

The N-substituent in piperidine-based GABA uptake inhibitors plays a crucial role in defining their potency and selectivity for different GAT subtypes.[5] The N-acyl group, in particular, can influence the molecule's lipophilicity, conformational preferences, and interactions with the transporter protein.[8][9]

N-Acyl GroupKey FeaturesPredicted Impact on Activity
Acetyl Small, polarMay provide baseline activity but likely lacks the lipophilicity for high potency.[10]
Isobutyryl Branched, moderately lipophilicThe branched nature may provide a better steric fit into a hydrophobic pocket of the transporter compared to a linear acyl chain. The moderate lipophilicity could enhance membrane permeability.
Pivaloyl (tert-butylcarbonyl) Bulky, lipophilicIncreased bulk and lipophilicity may further enhance binding affinity, but could also lead to reduced selectivity or solubility.
Benzoyl Aromatic, rigidThe aromatic ring can engage in π-π stacking or other non-covalent interactions with aromatic residues in the binding site, potentially leading to high potency.

The isobutyryl group, with its branched alkyl chain, offers a balance of moderate lipophilicity and steric bulk. This could be advantageous for fitting into a specific hydrophobic pocket within the GAT binding site, potentially leading to improved potency and/or selectivity compared to smaller (acetyl) or more flexible linear acyl groups.

Modifications of the Piperidine Ring

Substitutions on the piperidine ring can significantly impact the activity of the analogs by altering their conformation and introducing new points of interaction with the target protein.

  • Substitution at C2 and C6: Introducing substituents at these positions can induce a specific chair conformation of the piperidine ring, which may be more favorable for binding.[9] However, bulky substituents may also lead to steric hindrance.

  • Substitution at C3 and C5: Modifications at these positions can explore additional binding pockets within the transporter.

  • Gem-disubstitution at C4: Introducing a second substituent at the C4 position alongside the carboxylic acid could lead to interesting conformational effects and interactions.

The Carboxylic Acid Moiety: The GABA Mimic

The carboxylic acid group is considered essential for activity, as it is believed to mimic the carboxylate of GABA and interact with a complementary positively charged residue in the GAT binding site.[6]

Bioisosteric Replacements: In drug design, it is common to replace the carboxylic acid with other acidic functional groups (bioisosteres) to improve pharmacokinetic properties such as oral bioavailability and metabolic stability.

BioisosterepKa (approx.)Key Properties
Tetrazole 4.9Metabolically stable, similar acidity to carboxylic acid.
Hydroxamic Acid 9Can act as a metal chelator, different acidity profile.
Acylsulfonamide 4-5Similar acidity to carboxylic acid, can form different hydrogen bonding patterns.

Biological Evaluation: Assessing GABA Uptake Inhibition

To validate the hypothesis that this compound analogs act as GABA uptake inhibitors, a robust biological assay is required. A common method is a radioligand uptake assay using synaptosomes or cells expressing specific GAT subtypes.

Experimental Protocol: [³H]GABA Uptake Assay

Materials:

  • Rat brain synaptosomes or cell lines stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1.

  • [³H]GABA (radiolabeled GABA)

  • Test compounds (this compound analogs)

  • Standard GAT inhibitors (e.g., tiagabine for GAT-1)

  • Assay buffer (e.g., Krebs-Ringer-HEPES)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare solutions of test compounds and standards at various concentrations.

  • Pre-incubate the synaptosomes or cells with the test compounds or vehicle for a defined period (e.g., 10 minutes) at 37 °C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]GABA.

  • Allow the uptake to proceed for a short, defined time (e.g., 5 minutes).

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]GABA.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.

  • Determine the IC₅₀ value for each compound by plotting the percentage inhibition of [³H]GABA uptake against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Assay_Workflow start Synaptosomes/Cells step1 Pre-incubation with Test Compound start->step1 step2 Add [³H]GABA step1->step2 step3 Incubate (Uptake) step2->step3 step4 Terminate by Filtration step3->step4 step5 Scintillation Counting step4->step5 end Determine IC₅₀ step5->end

Figure 3. Workflow for a [³H]GABA uptake assay.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the SAR exploration of this compound analogs as potential GABA uptake inhibitors. The N-isobutyryl group represents an intriguing modification that balances lipophilicity and steric bulk, potentially offering advantages in potency and selectivity. Systematic exploration of the N-acyl group, substitutions on the piperidine ring, and bioisosteric replacement of the carboxylic acid will be crucial in elucidating the full therapeutic potential of this chemical class.

The provided synthetic and biological evaluation protocols offer a practical starting point for researchers to synthesize these novel compounds and test the central hypothesis of their action on GABA transporters. Future work should focus on generating a library of analogs and performing detailed pharmacological characterization to establish a robust SAR and identify lead compounds for further development as potential treatments for epilepsy and other neurological disorders.

References

  • Basset, J.-F., et al. (2015). Modulation of Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines. The Journal of Organic Chemistry, 80(9), 4370–4377. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Lima, L. R., et al. (2022). Identification of Potential New Aedes aegypti Juvenile Hormone Inhibitors from N-Acyl Piperidine Derivatives: A Bioinformatics Approach. International Journal of Molecular Sciences, 23(17), 9991. [Link]

  • Høfner, G., & Wanner, K. T. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3668–3687. [Link]

  • Wang, H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8493–8500. [Link]

  • Lima, L. R., et al. (2022). LD50 values of n-acyl piperidine compounds. ResearchGate. [Link]

  • Singh, G., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Høfner, G., & Wanner, K. T. (2020). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115194. [Link]

  • Verma, K. K., et al. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114322. [Link]

  • Bang-Andersen, B., et al. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.
  • Rudy, H.-K. A., et al. (2021). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. Medicinal Chemistry Research, 30(3), 586–609. [Link]

  • Hebeisen, P., et al. (2014). Piperidin-1-yl and azepin-1-yl carboxylates as muscarinic m4 receptor agonists.
  • Szulc, M., et al. (2022). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. International Journal of Molecular Sciences, 23(19), 11885. [Link]

  • Comins, D. L., et al. (2007). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Current Organic Synthesis, 4(1), 49-65. [Link]

  • Singh, G., et al. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Andersen, K. E., et al. (1995). Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid and guvacine as anticonvulsant agents. Journal of Medicinal Chemistry, 38(17), 3257–3266. [Link]

  • Li, J., et al. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Falch, E., et al. (1999). Piperidinyl-3-phosphinic acids as novel uptake inhibitors of the neurotransmitter gamma-aminobutyric acid (GABA). Bioorganic & Medicinal Chemistry Letters, 9(6), 811–814. [Link]

  • Al-Sha'er, M. A., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 199, 112384. [Link]

  • Krogsgaard-Larsen, P., et al. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current Pharmaceutical Design, 6(12), 1237–1255. [Link]

  • Hart, B. P., & Rapoport, H. (2001). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic α,α-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry, 66(1), 180–186. [Link]

  • Clausen, R. P., et al. (2001). The GABA transporter and its inhibitors. Current Medicinal Chemistry, 8(3), 269–282. [Link]

  • Wermuth, C. G., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. Journal of Medicinal Chemistry, 65(5), 4144–4164. [Link]

  • Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8258–8269. [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine-4-carboxylic acid. PubChem. Retrieved from [Link]

Sources

Purity Assessment of Synthesized 1-Isobutyrylpiperidine-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the meticulous verification of a synthesized compound's purity is not merely a procedural formality but a cornerstone of scientific validity and regulatory compliance. For novel compounds like 1-Isobutyrylpiperidine-4-carboxylic acid, a derivative of isonipecotic acid, establishing a robust purity profile is paramount.[1][2] This guide provides an in-depth, comparative analysis of the essential analytical methodologies for assessing the purity of this target compound. We will delve into the rationale behind selecting specific techniques, offer detailed experimental protocols, and interpret the resulting data, empowering researchers to confidently ascertain the quality of their synthesized material.

The choice of synthetic route directly dictates the potential impurity profile. Understanding this relationship is the first step in designing a comprehensive purity assessment strategy.

Synthetic Pathway and Potential Impurity Profile

The most direct synthesis of this compound involves the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride, typically in the presence of a base.

cluster_impurities Potential Impurities SM1 Piperidine-4-carboxylic Acid (Isonipecotic Acid) Product This compound (Crude Product) SM1->Product N-Acylation Reaction SM2 Isobutyryl Chloride (or Anhydride) SM2->Product N-Acylation Reaction Imp1 Unreacted Isonipecotic Acid Product->Imp1 Contains Imp2 Residual Isobutyric Acid (from hydrolysis of reagent) Product->Imp2 Contains Imp3 Di-acylated byproducts (unlikely but possible) Product->Imp3 Contains Imp4 Solvent Residues Product->Imp4 Contains Base Base (e.g., Triethylamine) Base->Product N-Acylation Reaction Start Synthesized Crude Product Purification Purification (e.g., Recrystallization) Start->Purification HPLC HPLC-UV Analysis (Purity > 98% area?) Purification->HPLC NMR ¹H and ¹³C NMR (Structural Confirmation) HPLC->NMR Yes Fail Further Purification Required HPLC->Fail No qNMR Quantitative ¹H NMR (Purity > 98% w/w?) NMR->qNMR GCMS Headspace GC-MS (Solvents < 0.5%?) qNMR->GCMS Yes qNMR->Fail No EA Elemental Analysis (±0.4% of theory?) GCMS->EA Yes GCMS->Fail No Final Pure Compound Confirmed EA->Final Yes EA->Fail No Fail->Purification

Sources

A Head-to-Head Comparison of 1-Isobutyrylpiperidine-4-carboxylic Acid and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the piperidine scaffold remains a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and metabolic stability. The strategic functionalization of this saturated heterocycle allows for the fine-tuning of a molecule's biological activity. This guide provides an in-depth, head-to-head comparison of 1-isobutyrylpiperidine-4-carboxylic acid and its positional isomers, 1-isobutyrylpiperidine-2-carboxylic acid and 1-isobutyrylpiperidine-3-carboxylic acid.

While direct comparative experimental data for these specific N-acylated isomers is limited in publicly available literature, this guide will establish a robust comparative framework by first examining the well-characterized parent piperidine carboxylic acids: isonipecotic acid (4-), nipecotic acid (3-), and pipecolic acid (2-). We will then extrapolate the influence of the N-isobutyryl group on their physicochemical properties and potential biological activities, supported by established principles of medicinal chemistry and data from structurally related compounds.

The Influence of Carboxylic Acid Position on the Piperidine Scaffold

The position of the carboxylic acid group on the piperidine ring dictates the fundamental topology of the molecule, influencing its conformational flexibility, basicity, and ultimately, its interaction with biological targets.

  • Piperidine-4-carboxylic acid (Isonipecotic Acid): As a conformationally constrained derivative of γ-aminobutyric acid (GABA), isonipecotic acid is a moderately potent partial agonist at GABAA receptors[1]. Its symmetrical nature, with the carboxyl group at the 4-position, provides a distinct steric and electronic profile compared to its isomers.

  • Piperidine-3-carboxylic acid (Nipecotic Acid): This isomer is a well-known inhibitor of GABA uptake[2]. The placement of the carboxylic acid at the 3-position results in a chiral center, introducing stereochemical considerations for its biological activity. Its zwitterionic and hydrophilic nature, however, limits its ability to cross the blood-brain barrier[2].

  • Piperidine-2-carboxylic acid (Pipecolic Acid): As a homolog of proline, pipecolic acid is a metabolite of lysine and is implicated in various biological processes, including functioning as a precursor to secondary metabolites in microbes[3]. Its α-amino acid structure influences its chemical reactivity and biological roles.

N-Isobutyrylation: A Strategy to Modulate Physicochemical Properties and Bioactivity

The addition of an isobutyryl group to the piperidine nitrogen is a common medicinal chemistry tactic to modulate a compound's properties. This N-acylation has several predictable effects:

  • Increased Lipophilicity: The introduction of the hydrophobic isobutyryl group will increase the lipophilicity (LogP) of the molecule. This can enhance membrane permeability and oral bioavailability, a critical consideration for drug candidates targeting the central nervous system[2].

  • Reduced Basicity: The amide bond formation reduces the basicity (pKa) of the piperidine nitrogen. This can alter the ionization state of the molecule at physiological pH, impacting its solubility, receptor interactions, and potential for off-target effects.

  • Modified Biological Activity: The N-substituent can directly interact with the biological target or alter the conformation of the piperidine ring, thereby modifying the compound's potency and selectivity[4][5].

Comparative Physicochemical Properties

Property1-Isobutyrylpiperidine-2-carboxylic acid (Predicted)1-Isobutyrylpiperidine-3-carboxylic acid (Predicted)This compound
Molecular Formula C10H17NO3C10H17NO3C10H17NO3
Molecular Weight 199.25 g/mol 199.25 g/mol 199.25 g/mol
Predicted LogP Higher than parentHigher than parentHigher than parent
Predicted pKa (Acid) ~4-5~4-5~4-5
Predicted pKa (Base) Significantly lower than parent amineSignificantly lower than parent amineSignificantly lower than parent amine

Synthesis of 1-Isobutyrylpiperidine Carboxylic Acid Isomers: A General Approach

The synthesis of these isomers can be achieved through a straightforward N-acylation of the corresponding piperidine carboxylic acid.

Experimental Protocol: General N-acylation
  • Dissolution: Dissolve the respective piperidine carboxylic acid (piperidine-2-, 3-, or 4-carboxylic acid) in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution to neutralize the carboxylic acid and deprotonate the piperidine nitrogen.

  • Acylation: Slowly add isobutyryl chloride or isobutyric anhydride to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1-isobutyrylpiperidine carboxylic acid isomer.

This synthetic approach is versatile and can be adapted from established procedures for N-acylation of similar scaffolds[6][7][8].

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Piperidine_Isomer Piperidine-2, 3, or 4- carboxylic acid Reaction N-Acylation Reaction Piperidine_Isomer->Reaction Isobutyryl_Chloride Isobutyryl Chloride/ Anhydride Isobutyryl_Chloride->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Aprotic Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup 1. Quench 2. Extract Purification Column Chromatography Workup->Purification Crude Product Final_Product 1-Isobutyrylpiperidine- 2, 3, or 4-carboxylic acid Purification->Final_Product Purified Product

Caption: General workflow for the synthesis of 1-isobutyrylpiperidine carboxylic acid isomers.

Comparative Biological Activity: An Extrapolative Analysis

Given the distinct pharmacological profiles of the parent compounds, it is reasonable to predict that their N-isobutyrylated derivatives will also exhibit divergent biological activities.

  • This compound: As the parent compound, isonipecotic acid, is a GABAA receptor partial agonist, the N-isobutyryl derivative may exhibit modified potency or efficacy at this receptor[1]. The increased lipophilicity could potentially facilitate brain penetration, which is a limitation of the parent compound.

  • 1-Isobutyrylpiperidine-3-carboxylic acid: The parent, nipecotic acid, is a GABA uptake inhibitor[2]. N-acylation of nipecotic acid has been explored as a strategy to develop more potent and selective GABA uptake inhibitors with improved pharmacokinetic properties[4][5]. The isobutyryl group would likely contribute to this trend.

  • 1-Isobutyrylpiperidine-2-carboxylic acid: The biological activity of this isomer is the least predictable without direct experimental data. The parent compound, pipecolic acid, is involved in metabolic pathways, and N-acylation could potentially modulate its interaction with relevant enzymes or transporters[3].

Structure-Activity Relationship (SAR): A Positional Perspective

The positional variation of the carboxylic acid group in these N-acylated isomers will have a profound impact on their structure-activity relationships.

SAR_Comparison cluster_isomers 1-Isobutyrylpiperidine Carboxylic Acid Isomers cluster_properties Influenced Properties Isomer_2 2-Position (Pipecolic derivative) α-amino acid-like Steric hindrance near N Physicochem Physicochemical Properties Lipophilicity (LogP) Acidity/Basicity (pKa) Solubility Isomer_2:f1->Physicochem Pharmacodynamics Pharmacodynamics Target Binding Affinity Target Selectivity Efficacy (Agonism/Antagonism) Isomer_2:f1->Pharmacodynamics Isomer_3 3-Position (Nipecotic derivative) Chiral center Potential for GABA uptake inhibition Isomer_3:f1->Physicochem Isomer_3:f1->Pharmacodynamics Isomer_4 4-Position (Isonipecotic derivative) Symmetrical Potential for GABAAagonism Isomer_4:f1->Physicochem Isomer_4:f1->Pharmacodynamics Pharmacokinetics Pharmacokinetics (ADME) Membrane Permeability Metabolic Stability Distribution Physicochem->Pharmacokinetics Pharmacokinetics->Pharmacodynamics

Caption: The positional isomerism influences a cascade of molecular properties.

The steric and electronic environment created by the relative positions of the isobutyryl and carboxylic acid groups will dictate how each isomer presents its pharmacophoric features to a biological target. For instance, the proximity of the carboxylic acid to the N-isobutyryl group in the 2-position isomer could lead to intramolecular interactions that influence its preferred conformation. In contrast, the greater separation in the 4-position isomer allows for more independent interactions of each functional group.

Conclusion and Future Directions

This guide provides a comprehensive comparison of this compound and its positional isomers based on the known properties of their parent compounds and established principles of medicinal chemistry. While this extrapolative approach offers valuable insights for researchers, it underscores the critical need for direct experimental evaluation of these compounds.

Future studies should focus on the parallel synthesis and head-to-head comparison of these three isomers in a panel of relevant biological assays, including binding and functional assays for GABA receptors and transporters. Furthermore, a thorough investigation of their physicochemical properties and ADME profiles will be essential to fully elucidate their potential as drug candidates. Such data will not only provide a definitive comparison of these specific isomers but also contribute to a deeper understanding of the structure-activity relationships within the broader class of N-acylpiperidine derivatives.

References

  • Isonipecotic acid. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Claudio, F., et al. (2018). Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with a cis-alkene spacer as GABA uptake inhibitors. Bioorganic & Medicinal Chemistry, 26(15), 4473-4483.
  • Singh, P., & Mehra, M. (2022). Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. European Journal of Medicinal Chemistry, 236, 114328.
  • BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
  • Gong, L. (2014). Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. Chinese Journal of Organic Chemistry, 34(8), 1537-1549.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of 1-Piperidinepentanoic Acid Derivatives and Their Analogs as Antimicrobial Agent. BenchChem.
  • Papakyriakou, A., et al. (2020). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 25(23), 5635.
  • Levin, J. I., et al. (2002). Synthesis and biological activity of selective pipecolic acid-based TNF-alpha converting enzyme (TACE) inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1387-1390.
  • Höpner, J., et al. (2019). Synthesis and Biological Evaluation of Nipecotic Acid and Guvacine Derived 1,3-Disubstituted Allenes as Inhibitors of Murine GABA Transporter mGAT1. Chemistry & Biodiversity, 16(8), e1900221.
  • He, Y., & He, X. (2006). Pipecolic acid in microbes: biosynthetic routes and enzymes. Journal of Industrial Microbiology & Biotechnology, 33(6), 401-407.
  • Kihlström, J., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3349-3364.
  • Sharma, R., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 2453-2489.
  • Jadhav, S. D., & Patil, P. S. (2023). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 35(5), 1189-1194.
  • Singh, S., et al. (2022). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Mini-Reviews in Medicinal Chemistry, 22(1), 112-132.
  • CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine. (2012).
  • ResearchGate. (n.d.). Preparation of 4-phenylamino-1-substituted-4-piperidine carboxylic acid derivatives. Retrieved January 17, 2026, from [Link]

  • Hartmann, M., & Zeier, J. (2018). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology, 176(4), 2664-2679.
  • DovePress. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic Acid. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Characteristics of 1-Carbamoylpiperidine-3-carboxylic Acid. BenchChem.
  • Szałek, E., et al. (2022).
  • Jakubowska, A., et al. (2012). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 69(3), 449-455.
  • DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved January 17, 2026, from [Link]

  • Kharatkar, R. (2015). Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4- Carboxylic Acid Methyl Ester.
  • Royal Society of Chemistry. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). A Novel Role of Pipecolic Acid Biosynthetic Pathway in Drought Tolerance through the Antioxidant System in Tomato. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Retrieved January 17, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of 4-piperidinecarboxylic acid. Retrieved January 17, 2026, from [Link]

  • 2a biotech. (n.d.). 1-ISOBUTYRYLPIPERIDINE-2-CARBOXYLIC ACID. Retrieved January 17, 2026, from [Link]

  • CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011).
  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. (2016).

Sources

Safety Operating Guide

Navigating the Disposal of 1-Isobutyrylpiperidine-4-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of safe and compliant disposal of resulting waste streams. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Isobutyrylpiperidine-4-carboxylic acid, a compound representative of many unique research chemicals that may lack extensive, publicly available safety data. The principles and procedures outlined here are grounded in established best practices for analogous chemical structures, including piperidine derivatives and carboxylic acids, ensuring a robust framework for safety and environmental stewardship.

The core philosophy of this guide is self-validation through procedural integrity. By understanding the why behind each step—from initial handling to final disposal—researchers can confidently manage chemical waste, ensuring the protection of themselves, their colleagues, and the environment.

I. Immediate Safety and Handling Precautions: The First Line of Defense

Before any disposal protocol is initiated, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structure—containing a piperidine ring, a carboxylic acid group, and an amide linkage—suggests a hazard profile that must be handled with care. Based on analogous compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): A non-negotiable first step in handling this compound is the use of appropriate PPE. This creates a necessary barrier between the researcher and potential chemical exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[4]Protects against accidental splashes which could cause serious eye damage.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4][5]Prevents skin contact, which can lead to irritation or absorption of the chemical.[1][3]
Body Protection Laboratory coat. For larger quantities, a chemical-resistant apron is recommended.[4][5]Protects against spills and contamination of personal clothing.
Respiratory Protection All handling should occur in a well-ventilated area, preferably a chemical fume hood.[6][7]Minimizes the risk of inhaling aerosols or vapors, which may cause respiratory irritation.[3][8]

Incompatible Materials: A critical aspect of safe handling and disposal is the segregation of incompatible chemicals to prevent dangerous reactions.[6] Carboxylic acids are generally incompatible with:

  • Bases: Reacts, often exothermically.[6]

  • Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Reducing Agents: May initiate hazardous reactions.

  • Metals: Can be corrosive to some metals.[6]

Never mix carboxylic acid waste with inorganic acids like hydrochloric or sulfuric acid in the same container.[6]

II. Step-by-Step Disposal Protocol: A Self-Validating Workflow

The appropriate disposal method for this compound is contingent on its concentration, purity, and local regulations. The following workflow provides a logical progression from waste generation to final disposal.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_decision Disposal Decision Point cluster_neutralization Pathway 1: Neutralization (If Permitted) cluster_hazardous Pathway 2: Hazardous Waste A 1. Don PPE & Work in Fume Hood B 2. Identify Waste Stream (Concentration, Contaminants) A->B C Is the solution dilute (<10%), uncontaminated, and local regulations permit neutralization? B->C D 3a. Slowly add a weak base (e.g., sodium bicarbonate) with constant stirring. C->D Yes G 3b. Transfer to a designated, compatible waste container (HDPE or glass). C->G No (Concentrated, Contaminated, or Prohibited) E 4a. Monitor pH until neutral (pH 7-9). D->E F 5a. Dispose down drain with copious amounts of water. E->F H 4b. Label container with: 'Hazardous Waste', full chemical name, and hazard class (Corrosive). G->H I 5b. Store sealed container in a cool, dry, well-ventilated area away from incompatibles. H->I J 6b. Arrange for pickup by your institution's EHS or a licensed waste disposal service. I->J

Disposal Decision Workflow

1. Waste Identification and Segregation: Properly identify and characterize the waste. Note its concentration and any solvents or contaminants present.[6] This waste stream must be kept separate from others, especially bases.[6][9] Use designated and clearly labeled waste containers.

2. Disposal Pathway Determination:

  • For Dilute, Uncontaminated Aqueous Solutions (<10%): If permitted by your institution's Environmental Health and Safety (EHS) department and local regulations, dilute and uncontaminated solutions of many simple carboxylic acids can be neutralized for drain disposal.[10][11]

    • Neutralization Procedure:

      • Work in a chemical fume hood and wear all appropriate PPE.[6]

      • Slowly and carefully add a weak base, such as sodium bicarbonate or sodium carbonate, to the acidic solution with constant stirring.[6][11] Be cautious, as this reaction is exothermic and will produce carbon dioxide gas.[6]

      • Monitor the pH of the solution using a pH meter or pH paper.

      • Continue adding the base until the pH is neutral (between 7 and 9).[10]

      • Once neutralized, the solution can typically be poured down the drain with copious amounts of water (at least 20 times the volume of the solution).[6][10]

  • For Concentrated or Contaminated Waste: All concentrated, contaminated, or non-aqueous solutions of this compound must be disposed of as hazardous chemical waste.[6][7]

    • Containerization: Collect the waste in a designated, leak-proof hazardous waste container.[10] High-density polyethylene (HDPE) or glass containers are generally suitable.[6][7] Ensure the container is chemically compatible and in good condition. Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

    • Labeling: The container must be clearly labeled.[10] Affix a completed EHS Hazardous Waste Label that includes the full chemical name ("this compound"), the concentration, any other constituents, and the associated hazards (e.g., "Corrosive").[6]

    • Storage: Keep the waste container tightly sealed except when adding waste.[9][12] Store it in a designated satellite accumulation area, which must be at or near the point of generation.[12] This area should be cool, dry, well-ventilated, and away from incompatible materials.[5][6] Utilize secondary containment to prevent spills from reaching drains.[9][13]

    • Disposal: Arrange for a waste pickup from your institution's EHS department or a licensed hazardous waste disposal company.[5][7] Never dispose of this waste by evaporation in the fume hood or in the regular trash.[13]

III. Spill Management and Emergency Procedures

Accidents can happen, and preparedness is key to mitigating their impact.

Minor Spills:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, contain the spill.

  • Use an inert absorbent material like sand, vermiculite, or a chemical spill pillow to absorb the spilled liquid.[6]

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container for disposal.[3][6]

  • Clean the spill area with soap and water.

Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's EHS or emergency response team.[6]

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][14]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[1][14]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][14]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]

By adhering to these rigorous, well-documented procedures, you not only ensure compliance with safety regulations but also foster a culture of responsibility and trust within the laboratory. This commitment to procedural integrity is the bedrock of safe and groundbreaking research.

References

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. (n.d.). Benchchem.
  • Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. (2025, December 19). Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - 1-ISOBUTYLPIPERIDINE-4-CARBOXYLIC ACID. (2025, July 19). ChemicalBook.
  • MSDS of 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid. (n.d.). Capot Chemical Co., Ltd.
  • How to Dispose of Acetic Acid. (n.d.). Lab Alley.
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited.
  • Safety Data Sheet: PIPERIDINE. (n.d.). ChemSupply Australia.
  • Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. (n.d.). Benchchem.
  • Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. (n.d.). AAPPTec, LLC.
  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL.
  • Safety Data Sheet: Piperidine. (2025, May 5). Sigma-Aldrich.
  • This compound. (n.d.). 2A Biotech.
  • Safety Data Sheet: Piperidine. (2024, May 7). Penta Chemicals.
  • Safety Data Sheet: 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. (2025, September 7). Thermo Fisher Scientific.
  • Safety Data Sheet: 1-Methylpiperidine-4-carboxylic acid hydrochloride. (2025, January 16). Fisher Scientific.
  • Safety Data Sheet: 4-Amino-1-Boc-piperidine-4-carboxylic acid. (2026, January 7). TargetMol.
  • Safety Data Sheet: Isonipecotic acid. (2024, March 29). Jubilant Ingrevia.
  • Safety Data Sheet: Isobutyryl fentanyl-d5 (hydrochloride) (exempt preparation). (2025, March 18). Cayman Chemical.

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 1-Isobutyrylpiperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. 1-Isobutyrylpiperidine-4-carboxylic acid, a key building block in many research endeavors, requires meticulous handling to ensure the safety of laboratory personnel. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our approach is grounded in a comprehensive understanding of the potential hazards associated with similar chemical structures, ensuring a proactive and robust safety culture in your laboratory.

Core Principles of Chemical Safety: The "Why" Behind the "What"

Effective laboratory safety is not about a checklist; it's about a mindset built on understanding the risks. The carboxylic acid functional group, while generally considered a weak acid, can still pose corrosive hazards, particularly to the eyes and skin[4]. The piperidine ring, a common scaffold in pharmaceuticals, can also present its own set of toxicological considerations. When these are combined, the potential for irritation and other health effects necessitates a multi-layered defense.

Our PPE recommendations are therefore designed to prevent contact with all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Recommended Personal Protective Equipment: A Multi-Faceted Approach

The selection of appropriate PPE is contingent on the scale of the experiment and the potential for aerosol or dust generation. Below is a detailed breakdown of the minimum required PPE, along with recommendations for more hazardous operations.

Eye and Face Protection: Your First Line of Defense

Direct contact of this compound with the eyes can cause serious irritation[1][2].

  • Minimum Requirement: At all times when handling this compound, wear chemical splash goggles that conform to ANSI Z87.1 or European Standard EN 166 standards.[1][2]

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when transferring large quantities or working with the material under pressure, a face shield should be worn in conjunction with chemical splash goggles.[5] This provides an additional layer of protection for the entire face.

Skin and Body Protection: An Impermeable Barrier

This compound is known to cause skin irritation[1][2]. Therefore, preventing skin contact is paramount.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a high risk of immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered[6]. Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A standard, long-sleeved laboratory coat should be worn and kept fully fastened to protect the skin and personal clothing.

  • Additional Protection: For large-scale operations or when there is a significant risk of spillage, a chemical-resistant apron or coveralls should be worn over the laboratory coat[7]. Ensure that clothing provides full coverage, including long pants and closed-toe shoes[5].

Respiratory Protection: Guarding Against Inhalation

While normal handling in a well-ventilated area may not require respiratory protection, the potential for respiratory irritation warrants caution, especially when dealing with fine powders or generating aerosols[1][2][8].

  • Standard Operations: Work should be conducted in a certified chemical fume hood to minimize the inhalation of any dust or vapors.

  • High-Risk Procedures: For tasks that may generate significant amounts of dust or aerosols (e.g., weighing large quantities of powder, sonicating solutions), a NIOSH-approved respirator is recommended. A half-mask respirator with P100 particulate filters would be appropriate for dust, while a cartridge for organic vapors may be necessary if the compound is dissolved in a volatile solvent[5].

PPE Selection Guide at a Glance

For quick reference, the following table summarizes the recommended PPE for different laboratory scenarios involving this compound.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Weighing & Solution Preparation (<1g in fume hood) Chemical Splash GogglesNitrile GlovesLaboratory CoatNot typically required
Medium-Scale Synthesis (1-10g in fume hood) Chemical Splash Goggles & Face ShieldNitrile or Neoprene GlovesLaboratory Coat & Chemical-Resistant ApronRecommended if dust is generated
Large-Scale Operations (>10g) or High-Energy Procedures (e.g., sonication) Chemical Splash Goggles & Face ShieldNeoprene or Butyl Rubber GlovesChemical-Resistant CoverallsHalf-mask respirator with appropriate cartridges
Accidental Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant Coveralls & BootsFull-face respirator with appropriate cartridges

Procedural Discipline: The Key to Effective Protection

The efficacy of PPE is directly tied to its correct usage. Follow these step-by-step protocols for donning, doffing, and disposal to prevent cross-contamination and ensure your safety.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Body Protection: Don your laboratory coat or coveralls, ensuring a secure fit.

  • Respiratory Protection (if required): Perform a fit check for your respirator according to the manufacturer's instructions.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves last, pulling the cuffs over the sleeves of your laboratory coat.

Doffing PPE: A Contamination-Aware Process

The removal of PPE is a critical step where cross-contamination can occur.

  • Gloves: Remove your gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface with your bare hands.

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head.

  • Body Protection: Remove your laboratory coat or coveralls by rolling it inside out, away from your body.

  • Respiratory Protection (if required): Remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Responsible Waste Management

All disposable PPE, including gloves and any contaminated wipes or absorbent materials, should be placed in a designated hazardous waste container. Reusable PPE should be decontaminated according to your institution's established protocols.

Visualizing Your Safety Workflow

To further clarify the decision-making process for PPE selection, the following diagram illustrates a logical workflow based on the nature of the experimental task.

PPE_Selection_Workflow cluster_start Start: Assess Task cluster_scale Scale of Operation cluster_procedure Procedure Risk cluster_ppe Required PPE Start Handling this compound Small_Scale Small Scale (<1g) Start->Small_Scale Medium_Scale Medium Scale (1-10g) Start->Medium_Scale Large_Scale Large Scale (>10g) Start->Large_Scale Low_Aerosol Low Aerosol/Dust Potential Small_Scale->Low_Aerosol Medium_Scale->Low_Aerosol High_Aerosol High Aerosol/Dust Potential Medium_Scale->High_Aerosol Large_Scale->High_Aerosol PPE_High Goggles, Face Shield, Heavy-Duty Gloves, Coveralls, Respirator Large_Scale->PPE_High High Risk Procedures PPE_Base Goggles, Nitrile Gloves, Lab Coat Low_Aerosol->PPE_Base Standard Handling PPE_Intermediate Goggles, Face Shield, Neoprene Gloves, Lab Coat, Apron High_Aerosol->PPE_Intermediate e.g., Weighing large amounts

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutyrylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Isobutyrylpiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.